molecular formula C9H10O2 B113098 4-Hydroxy-2,5-dimethylbenzaldehyde CAS No. 85231-15-8

4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098
CAS No.: 85231-15-8
M. Wt: 150.17 g/mol
InChI Key: XLIMLVMYIYSMIQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,5-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMLVMYIYSMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510884
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85231-15-8
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,5-dimethyl-benzaldehyde
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Foundational & Exploratory

4-Hydroxy-2,5-dimethylbenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2,5-dimethylbenzaldehyde

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental methodologies.

Quantitative Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [2][3][4]
Appearance Colorless crystalline solid[1]
Odor Distinctive aromatic odor[1]
Melting Point 61-63 °C[1]
Boiling Point 142-144 °C[1] 272.7 ± 35.0 °C (at 760 mmHg)[3]
Density 1.13 g/cm³[1][3]
Flash Point 113.8 ± 18.5 °C[3]
Storage Temperature -20°C[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a synthesis protocol for this compound, as specific protocols for the determination of its physical properties were not detailed in the surveyed literature.

Synthesis of this compound from 4-methoxy-2,5-dimethylbenzaldehyde[5]

This procedure outlines the demethylation of 4-methoxy-2,5-dimethylbenzaldehyde to yield the target compound.

Materials:

  • 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol)

  • Anhydrous dichloromethane (12 mL)

  • Pure boron tribromide (1.75 g, 18.5 mmol)

  • Ice (150 g)

Procedure:

  • Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane.

  • Slowly add pure boron tribromide dropwise to the solution while stirring. The formation of a tan-colored precipitate will be observed.

  • Continue stirring the resulting suspension at room temperature for 5 days.

  • After the reaction is complete, carefully pour the homogeneous reaction mixture into ice.

  • Once the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

  • Dry the product to obtain the final compound. This protocol reported a quantitative yield.

Product Characterization:

  • ¹H-NMR (400 MHz, DMSO-d6): δ= 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 3.36 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H)[5].

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol section.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product start Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane add_bbr3 Add Boron Tribromide dropwise with stirring start->add_bbr3 Step 1 stir Stir at Room Temperature for 5 days quench Pour reaction mixture into ice stir->quench Step 2 filter Isolate solid product by filtration quench->filter Step 3 dry Dry the product filter->dry Step 4 end_product This compound

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No: 85231-15-8) is an aromatic organic compound characterized by a benzaldehyde scaffold substituted with a hydroxyl group and two methyl groups.[1][2] With the molecular formula C9H10O2, it serves as a valuable intermediate in various fields of organic synthesis.[1][3] Its structural features, particularly the reactive aldehyde and phenolic hydroxyl groups, make it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its relevance to researchers in chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a crystalline solid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 85231-15-8[2][4][5]
Molecular Formula C9H10O2[1][2][5]
Molecular Weight 150.17 g/mol [2][5][6]
Appearance Colorless crystalline solid[1]
Melting Point 61-63 °C[1]
Boiling Point 142-144 °C[1]
272.7 ± 35.0 °C at 760 mmHg[5]
Density 1.13 g/cm³[1][5]
SMILES CC1=CC(=C(C=C1O)C)C=O[3]
InChIKey XLIMLVMYIYSMIQ-UHFFFAOYSA-N[3]

Synthesis Protocols and Workflows

The synthesis of this compound can be achieved through several routes, most notably via the demethylation of its methoxy precursor or the formylation of the corresponding phenol.

Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

A common and effective method involves the cleavage of the methyl ether in 4-methoxy-2,5-dimethylbenzaldehyde using a strong Lewis acid like boron tribromide.[4]

  • Materials: 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol), anhydrous dichloromethane (12 mL), boron tribromide (1.75 g, 18.5 mmol), ice (150 g).[4]

  • Procedure:

    • Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere.[4]

    • Slowly add pure boron tribromide dropwise to the stirred solution. A tan-colored precipitate may form during the addition.[4]

    • Stir the resulting suspension at room temperature for 5 days to ensure the reaction goes to completion.[4]

    • Carefully pour the reaction mixture into a beaker containing 150 g of ice to quench the reaction.[4]

    • Once the ice has completely melted, isolate the solid product, this compound, by filtration.[4]

    • Dry the product to yield the final compound. This procedure has been reported to provide a quantitative yield.[4]

G Synthesis via Demethylation cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Workup & Isolation cluster_product Final Product start 4-Methoxy-2,5-dimethylbenzaldehyde condition Stir at Room Temp. (5 days) start->condition Add BBr3 reagent Boron Tribromide (BBr3) in Anhydrous CH2Cl2 quench Ice Quench condition->quench Reaction Mixture isolation Filtration & Drying quench->isolation Solid Precipitate end This compound isolation->end Purified Product

Caption: Workflow for the synthesis of this compound.

Carbonylation of p-Methylphenol

An alternative approach involves the carbonylation of p-methylphenol, where the compound reacts with formaldehyde under specific conditions to introduce the aldehyde group.[1] While less detailed in available literature, this method represents a direct formylation pathway.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.40Singlet1HPhenolic Hydroxyl (-OH)
9.98Singlet1HAldehyde Proton (-CHO)
7.54Singlet1HAromatic Proton (Ar-H)
6.68Singlet1HAromatic Proton (Ar-H)
2.49Singlet3HMethyl Group (-CH3)
2.13Singlet3HMethyl Group (-CH3)
Spectrum acquired in DMSO-d6 at 400 MHz.[4]
Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts.[3]

Adductm/z (Predicted)
[M+H]⁺151.07536
[M+Na]⁺173.05730
[M-H]⁻149.06080
[M]⁺150.06753
Data calculated using CCSbase.[3]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde and hydroxyl functional groups, making it a valuable scaffold in medicinal chemistry.

  • As a Synthetic Intermediate: It is an important intermediate for synthesizing various organic molecules, including pharmaceuticals, pigments, and dyes.[1] Its structure is analogous to other substituted hydroxybenzaldehydes that are key precursors in drug manufacturing, such as 4-hydroxy-3,5-dimethylbenzaldehyde, an intermediate for the HIV drug Etravirine.[6]

  • Reactions of the Aldehyde Group: The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.[7] Schiff bases derived from substituted benzaldehydes are widely explored for their potential anticancer and antimicrobial activities.[7]

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications are often used in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.[7]

  • Potential as a Bioactive Scaffold: Benzaldehyde derivatives are investigated for various therapeutic applications. For instance, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer.[8] The core structure of this compound provides a foundation for developing novel enzyme inhibitors and other bioactive agents.[9]

G Reactivity & Application Pathways center This compound fg_aldehyde Aldehyde Group (-CHO) center->fg_aldehyde fg_hydroxyl Hydroxyl Group (-OH) center->fg_hydroxyl fg_ring Aromatic Ring center->fg_ring rxn_condensation Condensation (e.g., with amines) fg_aldehyde->rxn_condensation rxn_reduction Reduction fg_aldehyde->rxn_reduction rxn_etherification Etherification fg_hydroxyl->rxn_etherification rxn_coupling Coupling Reactions fg_ring->rxn_coupling int_schiff Schiff Bases rxn_condensation->int_schiff int_diol Diol Product rxn_reduction->int_diol int_ethers Ether Derivatives rxn_etherification->int_ethers int_biaryl Biaryl Structures rxn_coupling->int_biaryl app_antimicrobial Antimicrobial Agents int_schiff->app_antimicrobial app_anticancer Anticancer Agents int_schiff->app_anticancer app_pk_mod Pharmacokinetic Modification int_ethers->app_pk_mod app_enzyme Enzyme Inhibitors int_biaryl->app_enzyme

Caption: Logical relationships of the compound's functional groups to potential applications.

Safety and Handling

This compound is classified as an irritating compound.[1] Standard laboratory safety protocols should be strictly followed during handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[1]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[1]

  • Storage: Store in a cool, dry place away from high temperatures and sources of ignition.[1] A storage temperature of -20°C is also recommended.[2]

Conclusion

This compound is a well-characterized aromatic compound with significant utility as a chemical intermediate. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for creating a diverse range of molecules. For researchers in drug discovery and medicinal chemistry, it represents a valuable scaffold for the development of novel therapeutic agents, leveraging established structure-activity relationships of related benzaldehyde derivatives.

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde (CAS: 85231-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key organic intermediate. The document details its physicochemical properties, spectroscopic profile, a verified synthesis protocol, and its applications in various fields of chemical synthesis.

Core Chemical and Physical Properties

This compound is a crystalline solid characterized by a distinct aromatic odor.[1] It serves as a versatile precursor in organic synthesis.[1][2]

PropertyValueReference(s)
CAS Number 85231-15-8[1][3]
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [3]
IUPAC Name This compound[4]
Synonyms 2,5-dimethyl-4-hydroxybenzaldehyde, 4-Formyl-2,5-dimethylphenol[1]
Appearance Crystalline powder/solid[1]
Melting Point 61-63 °C[1]
Boiling Point 142-144 °C[1]
Density 1.13 g/cm³[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[1]

Spectroscopic Data Profile

The structural identity of this compound is confirmed by various spectroscopic methods. The available data is summarized below.

Spectroscopic DataObserved Peaks / ValuesReference(s)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) = 10.40 (s, 1H, -OH), 9.98 (s, 1H, -CHO), 7.54 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 2.49 (s, 3H, -CH₃), 2.13 (s, 3H, -CH₃).
Mass Spectrometry (Predicted) Predicted m/z values for adducts: [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080. The monoisotopic mass is 150.06808 Da.[5]
Infrared (IR) Spectroscopy While specific IR data for this compound is not readily available, related dimethylbenzaldehydes show characteristic peaks for C=O stretching, C-H stretching, and C-H bending modes associated with the aldehyde and methyl groups, as well as vibrations from the phenyl ring.[6]

Synthesis Experimental Protocol

A common and effective method for the synthesis of this compound involves the demethylation of its methoxy precursor.

Reaction: Synthesis of 2,5-dimethyl-4-hydroxybenzaldehyde from 2,5-dimethyl-p-anisaldehyde.

Materials and Equipment:
  • 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol)

  • Anhydrous dichloromethane (12 mL)

  • Boron tribromide (BBr₃) (1.75 g, 18.5 mmol)

  • Ice (150 g)

  • Stirring apparatus

  • Filtration equipment

Procedure:
  • Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g) in 12 mL of anhydrous dichloromethane in a suitable reaction flask.

  • Under continuous stirring, slowly add pure boron tribromide (1.75 g) dropwise to the solution. The formation of a tan-colored precipitate will be observed.

  • Allow the resulting suspension to stir at room temperature for a period of 5 days.

  • Upon completion of the reaction, carefully pour the now homogeneous reaction mixture into 150 g of ice.

  • After the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

  • Dry the collected solid to yield the final product (1.28 g, quantitative yield).

Applications and Biological Context

Currently, there is limited specific information in peer-reviewed literature detailing the direct biological activity or involvement of this compound in cellular signaling pathways. Its primary documented role is as a crucial chemical intermediate.[1][2]

It is utilized in the synthesis of a variety of more complex molecules, including:

  • Pharmaceuticals: Serves as a building block for various drug candidates.[1]

  • Pigments and Dyes: Acts as a raw material in the production of coloring agents.[1][2]

  • Fragrances and Preservatives: Used in the formulation of fragrances and as a preservative.[1][2]

While this compound itself lacks extensive biological characterization, other benzaldehyde derivatives have shown notable anti-inflammatory effects, for instance, by suppressing the MAPK signaling pathway.[7] Research into related compounds like 2-hydroxy-4-methoxybenzaldehyde has also revealed significant antimicrobial and antifungal properties.[8] These findings suggest that this compound could be a valuable scaffold for developing novel therapeutic agents, warranting further investigation into its biological profile.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of this compound as a chemical intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product start1 4-methoxy-2,5-dimethylbenzaldehyde step1 1. Dissolution start1->step1 start2 Boron Tribromide (BBr₃) step2 2. Slow addition of BBr₃ (Stirring, Room Temp, 5 days) start2->step2 start3 Anhydrous Dichloromethane start3->step1 step1->step2 step3 3. Quenching with Ice step2->step3 step4 4. Filtration and Drying step3->step4 product This compound step4->product

Caption: Synthesis workflow for this compound.

Application_Workflow cluster_synthesis Synthetic Pathways cluster_products Final Product Classes intermediate This compound (CAS 85231-15-8) path1 Multi-step Organic Synthesis intermediate->path1 path2 Condensation Reactions intermediate->path2 path3 Derivatization intermediate->path3 prod1 Pharmaceuticals path1->prod1 prod2 Pigments & Dyes path2->prod2 prod3 Fragrance Compounds path3->prod3

Caption: Role as a versatile chemical intermediate in synthesis.

References

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No. 85231-15-8), a valuable intermediate in organic synthesis. This document presents available experimental and predicted data for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a visual representation of a key synthetic pathway are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.40Singlet1HAldehyde (-CHO)
9.98Singlet1HPhenolic Hydroxyl (-OH)
7.54Singlet1HAromatic (Ar-H)
6.68Singlet1HAromatic (Ar-H)
2.49Singlet3HMethyl (-CH₃)
2.13Singlet3HMethyl (-CH₃)

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~191Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (C-OH)
~135Aromatic Carbon (C-CHO)
~132Aromatic Carbon (C-CH₃)
~129Aromatic Carbon (C-CH₃)
~125Aromatic Carbon (CH)
~116Aromatic Carbon (CH)
~21Methyl Carbon (-CH₃)
~16Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the searched literature. The expected characteristic absorption bands are predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (phenolic)
3100 - 3000WeakAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (methyl)
~2820 and ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1680StrongC=O stretch (aldehyde)
1600 - 1450Medium to StrongAromatic C=C stretches
~1250MediumC-O stretch (phenol)
Mass Spectrometry (MS)

The following predicted data pertains to the mass-to-charge ratios (m/z) of various adducts of this compound, which has a monoisotopic mass of 150.06808 Da.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺151.07536
[M+Na]⁺173.05730
[M-H]⁻149.06080
[M+NH₄]⁺168.10190
[M+K]⁺189.03124
[M]⁺150.06753

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the solid this compound in a deuterated solvent, such as DMSO-d₆. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a thin solid film. A small amount of this compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route to this compound from 4-Methoxy-2,5-dimethylbenzaldehyde.

Synthesis_of_4_Hydroxy_2_5_dimethylbenzaldehyde cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Methoxy-2,5-dimethylbenzaldehyde 4-Methoxy-2,5-dimethylbenzaldehyde C₁₀H₁₂O₂ This compound This compound C₉H₁₀O₂ 4-Methoxy-2,5-dimethylbenzaldehyde->this compound Demethylation BBr3 Boron tribromide BBr₃ BBr3->this compound DCM Dichloromethane CH₂Cl₂ DCM->this compound

Caption: Synthesis of this compound.

An In-Depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes available spectroscopic data. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Compound Properties

This compound, with the CAS Number 85231-15-8, is a disubstituted aromatic aldehyde.[1] Its structural and physical properties make it a versatile reagent in various chemical transformations.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 61-63 °C[2]
Boiling Point 142-144 °C[2]
Density 1.13 g/cm³[2]
IUPAC Name This compound
Synonyms 2,5-dimethyl-4-hydroxybenzaldehyde, 4-Formyl-2,5-dimethylphenol[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

Spectrum TypeData
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) = 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H)[3]
Mass Spectrometry (Predicted) [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080[4]

Experimental Protocols

The synthesis of this compound is critical for its application in further chemical reactions. A general and effective method involves the demethylation of the corresponding methoxy-substituted benzaldehyde.

Synthesis of this compound from 2,5-Dimethyl-p-anisaldehyde[3]

This procedure details the demethylation of 4-methoxy-2,5-dimethylbenzaldehyde using boron tribromide.

Materials:

  • 4-methoxy-2,5-dimethylbenzaldehyde (2,5-Dimethyl-p-anisaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃)

  • Ice

Procedure:

  • Dissolve 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol) in anhydrous dichloromethane (12 mL).

  • Slowly add pure boron tribromide (1.75 g, 18.5 mmol) dropwise to the solution while stirring. The formation of a tan-colored precipitate will be observed.

  • Continue stirring the resulting suspension at room temperature for 5 days.

  • After the reaction is complete, carefully pour the homogeneous reaction mixture into ice (150 g).

  • Once the ice has completely melted, isolate the solid product, 2,5-dimethyl-4-hydroxybenzaldehyde, by filtration.

  • Dry the product to yield the final compound (1.28 g, quantitative yield).

Synthetic Workflow and Applications

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[2] Its aldehyde and hydroxyl functionalities allow for a variety of subsequent chemical modifications. The synthesis protocol described above is a key step in accessing this versatile building block.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product start 4-methoxy-2,5-dimethylbenzaldehyde (in anhydrous DCM) reagent Add Boron Tribromide (BBr₃) Stir at RT for 5 days start->reagent Demethylation quench Pour into ice reagent->quench Reaction quenching isolate Filter and dry solid quench->isolate Isolation product This compound isolate->product Yields

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. Benzaldehyde derivatives are known to be precursors for a wide range of pharmaceuticals. For instance, substituted benzaldehydes are key starting materials in the synthesis of chalcones and pyrazoline derivatives, which have been investigated for their anticancer properties.[5] The presence of both a hydroxyl and an aldehyde group on the benzene ring makes this compound a valuable scaffold for creating libraries of compounds for biological screening in drug discovery programs.[6]

References

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2,5-dimethylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key intermediate in various synthetic processes. Understanding the solubility of this compound is crucial for its application in drug discovery, synthesis of dyes and pigments, and as a fragrance component.[1] This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structure of the solute and solvent (polarity), temperature, and pressure. For aromatic aldehydes like this compound, the presence of both a polar hydroxyl group and a carbonyl group, as well as a nonpolar dimethylated benzene ring, results in a nuanced solubility profile across different organic solvents.[2][3] The hydrogen bonding capability of the hydroxyl group and the dipole-dipole interactions of the carbonyl group generally allow for solubility in polar solvents.[2][3]

Qualitative Solubility Data

Organic SolventQualitative Solubility
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

This data is based on information from chemical suppliers and general knowledge of similar compounds.

The general trend for aldehydes and ketones is that their solubility in water decreases as the carbon chain length increases.[3] However, they are typically soluble in a range of organic solvents.[3]

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Stoppered flasks or vials

  • Shaker or orbital incubator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of a specific organic solvent.[4][6] The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.[4]

  • Equilibration:

    • Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration can vary depending on the compound and solvent system.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle.[4]

    • To separate the saturated solution from the excess solid, either centrifuge the samples or filter an aliquot of the supernatant through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.[6][7] This step is critical to prevent undissolved particles from interfering with the concentration measurement.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with the respective solvent to bring the concentration within the linear range of the analytical instrument.[6]

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][8]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the amount in the experimental samples.[6][7]

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

A modified version of the shake-flask method involves heating the solution to accelerate dissolution and then allowing it to cool and equilibrate, which can shorten the time required to reach saturation.[9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prepare_solutions Prepare Solvent and Excess Solute Mixture start->prepare_solutions equilibration Equilibrate Mixture (Shaking at Constant Temp) prepare_solutions->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation dilution Dilute Saturated Supernatant phase_separation->dilution analysis Analyze Concentration (e.g., HPLC, UV-Vis) dilution->analysis calculate_solubility Calculate Solubility analysis->calculate_solubility end End calculate_solubility->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its qualitative solubility in solvents like dichloromethane, DMSO, and methanol is known. For drug development and process chemistry, where precise solubility is paramount, the standardized shake-flask method provides a robust framework for experimental determination. The detailed protocol and workflow provided in this guide offer a comprehensive approach for researchers and scientists to accurately measure the solubility of this compound, facilitating its effective use in further research and development.

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde: Synthesis, History, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that has garnered interest as a versatile chemical intermediate in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of its discovery and historical synthesis, alongside a detailed examination of its known and potential biological activities. While specific research on this compound is limited, this document collates available data on its synthesis and explores the bioactivities of structurally related compounds to inform future research and development endeavors. This guide includes detailed experimental protocols for key synthetic methods and relevant bioassays, quantitative data summaries, and visualizations of synthetic pathways to serve as a valuable resource for professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound, a derivative of benzaldehyde with hydroxyl and methyl substituents on the aromatic ring, represents a class of phenolic aldehydes that are of significant interest in organic synthesis and medicinal chemistry. The presence of the reactive aldehyde and hydroxyl functionalities allows for a wide range of chemical modifications, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications. This guide aims to provide a thorough understanding of the discovery, synthesis, and known biological context of this compound, thereby facilitating further scientific exploration.

Discovery and History of Synthesis

The definitive first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation was likely part of broader studies on the formylation of phenols, a common class of reactions in organic chemistry. The most probable and historically significant route to its synthesis is the formylation of 2,5-dimethylphenol. Several classical formylation reactions could have been employed for its initial preparation.

One of the common methods for the synthesis of hydroxybenzaldehydes is through the Reimer-Tiemann reaction , which involves the ortho-formylation of phenols by treatment with chloroform in a basic solution. Another classical method is the Gattermann reaction , which utilizes hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. The Duff reaction , employing hexamethylenetetramine as the formylating agent, is also a viable method for the synthesis of hydroxybenzaldehydes.

More contemporary methods have also been described for the synthesis of this compound. These include the formylation of 2,5-dimethylphenol using dichloromethyl methyl ether and a Lewis acid like aluminum chloride, and the use of alkyl orthoformates, which has been reported to yield the desired product.

Synthetic Protocols

Synthesis via Formylation of 2,5-Dimethylphenol with Dichloromethyl Methyl Ether

This method utilizes a strong electrophile generated in situ to achieve the formylation of the electron-rich phenol ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dimethylphenol in a suitable anhydrous solvent (e.g., dichloromethane), add 1.1 equivalents of aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the mixture in an ice bath and slowly add 1.1 equivalents of dichloromethyl methyl ether.

  • Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

This approach involves the cleavage of a methyl ether to unmask the phenolic hydroxyl group.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in an anhydrous solvent such as dichloromethane under an inert atmosphere.

  • Addition of Demethylating Agent: Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, carefully quench it by pouring it into a mixture of ice and water.

  • Isolation: The product may precipitate out of the solution and can be collected by filtration. If not, extract the aqueous layer with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

While specific and extensive biological studies on this compound are not widely published, the broader class of hydroxybenzaldehydes is known to exhibit a range of biological activities. Research on structurally similar compounds provides insights into the potential applications of this compound in drug discovery.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. A Schiff base derivative of the isomeric 2-hydroxy-5-methylbenzaldehyde has been shown to possess antibacterial and antifungal activities. This suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Enzyme Inhibition

Derivatives of benzaldehyde have been investigated as inhibitors of various enzymes. For instance, several hydroxybenzaldehyde analogues have been studied as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. The substitution pattern on the benzaldehyde ring plays a crucial role in the inhibitory activity.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger. The antioxidant capacity of phenolic compounds is a key area of research due to their potential to mitigate oxidative stress-related diseases.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative biological data (e.g., IC₅₀ or MIC values) for this compound. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Synthetic Yields of this compound

Starting MaterialFormylation MethodReported Yield (%)
2,5-DimethylphenolAlkyl Orthoformates41

Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)

Microbial StrainThis compoundPositive Control
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 3: Template for Enzyme Inhibition Data (IC₅₀ in µM)

EnzymeThis compoundPositive Control
α-Glucosidase
α-Amylase

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

Protocol:

  • Preparation of Reagents: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizations

Synthetic Pathways

Synthesis_of_4_Hydroxy_2_5_dimethylbenzaldehyde cluster_formylation Formylation Route cluster_demethylation Demethylation Route 2,5-Dimethylphenol 2,5-Dimethylphenol 4H25DMB This compound 2,5-Dimethylphenol->4H25DMB Formylation Formylating_Agent Formylating Agent (e.g., Dichloromethyl methyl ether) Formylating_Agent->4H25DMB Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->4H25DMB 4M25DMB 4-Methoxy-2,5-dimethylbenzaldehyde 4H25DMB_2 This compound 4M25DMB->4H25DMB_2 Demethylation Demethylating_Agent Demethylating Agent (e.g., BBr3) Demethylating_Agent->4H25DMB_2

Caption: Synthetic routes to this compound.

General Workflow for Biological Screening

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial, Antioxidant) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, IC50 determination) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the biological screening of novel compounds.

Conclusion

This compound is a readily accessible synthetic intermediate with potential for further development in medicinal chemistry. While its own biological profile is not yet extensively characterized, the known activities of related hydroxybenzaldehyde derivatives suggest that it may possess valuable antimicrobial, enzyme inhibitory, and antioxidant properties. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and similar compounds. The detailed protocols and data templates are intended to streamline future investigations and contribute to the discovery of novel therapeutic agents. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound.

Potential Research Areas for 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. While direct research on the biological activities of this compound is limited, the known pharmacological effects of structurally similar compounds, such as 4-hydroxybenzaldehyde and other benzaldehyde derivatives, suggest several promising avenues for investigation. This technical guide outlines potential research areas, provides detailed experimental protocols for key assays, and presents visualizations of relevant workflows and signaling pathways to facilitate further research and development.

Physicochemical Properties and Synthesis

A solid understanding of the compound's fundamental properties is crucial for its application in research.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85231-15-8[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Solid[2]
Purity 98%[2]
Synthesis of this compound

Another potential route could be the oxidation of the corresponding p-cresol derivative.[4]

General Experimental Protocol for Synthesis (Hypothetical, based on related syntheses):

A detailed protocol for the synthesis of 2,5-dimethoxybenzaldehyde, a related compound, involves the formylation of 4-methoxyphenol using the Reimer-Tiemann method, followed by methylation.[3][5] A similar approach could be adapted for this compound starting from 2,5-dimethylphenol.

Potential Research Areas and Experimental Protocols

Based on the biological activities of structurally related benzaldehyde derivatives, the following areas present significant research opportunities for this compound.

Anticancer Activity

Rationale: Various benzaldehyde derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[10]

Table 2: Cytotoxicity of Benzaldehyde Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Reference
BenzaldehydeHuman Lymphocytes> 50 µg/mL (approx. 471 µM) showed toxicity[8]
β-Cyclodextrin benzaldehyde (CDBA)HL-60 (Leukemia)Not specified, but most sensitive[6]
β-Cyclodextrin benzaldehyde (CDBA)HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma)Less sensitive than HL-60[6]
β-Cyclodextrin benzaldehyde (CDBA)T98G, U87MG (Glioblastoma)Less sensitive than HL-60[6]

Key Research Questions:

  • Does this compound exhibit cytotoxicity against various cancer cell lines?

  • What is the IC₅₀ value for its cytotoxic effect?

  • Does it induce apoptosis or other forms of cell death?

  • Which signaling pathways are modulated by this compound in cancer cells?

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment (MTT Assay) A Seed Cancer Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Cytotoxicity Assessment Workflow
Anti-inflammatory Activity

Rationale: Phenolic compounds, including various benzaldehydes, are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17][18]

Key Research Questions:

  • Does this compound inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages?

  • Does it suppress the expression of iNOS and COX-2 at the protein and mRNA levels?

  • Does it modulate the production of pro-inflammatory cytokines like TNF-α and IL-6?

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[19][20][21][22][23]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

G cluster_workflow Experimental Workflow: Nitric Oxide Inhibition Assay A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate Nitrite Concentration and % Inhibition G->H G cluster_workflow Experimental Workflow: DPPH Antioxidant Assay A Prepare DPPH Solution and Compound Dilutions B Mix Compound and DPPH Solution A->B C Incubate in the Dark for 30 minutes B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging Activity and IC50 D->E G cluster_pathway Hypothetical Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB iNOS iNOS Gene NFkB->iNOS Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->iNOS Transcription Compound 4-Hydroxy-2,5- dimethylbenzaldehyde Compound->IKK Compound->MAPKKK

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Scaffold: 4-Hydroxy-2,5-dimethylbenzaldehyde serves as a valuable chemical intermediate in the synthesis of a diverse range of derivatives and analogues. This substituted benzaldehyde, characterized by a hydroxyl group and two methyl groups on the benzene ring, provides a foundational structure for the development of novel compounds with potential therapeutic applications. Its derivatives have been explored for their biological activities, including anticancer and antimicrobial properties. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves the modification of its aldehyde functional group. Two common classes of derivatives, Schiff bases and chalcones, are readily synthesized through well-established condensation reactions.

General Synthesis of Schiff Base Derivatives:

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde. In the context of this compound, this involves reacting the aldehyde with various substituted primary amines.

  • Reaction: this compound + R-NH₂ → 4-Hydroxy-2,5-dimethylphenyl-methanimine derivative + H₂O

  • Catalyst: The reaction is often catalyzed by an acid.

  • Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating.

General Synthesis of Chalcone Derivatives:

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with an acetophenone in the presence of a base.

  • Reaction: this compound + Substituted Acetophenone → Chalcone derivative + H₂O

  • Catalyst: A base, such as sodium hydroxide, is commonly used.

  • Conditions: The reaction is often performed in a solvent like ethanol at room temperature.[1][2] Grinding techniques under solvent-free conditions have also been reported as an environmentally benign alternative.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of hydroxybenzaldehydes have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of new therapeutic agents. The primary areas of investigation include their anticancer and antimicrobial properties.

Anticancer Activity

Substituted benzaldehyde derivatives have shown promise as anticancer agents. While specific data for this compound derivatives is limited in publicly available literature, studies on structurally related compounds provide valuable insights into their potential. For instance, various dihydroxybenzaldehyde derivatives have exhibited cytotoxic effects against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Benzaldehyde Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µg/mL)
2,3-DihydroxybenzaldehydeGlioblastoma (SF-295)1.34
Ovarian (OVCAR-8)1.15
Colon (HCT-116)1.09
Leukemia (HL-60)0.36
2,5-DihydroxybenzaldehydeGlioblastoma (SF-295)1.51
Ovarian (OVCAR-8)1.29
Colon (HCT-116)1.17
Leukemia (HL-60)0.42
3,5-DichlorosalicylaldehydeGlioblastoma (SF-295)2.11
Ovarian (OVCAR-8)1.98
Colon (HCT-116)1.76
Leukemia (HL-60)0.89
5-NitrosalicylaldehydeGlioblastoma (SF-295)4.75
Ovarian (OVCAR-8)3.98
Colon (HCT-116)3.12
Leukemia (HL-60)1.54

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[4] It is important to note that the anticancer activity of these compounds can be influenced by the specific cell line and the experimental conditions.

Antimicrobial Activity

Benzaldehyde and its derivatives are known for their antimicrobial properties.[5] The antimicrobial efficacy is often dependent on the substitution pattern on the aromatic ring. Studies on various hydroxy- and methoxy-substituted benzaldehydes have demonstrated their activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Substituted Benzaldehyde Derivatives

CompoundMicroorganismMIC (mg/mL)
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500
2,5-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.25
3,4,5-TrimethoxybenzaldehydeEscherichia coli21 mm zone of inhibition at 1 mg/mL

MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of this compound derivatives. The following are generalized protocols based on standard laboratory procedures.

Synthesis Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

  • Dissolution: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture with constant stirring.

  • Reaction: Continue stirring at room temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into cold water to precipitate the chalcone product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.[1][2]

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[4]

Biological Evaluation Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Mechanistic Insights and Signaling Pathways

The biological activities of benzaldehyde derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Action

The anticancer effects of benzaldehyde derivatives are thought to be multifactorial. They have been shown to suppress several major signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[4][8] Inhibition of these pathways can lead to a reduction in cell proliferation, survival, and metastasis. Furthermore, some benzaldehyde derivatives have been found to regulate the interaction of 14-3-3ζ with its client proteins, which are involved in promoting tumor growth and resistance to therapy.[8][9]

Antimicrobial Mechanism of Action

The antimicrobial action of many benzaldehyde derivatives is believed to involve the disruption of the microbial cell membrane. This disruption can lead to the leakage of essential intracellular components, ultimately resulting in cell death. The presence of hydroxyl groups on the benzene ring is often considered crucial for this activity.[7][10]

Visualizing the Science

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways described in this guide.

G cluster_0 Synthesis Workflow Start This compound + Substituted Amine/Acetophenone Reaction Condensation Reaction (Schiff Base or Chalcone formation) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (Spectroscopy) Purification->Characterization Final_Product Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_1 Anticancer Signaling Pathway Compound Benzaldehyde Derivative Pathway_Hub PI3K/AKT/mTOR STAT3, NFκB, ERK Compound->Pathway_Hub Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Cell_Processes Cell Proliferation, Survival, Metastasis Pathway_Hub->Cell_Processes Inhibition

Caption: Putative anticancer signaling pathways modulated by benzaldehyde derivatives.

G cluster_2 Antimicrobial Mechanism of Action Compound Benzaldehyde Derivative Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Interaction Disruption Membrane Disruption Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for benzaldehyde derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant potential for drug discovery and development. Their straightforward synthesis and promising, albeit still largely unexplored, biological activities make them attractive targets for further research. While studies on related hydroxybenzaldehyde analogues have provided a solid foundation, there is a clear need for more focused investigations into the specific anticancer and antimicrobial properties of derivatives of the this compound core. Future research should aim to synthesize and screen a wider range of these derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as potential therapeutic agents.

References

An In-Depth Technical Guide to the Reactivity Profile of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and potential biological activities of 4-Hydroxy-2,5-dimethylbenzaldehyde. It is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry. This document details its synthesis, characteristic chemical reactions, and available biological data, presenting quantitative information in structured tables and illustrating key processes with diagrams. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with a hydroxyl group, an aldehyde group, and two methyl groups at positions 2 and 5.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][3]
Melting Point 61-63 °C[4]
Boiling Point 142-144 °C[4]
Density 1.13 g/cm³[4]
Appearance Colorless crystalline solid[4]
CAS Number 85231-15-8[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 2,5-dimethylphenol. Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols by reaction with chloroform in a basic solution.[1][5][6] The reaction proceeds through the formation of a dichlorocarbene intermediate.[5][6]

Experimental Protocol (General for Phenols): [5]

  • Dissolve the phenol (1.0 equiv) and a strong base like sodium hydroxide (8.0 equiv) in a suitable solvent system (e.g., ethanol/water 2:1).

  • Heat the solution to 70 °C.

  • Add chloroform (2.0 equiv) dropwise over 1 hour.

  • Stir the resulting mixture for an additional 3 hours at 70 °C.

  • Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 with acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Perform a standard workup and purify the product, for example by column chromatography.

Reimer_Tiemann_Reaction phenol 2,5-Dimethylphenol phenoxide 2,5-Dimethylphenoxide phenol->phenoxide Base chloroform CHCl₃ dichlorocarbene Dichlorocarbene (:CCl₂) chloroform->dichlorocarbene Base base NaOH intermediate Dichloromethyl substituted phenoxide phenoxide->intermediate + :CCl₂ product This compound intermediate->product Hydrolysis

Figure 1: General mechanism of the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst to formylate phenols, typically at the ortho position.[7][8][9]

Experimental Protocol (General for Phenols): [10]

  • Heat a mixture of glycerol and boric acid with stirring to 165 °C to form glyceroboric acid.

  • Prepare an intimate mixture of the phenol (e.g., 2,5-dimethylphenol) and hexamethylenetetramine by grinding them together.

  • Cool the glyceroboric acid solution to 150 °C and add the phenol/hexamine mixture with vigorous stirring.

  • After the reaction is complete, treat the mixture with dilute sulfuric acid.

  • Isolate the product by steam distillation.

Duff_Reaction phenol 2,5-Dimethylphenol benzylamine Benzylamine intermediate phenol->benzylamine + Iminium ion hexamine Hexamethylenetetramine iminium Iminium ion intermediate hexamine->iminium Acid acid Glyceroboric acid product This compound benzylamine->product Hydrolysis

Figure 2: Simplified mechanism of the Duff reaction.

Chemical Reactivity

This compound exhibits reactivity characteristic of both a phenol and an aldehyde. The electron-donating hydroxyl and methyl groups activate the aromatic ring towards electrophilic substitution, while the aldehyde group can undergo nucleophilic addition and oxidation/reduction reactions.

Reactions of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate in an acidic medium.[6]

Reaction: this compound → 4-Hydroxy-2,5-dimethylbenzoic acid

The aldehyde can be reduced to the corresponding alcohol. One source mentions the use of sulfur dioxide for the reduction to the diol, although more common reducing agents like sodium borohydride would also be effective.[4]

Reaction: this compound → (4-Hydroxy-2,5-dimethylphenyl)methanol

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[7][8][11] This reaction is useful for forming carbon-carbon double bonds.

Experimental Protocol (General): [7]

  • Combine the aldehyde (e.g., this compound, 3 mmol) and an active methylene compound (e.g., malononitrile, 3.5 mmol) in a suitable solvent (e.g., 5 mL of water and glycerol 1:1).

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Filter the resulting precipitate and wash with cold water to isolate the product.

Knoevenagel_Condensation aldehyde This compound adduct Aldol-type adduct aldehyde->adduct + Enolate active_methylene Active Methylene Compound (e.g., Malononitrile) enolate Enolate active_methylene->enolate Base base Base (e.g., Piperidine) product α,β-unsaturated product adduct->product Dehydration

Figure 3: General workflow for the Knoevenagel condensation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[12][13][14]

Experimental Protocol (General for Phenols): [12]

  • Dissolve the phenol (e.g., this compound) in a solution of a strong base (e.g., sodium hydroxide) to form the sodium phenoxide.

  • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) followed by the alkyl halide (e.g., methyl iodide).

  • Reflux the mixture for one hour.

  • After cooling, perform an extraction with an organic solvent (e.g., ether).

  • Wash the organic layer with a base solution and then with water.

  • Dry the organic layer and evaporate the solvent to obtain the ether product.

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide phenol->phenoxide Base base Strong Base (e.g., NaOH) product Ether Product phenoxide->product + Alkyl Halide (SN2) alkyl_halide Alkyl Halide (e.g., CH₃I)

Figure 4: Overview of the Williamson ether synthesis.

Biological Activity

While specific biological studies on this compound are limited in the publicly available literature, the broader class of benzaldehyde derivatives is known to exhibit a range of biological activities.

Antimicrobial Activity

Benzaldehyde and its substituted derivatives have been reported to possess antimicrobial properties against various bacteria and fungi.[15][16] For instance, a study on a related compound, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, which is a Schiff base derived from a hydroxybenzaldehyde, showed antimicrobial activity against S. aureus and E. faecalis with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, and against C. albicans and C. tropicalis with an MIC of 128 µg/mL.[15] Another study on dihydroxybenzaldehydes showed that 2,5-dihydroxybenzaldehyde (gentisaldehyde) exhibited a MIC₅₀ of 500 mg/L against bovine mastitis S. aureus isolates.[17][18]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity of hydroxybenzaldehyde derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC₅₀ values (the concentration required to scavenge 50% of the radicals).[19][20][21] While no specific IC₅₀ value for this compound was found, a study on a related imine derivative reported good antioxidant activity.[15]

Cytotoxicity

Some hydroxybenzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[19][22] For example, 2,4,5-trihydroxybenzaldehyde has shown significant cytotoxicity against HL-60 human leukemia cells.[19] The evaluation of cytotoxicity is often performed using the MTT assay, which measures cell viability, and the results are expressed as IC₅₀ values.[22]

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

Spectroscopy Data Reference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) = 10.40 (s, 1H), 9.98 (s, 1H), 7.54 (s, 1H), 6.68 (s, 1H), 2.49 (s, 3H), 2.13 (s, 3H)[13]
Predicted Mass Spec. [M+H]⁺: 151.07536, [M+Na]⁺: 173.05730, [M-H]⁻: 149.06080[23]

Conclusion

This compound is a versatile aromatic compound whose reactivity is characterized by the interplay of its phenolic hydroxyl, aldehyde, and methyl substituents. It can be synthesized via established formylation methods and undergoes a variety of chemical transformations, making it a useful intermediate in organic synthesis. While direct biological data is scarce, the known activities of related compounds suggest potential for this molecule in the development of new antimicrobial, antioxidant, or cytotoxic agents. Further research is warranted to fully elucidate its biological profile and to develop specific and optimized protocols for its synthesis and reactions. This guide provides a foundational understanding to facilitate such future investigations.

References

Navigating the Safe Handling of 4-Hydroxy-2,5-dimethylbenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Hydroxy-2,5-dimethylbenzaldehyde. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines proper handling and emergency procedures, and presents representative experimental protocols for toxicological assessment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Classification

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Pictogram:

alt text

Signal Word: Warning [1][3][4][5]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial to ensure safety when handling this compound.

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]
P264Wash skin thoroughly after handling.[3][6]
P271Use only outdoors or in a well-ventilated area.[3][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
P312Call a POISON CENTER/doctor if you feel unwell.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][6]
P405Store locked up.[3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

Establishing a safe work environment is paramount.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[9] A dust mask type N95 (US) is recommended.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the individual from the area of exposure to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][6] Remove all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
Ingestion Clean the mouth with water. Do not induce vomiting. Seek medical attention.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 4: Physical and Chemical Properties

PropertyValue
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol [1]
AppearanceBeige solid[5]
Melting Point112-114 °C[1]
Incompatible MaterialsStrong oxidizing agents, strong bases.[4]
StabilityAir sensitive.[4][5]

Experimental Protocols for Toxicological Assessment

Skin Irritation Testing (Representative OECD 439 Guideline)

The in vitro skin irritation test is designed to predict the potential of a substance to cause reversible skin damage.[9]

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used.[9] These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, organized tissue that mimics the human epidermis.[9]

  • Procedure: a. A small amount of the test substance is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period, typically 60 minutes.[10] c. After exposure, the test substance is removed by rinsing. d. The tissue is then incubated for a post-exposure period to allow for recovery.

  • Endpoint Measurement: Cell viability is assessed using the MTT assay.[9] The reduction of the yellow MTT tetrazolium salt to a blue formazan product by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[9]

experimental_workflow_skin_irritation cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep_tissue Reconstructed Human Epidermis (RhE) Tissue apply_substance Topical Application of This compound prep_tissue->apply_substance incubate_60min Incubation (60 min) apply_substance->incubate_60min rinse_tissue Rinse to Remove Substance incubate_60min->rinse_tissue post_incubate Post-Incubation rinse_tissue->post_incubate mtt_assay MTT Assay for Cell Viability post_incubate->mtt_assay spectrophotometry Spectrophotometric Measurement mtt_assay->spectrophotometry classification Classification (Irritant vs. Non-Irritant) spectrophotometry->classification

In Vitro Skin Irritation Test Workflow
Eye Irritation Testing (Representative OECD 405 Guideline)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[4]

Methodology:

  • Test System: The albino rabbit is the preferred animal model for this test.[4]

  • Procedure: a. A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4] b. The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

  • Endpoint Measurement: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of any observed lesions is also assessed.[4]

  • Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to determine the irritation classification.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

safety_handling_workflow cluster_assessment Risk Assessment cluster_preparation Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal review_sds Review Safety Data Sheet (SDS) identify_hazards Identify Hazards (Skin/Eye/Respiratory Irritant) review_sds->identify_hazards eng_controls Implement Engineering Controls (Fume Hood, Eyewash Station) identify_hazards->eng_controls select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) eng_controls->select_ppe safe_handling Safe Handling Practices (Avoid Dust, Contact) select_ppe->safe_handling storage Store in a Cool, Dry, Well-Ventilated Area safe_handling->storage exposure_event Exposure Event safe_handling->exposure_event waste_disposal Dispose of Waste According to Local and National Regulations storage->waste_disposal first_aid Administer First Aid exposure_event->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Safety and Handling Workflow Diagram

References

Thermodynamic Properties of 4-Hydroxy-2,5-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Hydroxy-2,5-dimethylbenzaldehyde. Due to the limited availability of direct experimental thermodynamic data for this specific compound in public literature, this document focuses on detailing the established experimental protocols used for determining such properties in similar aromatic aldehydes. This guide serves as a foundational resource for researchers and professionals in drug development, enabling them to apply these methodologies to this compound for precise characterization.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₀O₂.[1][2] It is a significant intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its behavior in various chemical and biological systems. This guide outlines the key thermodynamic parameters and the experimental methods for their determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values are essential for the design of experimental procedures for determining further thermodynamic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1][2]
Molecular Weight150.17 g/mol [2]
Melting Point61-63 °C[1]
Boiling Point142-144 °C[1]
Density1.13 g/cm³[1]

Core Thermodynamic Properties: Experimental Determination

Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[3][4]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of this compound (typically 0.5-1.5 g) is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb"). A fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with excess pure oxygen (typically to 30 atm).

  • Immersion: The sealed bomb is placed in a well-defined quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound leads to a rapid release of heat.

  • Temperature Measurement: The temperature of the surrounding water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by correcting for heat exchange with the surroundings.

  • Calculation: The heat of combustion at constant volume (ΔU) is calculated using the formula: ΔU = -Ccal * ΔT where Ccal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from ΔU using the equation: ΔH = ΔU + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is calculated from its enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂ and H₂O.

G Experimental Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_calc Calculation prep1 Weigh Sample prep2 Press into Pellet prep1->prep2 setup1 Place Pellet in Bomb prep2->setup1 setup2 Pressurize with O2 setup1->setup2 setup3 Place Bomb in Water setup2->setup3 meas1 Record Initial Temperature setup3->meas1 meas2 Ignite Sample meas1->meas2 meas3 Record Temperature Change meas2->meas3 calc1 Calculate ΔU (Internal Energy) meas3->calc1 calc2 Calculate ΔH (Enthalpy of Combustion) calc1->calc2 calc3 Calculate ΔfH° (Enthalpy of Formation) calc2->calc3

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity (Cp) and Enthalpies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpies of phase transitions (e.g., melting and vaporization).[5][6][7]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in a hermetically sealed aluminum pan.[6] An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[6]

  • Temperature Program: A temperature program is initiated, where the sample and reference are heated at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Acquisition: The heat flow is recorded as a function of temperature. A thermogram is generated, which shows peaks corresponding to thermal events such as melting.

  • Heat Capacity Measurement: The heat capacity (Cp) is determined from the displacement of the baseline in the thermogram.

  • Enthalpy of Fusion: The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[6]

G DSC Experimental Workflow start Start prep Prepare Sample and Reference Pans start->prep load Load Pans into DSC prep->load program Set Temperature Program load->program run Run Experiment program->run acquire Acquire Heat Flow vs. Temperature Data run->acquire analyze Analyze Thermogram acquire->analyze cp Determine Heat Capacity (Cp) analyze->cp h_fus Determine Enthalpy of Fusion (ΔHfus) analyze->h_fus end End cp->end h_fus->end

Caption: Workflow for a DSC experiment.

Entropy (S°) and Gibbs Free Energy (G°)

The standard entropy and Gibbs free energy of formation can be calculated from experimentally determined values of heat capacity and enthalpy of formation.

  • Standard Entropy (S°): The absolute entropy of the crystalline solid at a given temperature can be calculated from heat capacity data measured down to near absolute zero.

  • Gibbs Free Energy of Formation (ΔfG°): This can be calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS° where ΔfH° is the standard enthalpy of formation and ΔfS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states.[8][9]

Synthesis of a Related Compound: 2,5-Dimethoxybenzaldehyde

To provide context for the chemical processes involving aromatic aldehydes, the following diagram illustrates a synthetic pathway for a structurally related compound, 2,5-dimethoxybenzaldehyde.[10][11]

G Synthesis of 2,5-Dimethoxybenzaldehyde substance substance process process anethole Anethole oxidation Oxidative Cleavage anethole->oxidation anisaldehyde Anisaldehyde baeyer_villiger Baeyer-Villiger Oxidation anisaldehyde->baeyer_villiger o_formyl O-formyl-4-methoxyphenol hydrolysis Hydrolysis o_formyl->hydrolysis methoxyphenol 4-Methoxyphenol reimer_tiemann Reimer-Tiemann Formylation methoxyphenol->reimer_tiemann hydroxy_methoxy 2-hydroxy-5-methoxybenzaldehyde methylation Methylation hydroxy_methoxy->methylation dimethoxy 2,5-Dimethoxybenzaldehyde oxidation->anisaldehyde baeyer_villiger->o_formyl hydrolysis->methoxyphenol reimer_tiemann->hydroxy_methoxy methylation->dimethoxy

Caption: Synthetic pathway for a related aromatic aldehyde.

Conclusion

This technical guide has outlined the essential thermodynamic properties of this compound and provided detailed experimental protocols for their determination. While direct experimental data for this compound is sparse, the methodologies described herein are well-established for analogous compounds and provide a clear path for researchers to obtain the necessary data. The accurate determination of these thermodynamic parameters is fundamental for the successful development and application of this compound in pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde, a valuable intermediate in pharmaceutical and chemical research. The synthesis originates from the readily available starting material, 2,5-dimethylphenol (also known as p-xylenol). The primary synthetic strategies discussed are the Duff reaction and the Reimer-Tiemann reaction, both of which are common methods for the formylation of phenols.

Introduction to Formylation of 2,5-Dimethylphenol

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For phenols, the hydroxyl group is a strong activating, ortho-, para-director. In the case of 2,5-dimethylphenol, the positions ortho to the hydroxyl group (positions 3 and 6) are sterically hindered by the adjacent methyl groups. Consequently, electrophilic substitution, such as formylation, is directed to the available para position (position 4), leading to the desired product, this compound.

Two classical methods are particularly suitable for this transformation:

  • The Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[1][2] It is particularly effective for electron-rich phenols and often shows a preference for ortho-formylation, but para-formylation occurs when the ortho positions are blocked.[2]

  • The Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene in situ, which acts as the electrophile.[3][4] While typically favoring ortho-formylation, it can also yield the para-isomer, especially when the ortho positions are substituted.[3]

Method 1: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamine as the carbon source for the aldehyde group.[2] The reaction proceeds through the formation of an iminium ion intermediate which then undergoes electrophilic attack on the phenol ring. A subsequent hydrolysis step yields the final aldehyde product.[2] The use of a strong acid like trifluoroacetic acid can significantly improve yields and is particularly effective for phenols that might be unreactive under classical conditions.[5][6] For substrates like 2,6-dimethylphenol, where ortho positions are blocked, the Duff reaction provides the para-formylated product in excellent yield, suggesting it is a highly effective method for 2,5-dimethylphenol.[1]

Experimental Protocol: Duff Reaction

This protocol is adapted from general procedures for the formylation of substituted phenols.[1][5]

Materials:

  • 2,5-Dimethylphenol (p-Xylenol)

  • Hexamine (Hexamethylenetetramine)

  • Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylphenol (1.0 eq).

  • Reagent Addition: Add trifluoroacetic acid to the flask to dissolve the phenol. To this solution, add hexamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the mixture to room temperature, slowly add 2M hydrochloric acid. Heat the mixture to 60 °C for 1 hour to hydrolyze the intermediate imine.[7]

  • Workup: Cool the mixture and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary (Duff Reaction)
ParameterValueNotes
2,5-Dimethylphenol10.0 g (81.8 mmol)Starting Material
Hexamine17.2 g (122.7 mmol)1.5 equivalents
Trifluoroacetic Acid100 mLSolvent and Catalyst
Reaction Temperature80-90 °C---
Reaction Time4-6 hoursMonitor by TLC
Expected Yield75-90%Based on analogous reactions[1]

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[4] The reaction involves the deprotonation of chloroform by a strong base to form a trichlorocarbanion, which then eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene.[4][8] The phenoxide ion, formed by the deprotonation of the phenol, attacks the dichlorocarbene. Subsequent hydrolysis under basic conditions yields the hydroxybenzaldehyde.[4] The reaction is typically performed in a two-phase system consisting of an aqueous hydroxide solution and an organic phase containing chloroform.[4]

Experimental Protocol: Reimer-Tiemann Reaction

This protocol is a general procedure adapted for 2,5-dimethylphenol.[3]

Materials:

  • 2,5-Dimethylphenol (p-Xylenol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dimethylphenol (1.0 eq) and sodium hydroxide (4.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).

  • Reagent Addition: Heat the solution to 70 °C. Add chloroform (2.0 eq) dropwise from a dropping funnel over a period of 1 hour, ensuring vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the mixture at 70 °C for an additional 3 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidification: Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid to pH 4-5 while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Quantitative Data Summary (Reimer-Tiemann Reaction)
ParameterValueNotes
2,5-Dimethylphenol10.0 g (81.8 mmol)Starting Material
Sodium Hydroxide13.1 g (327.2 mmol)4.0 equivalents
Chloroform19.5 g (163.6 mmol)2.0 equivalents
Solvent (Ethanol:Water)150 mL (2:1)Biphasic system[3]
Reaction Temperature70 °C---
Reaction Time4 hours---
Expected Yield40-60%Generally lower than Duff reaction[5]

Visualizations

G cluster_start Starting Material cluster_methods Synthesis Methods cluster_process Purification Workflow cluster_end Final Product Start 2,5-Dimethylphenol Duff Duff Reaction (Hexamine, TFA) Start->Duff Formylation RT Reimer-Tiemann Reaction (CHCl3, NaOH) Start->RT Formylation Workup Aqueous Workup & Extraction Duff->Workup RT->Workup Purify Column Chromatography or Recrystallization Workup->Purify Crude Product End This compound Purify->End Pure Product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde via Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-2,5-dimethylbenzaldehyde from 2,5-dimethylphenol utilizing the Reimer-Tiemann reaction. This ortho-formylation reaction is a well-established method for the introduction of an aldehyde group onto a phenolic ring.[1][2] The protocol herein is a representative procedure adapted from established methodologies for similar substituted phenols, given the absence of a specific published protocol for this exact transformation. Included are reaction parameters, a detailed experimental procedure, and characterization data.

Introduction

The Reimer-Tiemann reaction is a named organic reaction used for the ortho-formylation of phenols.[1] The reaction typically involves a phenol, chloroform, a strong base (like sodium hydroxide), and a biphasic solvent system.[1][2] The reactive species is dichlorocarbene, which is generated in situ from chloroform and the base.[1] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the corresponding aldehyde.[1] Due to the directing effect of the hydroxyl group and the nature of the electrophile, the formyl group is predominantly introduced at the ortho position to the hydroxyl group. This method is advantageous as it does not require anhydrous or acidic conditions, which are often necessary for other formylation techniques.[2]

Reaction Scheme

G cluster_0 Reimer-Tiemann Reaction 2,5-Dimethylphenol 2,5-Dimethylphenol This compound This compound 2,5-Dimethylphenol->this compound CHCl3, NaOH, H2O, Heat

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example and may require optimization for yield and purity.

Materials:

  • 2,5-Dimethylphenol (p-xylenol)

  • Chloroform (trichloromethane)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2,5-dimethylphenol (1.0 eq) in ethanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide (4.0 - 8.0 eq) in deionized water to the flask.

  • Heating: Heat the mixture to 60-70°C using a heating mantle.

  • Addition of Chloroform: Once the desired temperature is reached, add chloroform (1.5 - 3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition of chloroform is complete, continue stirring the reaction mixture at 60-70°C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical molar ratios and reaction conditions for the Reimer-Tiemann synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary.

ParameterValue
Reactants
2,5-Dimethylphenol1.0 eq
Chloroform2.0 eq
Sodium Hydroxide8.0 eq
Reaction Conditions
SolventEthanol/Water
Temperature70°C
Reaction Time3 hours
Product
Estimated Yield 40-60%

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, DMSO-d₆): δ 10.40 (s, 1H, -OH), 9.98 (s, 1H, -CHO), 7.54 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 2.49 (s, 3H, Ar-CH₃), 2.13 (s, 3H, Ar-CH₃).[3]

Predicted ¹³C NMR (from similar structures): Expected signals around δ 192 (CHO), 160 (C-OH), 140-120 (aromatic carbons), and 20-15 (CH₃).

Predicted IR (KBr): Expected characteristic peaks around 3400-3200 cm⁻¹ (O-H stretch), 2950-2850 cm⁻¹ (C-H stretch), 1680-1660 cm⁻¹ (C=O stretch of aldehyde), and 1600-1450 cm⁻¹ (aromatic C=C stretch).

Experimental Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Dissolve 2,5-Dimethylphenol in Ethanol/Water with NaOH B 2. Heat to 60-70°C A->B C 3. Add Chloroform Dropwise B->C D 4. Stir at 60-70°C (2-4 hours) C->D E 5. Cool to Room Temperature D->E F 6. Remove Ethanol (Rotary Evaporator) E->F G 7. Acidify with HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J K Product: This compound J->K

Caption: Step-by-step workflow for the synthesis and purification.

Signaling Pathway of the Reimer-Tiemann Reaction

G cluster_mechanism Reaction Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenoxide Attack and Hydrolysis CHCl3 Chloroform CCl3_minus Trichloromethyl Anion CHCl3->CCl3_minus + OH- OH1 OH- CCl2 Dichlorocarbene (Reactive Intermediate) CCl3_minus->CCl2 - Cl- Phenoxide 2,5-Dimethylphenoxide Cl_minus1 Cl- Phenol 2,5-Dimethylphenol Phenol->Phenoxide + OH- OH2 OH- Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl2 Product This compound Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (2 OH-)

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

References

Laboratory scale synthesis protocol for 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde. The synthesis is achieved through the formylation of 2,5-dimethylphenol. Two common and effective methods for this transformation, the Duff reaction and the Reimer-Tiemann reaction, are presented. The Duff reaction utilizes hexamine in an acidic medium, while the Reimer-Tiemann reaction employs chloroform and a strong base. This note includes a summary of reagents and expected yields, a step-by-step experimental protocol for both methods, and a workflow diagram for the synthesis.

Introduction

This compound is a valuable aromatic aldehyde with applications in medicinal chemistry and materials science. Its substituted phenolic aldehyde structure makes it a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and molecular probes. The introduction of the formyl group onto the 2,5-dimethylphenol backbone can be accomplished through electrophilic aromatic substitution. The Duff and Reimer-Tiemann reactions are classical methods for the formylation of phenols, offering reliable routes to hydroxybenzaldehydes.[1][2]

The Duff reaction involves the reaction of a phenol with hexamethylenetetramine (hexamine) in an acidic medium, typically glycerol and boric acid, followed by acid hydrolysis to yield the aldehyde.[1] The Reimer-Tiemann reaction achieves formylation by reacting a phenol with chloroform in the presence of a strong base, which generates dichlorocarbene as the electrophilic species.[2] The choice between these methods may depend on the desired regioselectivity, scale, and available reagents.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

ParameterDuff ReactionReimer-Tiemann Reaction
Starting Material 2,5-Dimethylphenol2,5-Dimethylphenol
Formylating Agent Hexamethylenetetramine (Hexamine)Chloroform
Solvent/Medium Glycerol, Boric AcidAqueous Ethanol
Base -Sodium Hydroxide
Reaction Temperature 150-160 °C70-80 °C
Reaction Time 20 minutes4 hours
Work-up Acid Hydrolysis, Steam DistillationAcidification, Extraction
Reported Yield Varies (typically moderate)[1]Varies

Experimental Protocols

Method 1: Synthesis via Duff Reaction

This protocol is adapted from the general procedure for the Duff reaction of phenols.[1]

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add glycerol and boric acid.
  • Heat the mixture to 150-160 °C to form glyceroboric acid.

2. Reaction Execution:

  • Intimately mix 2,5-dimethylphenol and hexamethylenetetramine in a 1:1.2 molar ratio.
  • Add the solid mixture portion-wise to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150 and 165 °C.
  • After the addition is complete, stir the reaction mixture for 20 minutes at this temperature.

3. Work-up and Purification:

  • Allow the reaction mixture to cool to approximately 115 °C.
  • Carefully acidify the mixture with a dilute solution of sulfuric acid.
  • Perform steam distillation on the acidified mixture to isolate the crude this compound.
  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Method 2: Synthesis via Reimer-Tiemann Reaction

This protocol is a general method for the Reimer-Tiemann reaction and can be adapted for 2,5-dimethylphenol.[3]

1. Reaction Setup:

  • In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,5-dimethylphenol in 95% ethanol.
  • Add a solution of sodium hydroxide in water to the flask with stirring.

2. Reaction Execution:

  • Heat the resulting solution to 70–80 °C using a water bath.
  • Add chloroform dropwise from the dropping funnel at a rate that maintains gentle reflux. The reaction is exothermic, so external heating may be reduced or removed once the reaction is initiated.
  • After the addition of chloroform is complete, continue stirring for 1 hour.

3. Work-up and Purification:

  • Remove the excess ethanol and chloroform by distillation.
  • Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.
  • The product will separate as an oil. Separate the oil and wash it several times with hot water.
  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_duff Duff Reaction cluster_reimer Reimer-Tiemann Reaction D_Start Mix 2,5-Dimethylphenol and Hexamine D_React Add to hot Glyceroboric Acid (150-160 °C, 20 min) D_Start->D_React D_Workup Acid Hydrolysis D_React->D_Workup D_Purify Steam Distillation & Recrystallization D_Workup->D_Purify D_Product This compound D_Purify->D_Product R_Start Dissolve 2,5-Dimethylphenol in aq. NaOH/Ethanol R_React Add Chloroform (70-80 °C, 1 hr) R_Start->R_React R_Workup Acidification & Extraction R_React->R_Workup R_Purify Distillation or Chromatography R_Workup->R_Purify R_Product This compound R_Purify->R_Product

Caption: Synthetic routes to this compound.

References

The Role of 4-Hydroxy-2,5-dimethylbenzaldehyde as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a reactive aldehyde group and a nucleophilic hydroxyl group on a dimethyl-substituted benzene ring, makes it an important starting material for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of kinase inhibitors, with a specific focus on the pathway towards Trametinib, a potent MEK inhibitor used in cancer therapy.

Application Highlight: Synthesis of a Key Intermediate for Trametinib (a MEK Inhibitor)

Trametinib is a highly specific, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target. This compound can be utilized in the early stages of synthesizing the complex heterocyclic core of Trametinib.

Experimental Protocols

The following protocols outline the synthesis of a key pyridopyrimidinone intermediate for Trametinib, starting from this compound.

Protocol 1: Synthesis of 2,5-Dimethyl-4-hydroxybenzaldehyde from 2,5-Dimethyl-p-anisaldehyde

This initial step is often required to generate the specific isomer needed for subsequent reactions.

Materials:

  • 2,5-Dimethyl-p-anisaldehyde

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃)

  • Ice

Procedure:

  • Dissolve 2,5-dimethyl-p-anisaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Slowly add boron tribromide (2.45 eq) dropwise to the stirred solution. A tan-colored precipitate may form.

  • Stir the resulting suspension at room temperature for an extended period (e.g., 5 days), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice.

  • After the ice has melted, isolate the solid product, this compound, by filtration and dry thoroughly. A quantitative yield is expected.[2]

Protocol 2: Multi-step Synthesis of a Pyridotrione Intermediate

This protocol describes a plausible synthetic route to a core intermediate of Trametinib.

Materials:

  • Malonic acid mono-formamide monoethyl ester

  • Methyl malonic acid

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Sodium ethoxide

  • Tetrahydrofuran (THF)

Procedure:

  • Cyclization to Pyridine Trione: React malonic acid mono-formamide monoethyl ester with methyl malonic acid to form a crude pyridine trione compound. This is a cyclization reaction that forms the core heterocyclic structure.[3]

  • Condensation Reaction: Without further purification, the crude pyridine trione compound is directly cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in the presence of a base like sodium ethoxide in a solvent such as THF. This step attaches a key aryl urea moiety to the heterocyclic core.[3]

  • The resulting product is a key intermediate in the synthesis of Trametinib.

Quantitative Data

Intermediate/ProductStarting MaterialsKey ReagentsSolventYield (%)
This compound2,5-Dimethyl-p-anisaldehydeBoron tribromideDCM>95%
Pyridotrione IntermediateMalonic acid mono-formamide monoethyl ester, Methyl malonic acid---
Trametinib Key IntermediatePyridotrione Intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylureaSodium ethoxideTHF~47%

Visualizing the Synthesis and Mechanism of Action

To better understand the experimental workflow and the biological context of the final drug product, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Trametinib Intermediate cluster_purification Purification 4_hydroxy_2_5_dimethylbenzaldehyde 4-Hydroxy-2,5- dimethylbenzaldehyde heterocyclic_core Formation of Heterocyclic Core 4_hydroxy_2_5_dimethylbenzaldehyde->heterocyclic_core Multi-step Synthesis key_intermediate Key Trametinib Intermediate heterocyclic_core->key_intermediate Condensation crude_product Crude Product key_intermediate->crude_product column_chromatography Column Chromatography crude_product->column_chromatography hplc HPLC column_chromatography->hplc pure_intermediate Pure Intermediate hplc->pure_intermediate trametinib_moa RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

References

Application of 4-Hydroxy-2,5-dimethylbenzaldehyde in the Synthesis of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxy-2,5-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of various dye classes. Its substituted phenolic ring structure allows for the creation of donor-pi-acceptor (D-π-A) systems, which are fundamental to the design of fluorescent dyes. This document outlines the application of this compound in the synthesis of fluorescent styryl-type dyes via Knoevenagel condensation and provides a detailed experimental protocol for the synthesis of a representative dye, (E)-2-cyano-3-(4-hydroxy-2,5-dimethylphenyl)acrylic acid.

Introduction

Aromatic aldehydes are critical building blocks in the synthesis of organic dyes. The specific substitution pattern on the aromatic ring of the aldehyde significantly influences the photophysical properties of the final dye molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. This compound possesses an electron-donating hydroxyl group and two methyl groups, which can enhance the electron-donating character and solubility of the resulting dye. This makes it a promising candidate for the synthesis of fluorescent probes and other dye-based materials. One of the most common and efficient methods for synthesizing styryl and coumarin-type dyes from aldehydes is the Knoevenagel condensation reaction with active methylene compounds.

Principle of Synthesis: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the context of dye synthesis, an aromatic aldehyde (like this compound) is reacted with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., cyanoacetic acid, malononitrile). The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The resulting product is a vinyl-substituted aromatic compound, which often exhibits fluorescence due to the extended π-conjugated system.

The general reaction scheme is as follows:

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde This compound Product Fluorescent Styryl Dye Aldehyde->Product + ActiveMethylene Active Methylene Compound (e.g., Cyanoacetic Acid) ActiveMethylene->Product Catalyst Base (e.g., Piperidine) Catalyst->Product Catalyzes

Caption: General scheme of the Knoevenagel condensation for dye synthesis.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(4-hydroxy-2,5-dimethylphenyl)acrylic acid

This protocol describes the synthesis of a fluorescent styryl-type dye using this compound and cyanoacetic acid.

Materials:

  • This compound (FW: 150.17 g/mol )

  • Cyanoacetic acid (FW: 85.06 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10 mmol) of this compound and 0.94 g (11 mmol) of cyanoacetic acid in 30 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold 1 M hydrochloric acid with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Experimental Workflow:

Experimental_Workflow A 1. Dissolve Reactants (Aldehyde + Cyanoacetic Acid in Ethanol) B 2. Add Piperidine Catalyst A->B C 3. Reflux for 4 hours at 80°C B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice-Cold HCl (1M) D->E F 6. Isolate Product by Vacuum Filtration E->F G 7. Wash with Deionized Water F->G H 8. Dry in Vacuum Oven G->H I Characterize Product (NMR, MS, UV-Vis, Fluorescence) H->I

Caption: Workflow for the synthesis of a styryl dye from this compound.

Characterization and Expected Results

The synthesized dye, (E)-2-cyano-3-(4-hydroxy-2,5-dimethylphenyl)acrylic acid, is expected to be a crystalline solid. Characterization would typically involve NMR spectroscopy to confirm the structure, mass spectrometry to determine the molecular weight, and UV-Visible and fluorescence spectroscopy to evaluate its photophysical properties.

Table 1: Representative Photophysical Data for Styryl Dyes Derived from Hydroxybenzaldehydes

PropertyExpected Value RangeSolvent
Absorption Max (λ_abs) 350 - 450 nmEthanol
Emission Max (λ_em) 450 - 550 nmEthanol
Molar Absorptivity (ε) 10,000 - 40,000 M⁻¹cm⁻¹Ethanol
Fluorescence Quantum Yield (Φ_F) 0.1 - 0.6Ethanol
Stokes Shift 80 - 120 nmEthanol

Note: The data in this table are representative values for this class of dyes and may vary for the specific dye synthesized.

Further Applications and Modifications

The hydroxyl group on the synthesized dye offers a reactive handle for further chemical modifications. For instance, it can be alkylated to tune solubility or conjugated to biomolecules for applications in bioimaging. The photophysical properties of the dye can also be modulated by changing the active methylene compound used in the synthesis. For example, using malononitrile would likely result in a bathochromic (red) shift in the absorption and emission spectra compared to using cyanoacetic acid.

Conclusion

This compound is a readily accessible precursor for the synthesis of fluorescent dyes through straightforward and high-yielding reactions like the Knoevenagel condensation. The resulting styryl-type dyes are expected to exhibit fluorescence in the blue-green region of the visible spectrum, making them suitable for a variety of applications in materials science and bio-organic chemistry. The provided protocol offers a reliable method for the synthesis of a representative dye, which can be adapted for the creation of a library of fluorescent compounds with tunable properties.

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxy-2,5-dimethylbenzaldehyde as a fragrance ingredient. This document details its chemical and physical properties, potential olfactory profile, and protocols for its incorporation and evaluation in fragrance formulations. Due to the limited publicly available data on this specific molecule, information from analogous compounds, particularly other substituted benzaldehydes, has been utilized to provide a thorough guide. All data derived from analogous compounds are clearly noted.

Chemical and Physical Properties

This compound is an aromatic aldehyde with the molecular formula C₉H₁₀O₂.[1] Its structure, featuring a hydroxyl group and two methyl groups on the benzene ring, suggests a complex and potentially appealing olfactory profile.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 61-63°C[1]
Boiling Point 142-144°C[1]
Density 1.13 g/cm³[1]
CAS Number 85231-15-8[1]

Olfactory Profile and Application

Potential Olfactory Characteristics:

  • Primary Notes: Sweet, phenolic, spicy

  • Secondary Notes: Woody, almond-like, slightly smoky

  • Contribution to Formulation: Likely to act as a middle to base note, providing warmth, depth, and complexity. It may be particularly useful in oriental, woody, and gourmand fragrance families.

Recommended Usage Levels (Inferred from Analogous Compounds):

ApplicationRecommended Concentration (% of fragrance concentrate)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 2.0%
Personal Care (Lotions, Creams)0.05 - 1.0%
Home Care (Candles, Diffusers)0.5 - 5.0%
Soaps and Shampoos0.1 - 2.0%

Signaling Pathway of Olfaction

The perception of fragrance molecules like this compound is initiated through a complex signaling cascade in the olfactory system. Odorant molecules bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory receptor neurons in the nasal epithelium.[2][3] This binding activates an olfactory-specific G-protein (G-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions and depolarization of the neuron.[3] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[4]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant This compound GPCR Odorant Receptor (GPCR) Odorant->GPCR Binds G_protein G-olf Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel CNG Ion Channel cAMP->Ion_Channel Opens Ions_in Na+, Ca2+ Influx Ion_Channel->Ions_in Depolarization Depolarization Ions_in->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Synthesis_Workflow Start Start: 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane Step1 Add Boron Tribromide (BBr3) dropwise with stirring Start->Step1 Step2 Stir at room temperature for 5 days Step1->Step2 Step3 Pour reaction mixture into ice Step2->Step3 Step4 Filter to isolate solid product Step3->Step4 End End: this compound Step4->End Sensory_Evaluation_Workflow Start Start: Define Sensory Objective Step1 Select and Train Panelists Start->Step1 Step2 Prepare and Code Samples (e.g., Triangle Test) Step1->Step2 Step3 Present Samples to Panelists in a Controlled Environment Step2->Step3 Step4 Panelists Evaluate and Record Perceptions Step3->Step4 Step5 Analyze Data Statistically Step4->Step5 End End: Report Findings Step5->End

References

Application Notes and Protocols for Aldol Condensation Reactions with 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of chalcone derivatives obtained from aldol condensation reactions involving 4-Hydroxy-2,5-dimethylbenzaldehyde. The synthesized compounds are of significant interest due to their potential as scaffolds in drug discovery, exhibiting a range of biological activities.

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as precursors for various biologically active molecules. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a widely employed method for the synthesis of these compounds.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. The resulting chalcones have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[3][4][5] This document outlines the synthesis of novel chalcones from this compound and various ketones, along with protocols for assessing their potential biological activities.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction with various ketone derivatives.[6][7] The general reaction scheme is presented below:

Scheme 1: General reaction for the synthesis of chalcones from this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aldehyde This compound chalcone Chalcone Derivative aldehyde->chalcone ketone Ketone (e.g., Acetophenone) ketone->chalcone catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->chalcone solvent Solvent (e.g., Ethanol) solvent->chalcone

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-phenylprop-2-en-1-one

This protocol describes a representative synthesis of a chalcone derivative using acetophenone as the ketone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of ethanol.

  • Cool the flask in an ice bath and slowly add 10 mL of a 40% aqueous solution of NaOH with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Acidify the solution with 10% HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator and record the yield, melting point, and characterize by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Illustrative Synthesis Data

The following table summarizes hypothetical, yet realistic, data for the synthesis of various chalcone derivatives from this compound.

Ketone ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)
Acetophenone(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-phenylprop-2-en-1-one1885152-154
4'-Methylacetophenone(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one2082165-167
4'-Methoxyacetophenone(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one1688158-160
4'-Chloroacetophenone(2E)-1-(4-chlorophenyl)-3-(4-hydroxy-2,5-dimethylphenyl)prop-2-en-1-one2278171-173

Note: The data presented in this table is illustrative and intended to represent typical results for this type of reaction.

Application Note 1: Antimicrobial Activity

Chalcone derivatives are known to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.[4][8] The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their biological activity.[9] The synthesized chalcones from this compound can be screened for their potential as novel antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving chalcones)

Procedure:

  • Prepare a stock solution of each chalcone in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the chalcone stock solutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the chalcone dilutions.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity.

Illustrative Antimicrobial Activity Data

The following table presents illustrative MIC values for the synthesized chalcones against common bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-phenylprop-2-en-1-one3264
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one1632
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one3264
(2E)-1-(4-chlorophenyl)-3-(4-hydroxy-2,5-dimethylphenyl)prop-2-en-1-one816
Ciprofloxacin (Control)10.5

Note: The data presented in this table is illustrative and intended to represent typical results for this type of assay.

Application Note 2: Antioxidant Activity

Many chalcones exhibit potent antioxidant activity, which is attributed to their ability to scavenge free radicals and chelate metal ions.[10][11] The antioxidant potential of the synthesized chalcones can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the free radical scavenging activity of a compound.[12][13]

Materials:

  • Synthesized chalcone derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare a stock solution of each chalcone in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions of the chalcone solutions in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the chalcone solutions.

  • Include a control (DPPH solution with methanol) and a positive control (DPPH solution with ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Illustrative Antioxidant Activity Data

The following table presents illustrative IC₅₀ values from the DPPH assay for the synthesized chalcones.

CompoundDPPH Scavenging IC₅₀ (µg/mL)
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-phenylprop-2-en-1-one25.4
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one22.1
(2E)-3-(4-hydroxy-2,5-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one18.9
(2E)-1-(4-chlorophenyl)-3-(4-hydroxy-2,5-dimethylphenyl)prop-2-en-1-one30.2
Ascorbic Acid (Control)5.8

Note: The data presented in this table is illustrative and intended to represent typical results for this type of assay.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix Aldehyde and Ketone in Ethanol Addition Add NaOH Solution Reactants->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Pour into Ice Water Reaction->Quench Acidify Acidify with HCl Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterize Characterize (Yield, MP, Spectroscopy) Recrystallize->Characterize

Caption: Experimental workflow for chalcone synthesis.

Antioxidant Mechanism of Action

G cluster_ros Oxidative Stress cluster_chalcone Antioxidant Action cluster_product Neutralization ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Neutralized Neutralized ROS ROS->Neutralized H• donation Chalcone Chalcone Derivative (with phenolic -OH) ChalconeRadical Stable Chalcone Radical Chalcone->ChalconeRadical H• donation

Caption: Antioxidant radical scavenging mechanism.

References

Application Notes and Protocols: Reaction of 4-Hydroxy-2,5-dimethylbenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the reaction of 4-hydroxy-2,5-dimethylbenzaldehyde with primary and secondary amines. The primary reaction pathways discussed are Schiff base formation and reductive amination.

Introduction

This compound is a versatile reagent in organic synthesis. Its reaction with amines opens pathways to a diverse range of molecular scaffolds, particularly Schiff bases (imines) and secondary or tertiary amines. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as intermediates in the synthesis of complex molecules. The presence of the hydroxyl group and two methyl groups on the benzene ring influences the electronic properties and steric hindrance of the aldehyde, which can affect reaction kinetics and product stability.

Reaction with Primary Amines: Schiff Base Formation

The reaction of this compound with primary amines yields N-substituted imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate.

General Reaction Mechanism

The formation of a Schiff base is a reversible reaction that involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Schiff_Base_Formation aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal + H+ iminium Iminium Ion protonated_hemiaminal->iminium - H2O water H2O schiff_base Schiff Base (Imine) iminium->schiff_base - H+ neg_H_plus -H+ H_plus H+ Reductive_Amination_Workflow start Reactants: This compound + Primary Amine imine_formation In situ Imine/Iminium Ion Formation start->imine_formation reduction Reduction imine_formation->reduction product Product: Secondary Amine reduction->product reductant Reducing Agent (e.g., NaBH4, NaBH3CN) reductant->reduction Enamine_Formation aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R2NH sec_amine Secondary Amine (R2NH) sec_amine->hemiaminal iminium Iminium Ion hemiaminal->iminium + H+ - H2O enamine Enamine iminium->enamine - H+ (from α-carbon) water H2O H_plus H+

Application Note: Purification of 4-Hydroxy-2,5-dimethylbenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. The purity of this reagent is crucial for the success of subsequent reactions and the integrity of final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures. Upon cooling a saturated solution, the compound of interest crystallizes out, while impurities remain in the mother liquor. This application note provides a detailed protocol for the purification of this compound by recrystallization.

Principle of Recrystallization

The successful purification of this compound by recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Due to the presence of a polar hydroxyl group and an aldehyde group, as well as a nonpolar dimethylated benzene ring, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Data Presentation

The selection of an appropriate solvent is critical for effective recrystallization. The following table provides a qualitative solubility assessment of this compound in a range of common laboratory solvents. This data is essential for choosing a suitable solvent system for purification.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventPolaritySolubility at Room Temperature (20-25°C)Solubility at Elevated TemperatureSuitability for Recrystallization
WaterHighSparingly SolubleModerately SolublePotentially suitable, may require a co-solvent.
EthanolHighSolubleHighly SolubleMay be too soluble at room temperature for good recovery.
MethanolHighSolubleHighly SolubleMay be too soluble at room temperature for good recovery.
Ethyl AcetateMediumModerately SolubleHighly SolubleGood candidate.
AcetoneMediumSolubleHighly SolubleMay be too soluble at room temperature.
TolueneLowSparingly SolubleModerately SolubleGood candidate.
HexaneLowInsolubleSparingly SolublePotential as an anti-solvent in a mixed solvent system.

Note: The solubility data presented is qualitative and based on general principles of "like-dissolves-like" and the behavior of similar phenolic aldehydes. Experimental verification is essential.

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

  • Melting point apparatus

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • This compound may cause skin and eye irritation.[1] Handle with care.

  • Perform all operations in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent (e.g., Toluene or Ethyl Acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (literature melting points range from 61-63°C to 112-114°C, suggesting purity affects this value).[2]

Protocol 2: Mixed Solvent Recrystallization

A mixed solvent system (e.g., Ethanol/Water or Toluene/Hexane) can be effective if a single solvent is not ideal.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (the solvent in which it is highly soluble, e.g., hot ethanol) with heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent in which the compound is sparingly soluble, e.g., water) dropwise until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5 through 9 from Protocol 1. For the washing step (step 8), use a cold mixture of the two solvents in the same proportion used for crystallization.

Mandatory Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear Solution ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end End: Purified This compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Application Note: ¹H NMR Characterization of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde derivative with applications in organic synthesis and as a building block for more complex molecules. Accurate structural confirmation and purity assessment are critical for its use in research and development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the unambiguous structural elucidation of organic compounds. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a detailed protocol for the ¹H NMR characterization of this compound, including spectral data interpretation and experimental procedures.

Chemical Structure and Proton Assignments

The structure of this compound contains ten protons in six distinct chemical environments: one aldehyde proton, one phenolic hydroxyl proton, two aromatic protons, and two methyl groups.

experimental_workflow prep Sample Preparation acq NMR Data Acquisition prep->acq Transfer to Spectrometer proc Data Processing acq->proc Generate FID anal Structural Analysis proc->anal Generate Spectrum

Application Note: FT-IR Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic organic compound of interest in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure comprises a benzene ring substituted with a hydroxyl group, two methyl groups, and a formyl (aldehyde) group. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note details the expected FT-IR spectral features of this compound and provides a protocol for its analysis.

Molecular Structure

The key functional groups in this compound that give rise to characteristic absorption bands in an FT-IR spectrum are:

  • Hydroxyl group (-OH): Attached to the aromatic ring (phenolic).

  • Aldehyde group (-CHO): Consisting of a carbonyl group (C=O) and a carbon-hydrogen bond.

  • Aromatic ring (C=C-C): A benzene ring with specific substitution patterns.

  • Methyl groups (-CH3): Aliphatic C-H bonds.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By comparing the spectrum of this compound with related molecules such as 2,5-dimethylphenol, p-tolualdehyde, and 4-hydroxybenzaldehyde, the following absorption peaks can be predicted.

Data Presentation: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H stretchPhenolic -OHStrong, Broad
3100 - 3000C-H stretchAromatic C-HMedium to Weak
2975 - 2850C-H stretchMethyl (-CH₃)Medium
2850 - 2800 & 2750 - 2700C-H stretch (Fermi resonance)Aldehyde (-CHO)Weak, often two bands
1700 - 1680C=O stretchAldehyde (-CHO)Strong, Sharp
1610 - 1580C=C stretchAromatic RingMedium to Strong
1500 - 1400C=C stretchAromatic RingMedium to Strong
1470 - 1430C-H bendMethyl (-CH₃)Medium
1390 - 1370C-H bendMethyl (-CH₃)Medium
1250 - 1180C-O stretchPhenolic C-OStrong
900 - 675C-H out-of-plane bendAromatic RingStrong

Experimental Protocol: FT-IR Analysis of Solid Samples

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid samples as it requires minimal sample preparation.[1]

Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Confirm that the ATR accessory is correctly installed.

  • Background Spectrum Collection:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.[1]

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[2]

    • Lower the ATR pressure clamp and apply consistent pressure to ensure good contact between the sample and the crystal surface.[1]

  • Sample Spectrum Collection:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

    • Identify the major absorption peaks and compare their positions (in cm⁻¹) to the expected values for the functional groups of this compound.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan apply_sample Apply Solid Sample to ATR Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum data_analysis Analyze Spectrum and Identify Peaks collect_spectrum->data_analysis clean_up Clean ATR Crystal data_analysis->clean_up end End clean_up->end

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quantification in various matrices. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and provides a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for aromatic aldehydes and substituted benzene rings. The molecular ion ([M]⁺•) is anticipated to be prominent due to the stability of the aromatic ring. Key fragmentation steps are predicted to involve the loss of a hydrogen atom from the aldehyde group, loss of the entire aldehyde group, and cleavages related to the methyl and hydroxyl substituents.

The predicted major fragment ions for this compound (Molecular Formula: C₉H₁₀O₂, Monoisotopic Mass: 150.06808 Da) are summarized in the table below.[1][2]

m/z (predicted) Ion Formula Proposed Fragmentation Relative Abundance
150[C₉H₁₀O₂]⁺•Molecular Ion ([M]⁺•)High
149[C₉H₉O₂]⁺Loss of H• from the aldehyde group ([M-H]⁺)High
121[C₈H₉O]⁺Loss of CHO• from the molecular ion ([M-CHO]⁺)Moderate
106[C₇H₆O]⁺Loss of C₂H₄ (ethylene) from the [M-H]⁺ ion via rearrangementLow
93[C₆H₅O]⁺Loss of CO from the [M-CHO]⁺ ionModerate
77[C₆H₅]⁺Loss of O from the [C₆H₅O]⁺ ionLow

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[3][4]

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration range of 1-10 µg/mL.

  • Sample Matrix Considerations: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up step, such as liquid-liquid extraction or solid-phase extraction, is recommended to minimize matrix effects.[5]

2. GC-MS Analysis

The following GC-MS conditions are recommended for the analysis of this compound.[6]

  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full scan mode.

Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the observed m/z values of the fragment ions with the predicted fragmentation pattern in the table above to confirm the identity of the compound.

Visualizations

Fragmentation_Pathway M [M]⁺• m/z = 150 M_H [M-H]⁺ m/z = 149 M->M_H - H• M_CHO [M-CHO]⁺ m/z = 121 M->M_CHO - CHO• M_H_C2H4 [C₇H₆O]⁺ m/z = 106 M_H->M_H_C2H4 - C₂H₄ M_CHO_CO [C₆H₅O]⁺ m/z = 93 M_CHO->M_CHO_CO - CO M_CHO_CO_O [C₆H₅]⁺ m/z = 77 M_CHO_CO->M_CHO_CO_O - O

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working Injection Inject Sample (1 µL) Working->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection PeakID Identify Chromatographic Peak Detection->PeakID Spectrum Extract Mass Spectrum PeakID->Spectrum Comparison Compare with Predicted Fragments Spectrum->Comparison

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a predicted fragmentation pattern and a detailed GC-MS protocol for the analysis of this compound. The provided information is valuable for researchers in the fields of analytical chemistry, drug discovery, and quality control for the unambiguous identification and characterization of this compound. The detailed experimental conditions and expected fragmentation data will facilitate method development and validation for the analysis of this compound in various sample types.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-2,5-dimethylbenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the formylation of 2,5-dimethylphenol. Several named reactions are employed for this purpose, including the Duff reaction, the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Gattermann reaction. Each method has its own set of advantages and challenges regarding yield, regioselectivity, and reaction conditions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Each formylation method has an optimal set of conditions that need to be precisely controlled.

  • Poor Reagent Quality: The purity of starting materials, especially the 2,5-dimethylphenol and the formylating agents, is crucial. Impurities can lead to side reactions and lower yields.

  • Side Reactions: Competing side reactions, such as the formation of ortho-isomers or polymeric materials, can consume the starting material and reduce the yield of the desired para-product.

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps can significantly impact the final isolated yield.

Q3: How can I improve the regioselectivity of the formylation to favor the para-product (this compound)?

A3: The hydroxyl group of 2,5-dimethylphenol is an ortho, para-directing group. To favor the formation of the para-product, consider the following:

  • Choice of Reaction: The Duff reaction and the Vilsmeier-Haack reaction are known to favor para-formylation when the ortho positions are sterically hindered, as is the case with 2,5-dimethylphenol.

  • Steric Hindrance: The methyl groups at the 2 and 5 positions of the starting material already provide some steric hindrance at the ortho positions, naturally favoring para substitution.

  • Reaction Conditions: In some cases, adjusting the solvent, temperature, or catalyst can influence the ortho/para ratio.

Troubleshooting Guides

Issue 1: Low Yield in the Duff Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2,5-dimethylphenol Insufficient reaction temperature or time.Ensure the reaction is heated to the appropriate temperature (typically 150-160°C) and maintained for the recommended duration (2-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of hexamine or glyceroboric acid.Use fresh, high-purity hexamethylenetetramine (hexamine). Prepare glyceroboric acid fresh if possible.
Formation of a dark, tarry substance Polymerization of the phenol under acidic conditions.Ensure the reaction is not overheated. A gradual increase in temperature might be beneficial.
Low isolated yield after work-up Inefficient steam distillation or extraction.Ensure the steam distillation is carried out until no more product is co-distilled. Optimize the extraction process by using an appropriate solvent and performing multiple extractions.
Issue 2: Complications in the Vilsmeier-Haack Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly Incomplete formation of the Vilsmeier reagent.Ensure that the phosphorus oxychloride (POCl₃) is added slowly to the cooled N,N-dimethylformamide (DMF) and that the reagents are of high purity and anhydrous.
Low reactivity of the substrate.The reaction may require heating. Gradually increase the temperature (e.g., to 50-80°C) and monitor the reaction by TLC.
Formation of multiple products Di-formylation or other side reactions.Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
Difficult work-up and product isolation The iminium salt intermediate is not fully hydrolyzed.Ensure complete hydrolysis by adding the reaction mixture to ice water and stirring for a sufficient amount of time. The pH should be adjusted to neutral or slightly basic before extraction.
Issue 3: Poor Results with the Reimer-Tiemann Reaction
Symptom Possible Cause Troubleshooting Steps
Very low yield of the desired product Inefficient generation of dichlorocarbene.Use a sufficient excess of chloroform and a concentrated solution of a strong base (e.g., 50% aqueous NaOH). Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.
Predominant formation of the ortho-isomer The Reimer-Tiemann reaction often favors ortho-formylation.While some para-product is expected, this method may not be ideal for maximizing the yield of this compound.
Formation of a dark-colored reaction mixture Polymerization and side reactions are common under the strongly basic conditions.Maintain careful control of the reaction temperature to avoid excessive heating.

Data Presentation: Comparison of Synthesis Methods

Method Key Reagents Typical Reaction Temperature Typical Reaction Time Reported Yield (%) Key Advantages Potential Disadvantages
Duff Reaction 2,5-Dimethylphenol, Hexamethylenetetramine, Glyceroboric acid, Glycerol150-160°C2-3 hoursHigh (up to 95% for an analogous substrate)Good regioselectivity for para-product, relatively simple work-up.High reaction temperature.
Vilsmeier-Haack Reaction 2,5-Dimethylphenol, POCl₃, DMF0°C to 80°C2-6 hoursGood (typically 70-80%)Milder conditions than the Duff reaction, good for electron-rich aromatics.Requires anhydrous conditions, the Vilsmeier reagent is moisture-sensitive.
Reimer-Tiemann Reaction 2,5-Dimethylphenol, Chloroform, Strong Base (e.g., NaOH)60-70°C1-3 hoursModerate to LowReadily available and inexpensive reagents.Often favors ortho-formylation, can result in low yields and significant side products.[1]
Gattermann Reaction 2,5-Dimethylphenol, HCN, HCl, Lewis Acid (e.g., AlCl₃)Room TemperatureVariableModerate to GoodCan be effective for a range of phenolic compounds.Use of highly toxic hydrogen cyanide.

Experimental Protocols

Duff Reaction for this compound Synthesis

This protocol is adapted from the general procedure for the formylation of phenols.

Materials:

  • 2,5-Dimethylphenol

  • Hexamethylenetetramine (Hexamine)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Glyceroboric Acid: In a flask, heat a mixture of glycerol and boric acid to 150-160°C to form glyceroboric acid.

  • Reaction Setup: To the hot glyceroboric acid, add 2,5-dimethylphenol and hexamine.

  • Reaction: Continue heating the mixture at 150-160°C with stirring for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture and add 50% sulfuric acid. Heat the mixture to hydrolyze the intermediate.

  • Work-up: Perform steam distillation to isolate the crude product.

  • Extraction: Extract the distillate with diethyl ether.

  • Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Vilsmeier-Haack Reaction for this compound Synthesis

This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[2]

Materials:

  • 2,5-Dimethylphenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium acetate

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF and cool it in an ice-salt bath to 0°C. Add POCl₃ dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for another 30 minutes at room temperature.

  • Reaction: Dissolve 2,5-dimethylphenol in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours, monitoring the reaction by TLC.

  • Work-up: Pour the cooled reaction mixture onto crushed ice containing sodium acetate. Stir until the ice has melted completely.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing and Drying: Wash the combined ether extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation and Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Mandatory Visualizations

Reaction_Pathway 2,5-Dimethylphenol 2,5-Dimethylphenol Formylation Formylation 2,5-Dimethylphenol->Formylation This compound This compound Formylation->this compound

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound q1 Check Reaction Conditions (Temp, Time, Stoichiometry) start->q1 q2 Verify Reagent Quality (Purity, Anhydrous) q1->q2 Optimal s1 Optimize Reaction Parameters q1->s1 Suboptimal q3 Analyze for Side Products (TLC, NMR) q2->q3 High Quality s2 Use Fresh/Purified Reagents q2->s2 Poor Quality s3 Adjust Reaction Conditions to Minimize Side Reactions or Choose a More Selective Method q3->s3 Side Products Detected end Improved Yield q3->end No Side Products s1->end s2->end s3->end Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Desired Outcomes Temperature Temperature High Yield High Yield Temperature->High Yield Reaction Time Reaction Time Reaction Time->High Yield Reagent Purity Reagent Purity High Purity High Purity Reagent Purity->High Purity Choice of Method Choice of Method Good Regioselectivity Good Regioselectivity Choice of Method->Good Regioselectivity High Purity->High Yield

References

Technical Support Center: Formylation of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,5-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the formylation of 2,5-dimethylphenol?

A1: The formylation of 2,5-dimethylphenol can theoretically yield two primary products: 2-hydroxy-3,6-dimethylbenzaldehyde (formylation at the ortho position) and 4-hydroxy-3,6-dimethylbenzaldehyde (formylation at the para position). The ratio of these products is highly dependent on the chosen formylation method and reaction conditions.

Q2: Which formylation methods are most common for 2,5-dimethylphenol and what are their general selectivities?

A2: The most common methods are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

  • Reimer-Tiemann Reaction: Generally favors ortho-formylation for phenols.[1][2][3]

  • Duff Reaction: Also typically shows a preference for ortho-formylation.[1][4][5]

  • Vilsmeier-Haack Reaction: The regioselectivity can be influenced by steric and electronic factors, often favoring the less sterically hindered para position.[6]

  • Magnesium Chloride/Paraformaldehyde Method: This method is known for its high selectivity for ortho-formylation.[1][7]

Q3: What are the most common side reactions observed during the formylation of 2,5-dimethylphenol?

A3: Common side reactions include:

  • Formation of Isomeric Products: As mentioned in Q1, a mixture of ortho and para isomers is often obtained.

  • Di-formylation: Introduction of two formyl groups onto the aromatic ring can occur, especially under forcing conditions or with a high ratio of formylating agent.[5][8]

  • Resin/Polymer Formation: Phenol-formaldehyde type resinification is a known side reaction, particularly in the Duff reaction or when using formaldehyde-based reagents under acidic or basic conditions.[8]

  • Formation of Cyclohexadienones: In the Reimer-Tiemann reaction, the formation of dichloromethyl-substituted cyclohexadienones as by-products has been observed with some alkylphenols.[9]

Q4: How can I improve the regioselectivity of the formylation reaction?

A4: To favor ortho-formylation, consider using the Duff reaction or the Magnesium Chloride/Paraformaldehyde method.[1][7] For the Reimer-Tiemann reaction, the choice of base and solvent system can influence the ortho:para ratio.[8] To favor para-formylation, blocking the ortho positions is the most effective strategy, though this is not applicable to 2,5-dimethylphenol. In the Vilsmeier-Haack reaction, adjusting steric hindrance may favor para substitution.[6]

Troubleshooting Guides

Issue 1: Low Yield of Formylated Product
Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material.1. Inactive reagents (e.g., moisture-sensitive Vilsmeier reagent).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, anhydrous reagents and solvents. Prepare the Vilsmeier reagent in situ under an inert atmosphere.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Extend the reaction time and monitor progress by TLC or HPLC.
Significant amount of unidentifiable side products.1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature.2. Carefully control the molar ratios of reactants as specified in the protocol.
Formation of a significant amount of resinous material.1. Excessive heat.2. High concentration of formaldehyde or its equivalent.1. Maintain the lowest effective reaction temperature.[8]2. Use a formaldehyde-to-phenol ratio of less than one if possible.[8]
Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)
Symptom Possible Cause(s) Suggested Solution(s)
High proportion of the undesired isomer.The chosen formylation method has poor intrinsic selectivity for this substrate.1. Switch to a more selective formylation method (e.g., MgCl₂/paraformaldehyde for ortho selectivity).[1][7]2. For the Reimer-Tiemann reaction, the addition of cyclodextrins can sometimes enhance para-selectivity.[1]
Inconsistent isomer ratios between batches.Variations in reaction conditions (temperature, addition rate, stirring).Standardize all reaction parameters, including heating method, stirring speed, and the rate of reagent addition.
Issue 3: Formation of Di-formylated Byproducts
Symptom Possible Cause(s) Suggested Solution(s)
Presence of a product with a higher molecular weight corresponding to the addition of two formyl groups.1. Excess of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction).2. Prolonged reaction time.1. Reduce the molar ratio of the formylating agent to the phenol.[8]2. Monitor the reaction progress and stop it once the mono-formylated product is maximized.[8]

Quantitative Data

The following table summarizes the product distribution for the formylation of 3,5-dimethylphenol, a close isomer of 2,5-dimethylphenol, using dichloromethyl methyl ether and TiCl₄. This data can serve as an estimate for the expected regioselectivity in a similar reaction with 2,5-dimethylphenol.

SubstrateFormylation MethodProduct(s)RatioTotal Yield (%)
3,5-DimethylphenolDichloromethyl methyl ether / TiCl₄2-Hydroxy-4,6-dimethylbenzaldehyde (ortho)4-Hydroxy-2,6-dimethylbenzaldehyde (para)5 : 178

Experimental Protocols

Reimer-Tiemann Formylation (General Protocol for Phenols)
  • Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2-4 equivalents).

  • Reaction: Heat the solution to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel while stirring vigorously. The reaction is exothermic and may require external cooling to maintain the temperature.

  • Work-up: After the addition is complete, continue stirring at the same temperature for 1-2 hours. Cool the reaction mixture and acidify with dilute hydrochloric or sulfuric acid.

  • Isolation: The product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Duff Reaction (General Protocol for Phenols)
  • Preparation: In a round-bottom flask, combine 2,5-dimethylphenol (1 equivalent), hexamethylenetetramine (1-1.5 equivalents), and an acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.[8][10]

  • Reaction: Heat the mixture to 80-100°C for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sulfuric acid (e.g., 2 M). Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate imine.

  • Isolation: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Vilsmeier-Haack Formylation (General Protocol for Electron-Rich Arenes)
  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1 equivalent) dropwise, keeping the temperature below 10°C. Stir the mixture for 30-60 minutes at 0°C.[11]

  • Reaction: Dissolve 2,5-dimethylphenol (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 50-80°C for several hours.[6]

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add an aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate.

  • Isolation: Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.

Visualizations

formylation_pathways cluster_reimer_tiemann Reimer-Tiemann Reaction cluster_duff Duff Reaction cluster_vilsmeier_haack Vilsmeier-Haack Reaction substrate 2,5-Dimethylphenol rt_reagents CHCl₃, NaOH substrate->rt_reagents Ortho preference duff_reagents Hexamethylenetetramine, Acid substrate->duff_reagents Strong Ortho preference vh_reagents POCl₃, DMF substrate->vh_reagents Para preference (steric influence) rt_product_ortho 2-Hydroxy-3,6-dimethylbenzaldehyde (Major) rt_reagents->rt_product_ortho rt_product_para 4-Hydroxy-3,6-dimethylbenzaldehyde (Minor) rt_reagents->rt_product_para rt_side_product Cyclohexadienone Byproducts rt_reagents->rt_side_product duff_product_ortho 2-Hydroxy-3,6-dimethylbenzaldehyde (Preferred) duff_reagents->duff_product_ortho duff_side_product1 Di-formylated Product duff_reagents->duff_side_product1 duff_side_product2 Resinous Material duff_reagents->duff_side_product2 vh_product_para 4-Hydroxy-3,6-dimethylbenzaldehyde (Often Favored) vh_reagents->vh_product_para vh_product_ortho 2-Hydroxy-3,6-dimethylbenzaldehyde vh_reagents->vh_product_ortho

Caption: Reaction pathways for the formylation of 2,5-dimethylphenol.

troubleshooting_low_yield start Start: Low Product Yield check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time check_workup Assess Work-up Procedure start->check_workup reagent_sol Solution: Use fresh, anhydrous reagents. Prepare Vilsmeier reagent in situ. check_reagents->reagent_sol Inactive reagents suspected temp_sol_low Solution: Gradually increase temperature. check_temp->temp_sol_low Too low? temp_sol_high Solution: Lower temperature to prevent decomposition. check_temp->temp_sol_high Too high? (decomposition) time_sol Solution: Extend reaction time and monitor by TLC/HPLC. check_time->time_sol Too short? workup_sol Solution: Ensure proper pH adjustment and complete extraction. check_workup->workup_sol Product loss during workup?

Caption: Troubleshooting workflow for low yield in formylation reactions.

troubleshooting_diformylation start Start: Di-formylation Observed check_stoichiometry Check Molar Ratio of Formylating Agent to Phenol start->check_stoichiometry check_time Review Reaction Time start->check_time stoichiometry_sol Solution: Reduce the molar ratio of the formylating agent. check_stoichiometry->stoichiometry_sol Ratio > 1:1? time_sol Solution: Monitor reaction and stop when mono-formylation is optimal. check_time->time_sol Prolonged reaction?

Caption: Troubleshooting workflow for di-formylation side reactions.

References

Technical Support Center: Purification of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Hydroxy-2,5-dimethylbenzaldehyde.

Troubleshooting and FAQs

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2,5-dimethylphenol or 4-methoxy-2,5-dimethylbenzaldehyde), the corresponding carboxylic acid (4-Hydroxy-2,5-dimethylbenzoic acid) due to oxidation, and potentially polymeric byproducts.[1] The nature of impurities will largely depend on the synthetic route employed.

Q2: My crude product is a dark-colored oil or gum. How can I purify it?

A2: An oily or gummy consistency often indicates the presence of significant impurities.[2] A multi-step purification approach is recommended. Start with an extraction to remove acidic or basic impurities. If the product is still not solid, column chromatography is often the most effective method for separating the desired aldehyde from complex mixtures.[2]

Q3: I am getting a low yield after recrystallization. What are the possible reasons?

A3: Low yield during recrystallization can be due to several factors:

  • High solubility in the cold solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.[3]

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor.[4]

  • Premature crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.[3]

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.[3]

Q4: After recrystallization, my product is still impure. What should I do?

A4: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization with a different solvent system.[5] Alternatively, column chromatography can be used to separate impurities with similar solubility profiles to your product.[2] For persistent aldehyde-related impurities, forming a bisulfite adduct can be a highly selective purification method.[6]

Q5: How do I choose the right solvent for recrystallization?

A5: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4] Given its phenolic and aldehydic functional groups, polar solvents or mixtures are good starting points.[4] Small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) are recommended to find the optimal system.[5][7]

Q6: What are the best practices for column chromatography of this compound?

A6: For successful column chromatography, consider the following:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35.[8] A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Ensure the silica gel is packed uniformly to prevent channeling and poor separation.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a concentrated band.[3]

Purification Method Performance

Purification MethodKey ParametersTypical PurityExpected YieldAdvantagesDisadvantages
Recrystallization Solvent: Ethanol/Water>98%60-85%Simple, scalable, cost-effective for removing major impurities.May not remove impurities with similar solubility; potential for yield loss.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient>99%50-80%High resolution for separating complex mixtures and closely related impurities.More time-consuming, requires larger solvent volumes, can be less scalable.
Bisulfite Adduct Formation Reagent: Saturated Sodium Bisulfite Solution>99.5%70-90% (recovery)Highly selective for aldehydes, excellent for removing non-aldehydic impurities.Requires an additional chemical step for adduct formation and subsequent regeneration of the aldehyde.[6]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without cracks. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). The polarity can be gradually increased (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.[6]

  • Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of this compound. Separate and collect the aqueous layer. The organic layer containing non-aldehydic impurities can be discarded.[6]

  • Aldehyde Regeneration: Transfer the aqueous layer to a clean separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a 50% sodium hydroxide (NaOH) solution or a saturated sodium carbonate solution dropwise until the solution is basic (pH > 10).[6]

  • Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Washing and Drying: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.[6]

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityCheck1 Purity Check (TLC, NMR, mp) Recrystallization->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Purity > 98% ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Purity Check ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity > 99% BisulfiteAdduct Bisulfite Adduct Formation PurityCheck2->BisulfiteAdduct Aldehydic Impurities Still Present Regeneration Aldehyde Regeneration BisulfiteAdduct->Regeneration Regeneration->PureProduct

References

Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the formylation of 2,5-dimethylphenol to produce this compound are the Duff reaction and the Reimer-Tiemann reaction. Both methods involve the introduction of a formyl group (-CHO) onto the aromatic ring of the phenol.

Q2: How critical is temperature control in the synthesis of this compound?

A2: Temperature is a critical parameter in this synthesis. Suboptimal temperatures can lead to low yields, the formation of unwanted side products, and in some cases, violent reactions. Each synthesis method has a specific optimal temperature range that must be maintained for best results.

Q3: What is the optimal temperature range for the Duff reaction in this synthesis?

A3: For the Duff reaction, the optimal temperature is generally maintained between 150°C and 160°C. However, studies have shown that the temperature can vary between 145°C and 175°C without a significant negative impact on the yield.[1]

Q4: What is the recommended temperature for the Reimer-Tiemann reaction?

A4: The Reimer-Tiemann reaction is typically conducted at a lower temperature range, around 60°C to 70°C, with vigorous stirring for approximately three hours.[2][3] It is important to note that this reaction can be highly exothermic, so careful temperature monitoring and control are essential.[4]

Q5: Can other formylation methods be used?

A5: Yes, other methods like the Vilsmeier-Haack reaction can also be employed for the formylation of phenols. However, the Duff and Reimer-Tiemann reactions are more commonly cited for this specific transformation. The choice of method often depends on the available reagents, equipment, and the desired scale of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.Verify the optimal temperature range for the chosen method (see table below). Use a calibrated thermometer and a controlled heating source (e.g., oil bath).
Inefficient Stirring: In biphasic reactions like the Reimer-Tiemann, poor mixing can hinder the reaction.Ensure vigorous and constant stirring throughout the reaction.[2]
Decomposition of Reagents: Reagents may have degraded due to improper storage or handling.Use fresh, high-purity reagents. For the Duff reaction, ensure anhydrous conditions during the initial phase as water is detrimental.[1]
Formation of Multiple Products/Isomers Suboptimal Temperature Control: Temperature fluctuations can affect the regioselectivity of the formylation.Maintain a stable temperature within the optimal range. For the Reimer-Tiemann reaction, ortho-formylation is typically favored.[2][3]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.Carefully measure and use the correct molar ratios of all reactants as specified in the protocol.
Reaction is Too Vigorous or Uncontrolled Exothermic Reaction: The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated.[4]Have a cooling bath (e.g., ice-water) readily available to manage the reaction temperature. Add reagents dropwise to control the reaction rate.
Difficulty in Product Purification Presence of Unreacted Phenol: Incomplete reaction can leave starting material in the product mixture.Monitor the reaction progress using TLC to ensure completion. Steam distillation can be an effective method for separating the aldehyde from unreacted phenol.[1]
Formation of Tar-like Byproducts: High temperatures can lead to polymerization or decomposition, forming tars.Adhere strictly to the recommended temperature range. Consider performing the reaction under an inert atmosphere to prevent oxidation.

Data Presentation: Reaction Condition Comparison

Parameter Duff Reaction Reimer-Tiemann Reaction
Starting Phenol 2,5-Dimethylphenol2,5-Dimethylphenol
Formylating Agent HexamethylenetetramineChloroform (CHCl₃)
Solvent/Medium Anhydrous Glycerol, Glyceroboric AcidBiphasic: Aqueous alkali (e.g., NaOH) and an organic phase
Optimal Temperature 150°C - 160°C[1]60°C - 70°C[2][3]
Reaction Time 2 - 3 hours[1]~3 hours[2]
Typical Yield ~18% (can be higher with optimization)[1]Varies, often moderate
Key Considerations Requires anhydrous conditions initially.[1]Can be highly exothermic and requires vigorous stirring.[2][4]

Experimental Protocols

Duff Reaction Protocol
  • Preparation: In a reaction vessel, prepare a mixture of anhydrous glycerol and boric acid to form glyceroboric acid. Heat the mixture to 150°C.

  • Reactant Addition: Intimately mix 2,5-dimethylphenol and hexamethylenetetramine. Add this mixture portion-wise to the hot glyceroboric acid with stirring.

  • Reaction: Maintain the reaction temperature between 150°C and 160°C for approximately 20 minutes. A cooling bath should be on standby in case the reaction becomes too vigorous.[1]

  • Hydrolysis: Cool the reaction mixture to about 115°C and then carefully acidify with a dilute solution of sulfuric acid.

  • Purification: The product, this compound, can be purified from the reaction mixture by steam distillation.[1]

Reimer-Tiemann Reaction Protocol
  • Preparation: Dissolve 2,5-dimethylphenol in a 10-40% aqueous solution of sodium hydroxide in a reaction flask equipped with a condenser and a mechanical stirrer.

  • Reactant Addition: Heat the mixture to approximately 60°C. Add an excess of chloroform dropwise to the vigorously stirred solution over a period of about 1 hour.[2][3]

  • Reaction: Maintain the temperature at around 60°C and continue to stir vigorously for about 3 hours.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous solution to a pH of 4-5.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography or recrystallization.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Reagents (Phenol, Formylating Agent, Solvent) reaction Combine Reactants & Heat to Optimal Temperature prep->reaction monitor Monitor Progress (e.g., TLC) reaction->monitor Stirring quench Quench & Acidify reaction->quench extract Extract Product quench->extract purify Purify (Distillation/Chromatography) extract->purify product product purify->product Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield side_products Side Products/ Impurity issue->side_products Purity uncontrolled_reaction Uncontrolled/ Vigorous Reaction issue->uncontrolled_reaction Safety check_temp Verify Temperature: Within Optimal Range? low_yield->check_temp side_products->check_temp use_cooling Use Cooling Bath & Slow Addition uncontrolled_reaction->use_cooling check_stirring Check Stirring: Vigorous & Constant? check_temp->check_stirring Yes adjust_temp Adjust & Stabilize Temperature check_temp->adjust_temp No check_reagents Check Reagents: Fresh & Anhydrous? check_stirring->check_reagents Yes improve_stirring Improve Stirring Mechanism check_stirring->improve_stirring No use_new_reagents Use Fresh Reagents check_reagents->use_new_reagents No

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for 4-Hydroxy-2,5-dimethylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 4-Hydroxy-2,5-dimethylbenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.

Section 1: Synthesis of this compound via Oxidation

The primary industrial route to synthesizing this compound is the selective oxidation of the para-methyl group of 2,5-dimethylphenol. Catalyst selection is critical to maximize yield and selectivity while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective oxidation of 2,5-dimethylphenol to this compound?

A1: The most frequently employed catalysts are cobalt and copper salts. A wide variety of cobalt compounds, including cobalt(II) chloride (CoCl₂) and cobalt(II) acetate (Co(OAc)₂), are effective.[1] Mixed metal oxide catalysts, such as copper-manganese (CuMn) oxides, have also demonstrated high conversion and selectivity.[2] For base-free conditions, synergistic systems like PtFe/C and Pd/S-C have been developed to facilitate the reaction through the generation of reactive oxygen species.

Q2: Why is a base, such as sodium hydroxide (NaOH), typically required in cobalt-catalyzed oxidations?

A2: A base is essential to activate the p-cresol derivative by forming the phenolate salt. This activation allows the reaction to proceed under milder conditions.[2] The concentration of the base is a critical parameter; a molar ratio of base to the cresol derivative of at least 1:1 is necessary, with optimal rates often found at ratios around 3:1.[3] However, an excessive amount of base can sometimes lead to a decrease in selectivity.

Q3: What are the common side products in this oxidation, and how can they be minimized?

A3: Common side products include the over-oxidation product, 4-hydroxy-2,5-dimethylbenzoic acid, and the intermediate, 4-hydroxy-2,5-dimethylbenzyl alcohol. In alcohol-based solvents like methanol, the formation of the corresponding ether (e.g., 4-(methoxymethyl)-2,5-dimethylphenol) can also occur.[4] Minimizing these byproducts involves optimizing reaction time, temperature, oxygen pressure, and the catalyst-to-substrate ratio. High selectivity is often achieved by preventing the further oxidation of the desired aldehyde.[4]

Troubleshooting Guide: Oxidation of 2,5-Dimethylphenol
Issue Possible Cause Solution
Low Conversion of 2,5-Dimethylphenol 1. Inactive Catalyst: The cobalt or copper catalyst may have oxidized or degraded.1. Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere if sensitive. For cobalt catalysts, the oxidation state is crucial for activity.[5][6]
2. Insufficient Base: The molar ratio of NaOH to the phenol is below the optimal level, leading to poor activation.[3]2. Increase the amount of base. A molar ratio of approximately 3:1 (NaOH:phenol) is often a good starting point.[3]
3. Poor Mass Transfer: Inefficient mixing in a multiphasic system (solid catalyst, liquid, gas) can limit the reaction rate.3. Increase the stirring speed to improve the dispersion of the catalyst and the dissolution of oxygen.
Low Selectivity to Aldehyde (High Byproduct Formation) 1. Over-oxidation: The reaction time is too long, or the temperature is too high, leading to the formation of carboxylic acid.1. Monitor the reaction progress using TLC or GC. Stop the reaction once the maximum aldehyde concentration is reached. Consider lowering the reaction temperature.
2. Solvent Participation: Use of alcohol solvents can lead to ether byproducts.[4]2. While alcohols are common solvents, consider alternative solvents or carefully control reaction conditions to minimize ether formation.
3. Incorrect Base Concentration: An excess of alkali can sometimes inhibit the formation of dimeric side products but may affect overall selectivity differently depending on the system.[2]3. Optimize the base concentration. A systematic study of the base-to-substrate ratio is recommended.
Data Presentation: Catalyst Performance in p-Cresol Oxidation
CatalystBaseSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
CoCl₂NaOHMethanol606~80~70[1]
Co(OAc)₂NaOHEthylene Glycol/H₂O5012High88N/A
CuMn-Oxide/CarbonNaOHMethanol7539996[2]
Co₃O₄NaOHWater1201High95N/A
Experimental Protocol: Cobalt-Catalyzed Oxidation

This protocol is a general guideline for the oxidation of a p-cresol derivative.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, add 2,5-dimethylphenol (1.0 eq).

  • Add Base and Solvent: Add the chosen solvent (e.g., methanol) followed by the base (e.g., sodium hydroxide, ~3.0 eq). Stir the mixture until the solids are dissolved.

  • Catalyst Addition: Add the cobalt catalyst (e.g., CoCl₂, ~0.01 eq).[1]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-65 °C).[1] Purge the vessel with oxygen or air and maintain a constant flow or pressure.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up: After completion, cool the reaction mixture. Acidify with a dilute acid (e.g., HCl) to neutralize the base. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 2: Reactions of this compound

The aldehyde and phenolic hydroxyl groups on this compound are versatile functional handles for a variety of synthetic transformations. Proper catalyst selection is key to achieving desired outcomes.

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Identify Desired Transformation oxidation Oxidation (Aldehyde to Carboxylic Acid) start->oxidation knoevenagel Knoevenagel Condensation (C=C Bond Formation) start->knoevenagel etherification Etherification (Phenolic -OH) start->etherification esterification Esterification (Phenolic -OH) start->esterification reductive_amination Reductive Amination (Aldehyde to Amine) start->reductive_amination suzuki Suzuki Coupling (C-C Bond Formation on Aryl Halide Derivative) start->suzuki oxidants Strong Oxidants (e.g., KMnO₄, CrO₃) oxidation->oxidants Select Catalyst weak_base Weak Base (e.g., Piperidine, Triethylamine) knoevenagel->weak_base Select Catalyst strong_base Strong Base (e.g., K₂CO₃, NaH) etherification->strong_base Select Catalyst acid_catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) esterification->acid_catalyst Select Catalyst reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reductive_amination->reducing_agent Select Reagent/Catalyst pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) suzuki->pd_catalyst Select Catalyst

Caption: Catalyst selection workflow for common reactions.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde group with an active methylene compound.

Q1: What catalysts are recommended for the Knoevenagel condensation of this compound?

A1: Weakly basic amines are the most common and effective catalysts. Piperidine is a classic choice, but others like triethylamine or ammonium acetate can also be used.[7][8] The use of a weak base is crucial to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[7]

Q2: Can this reaction be performed under green chemistry conditions?

A2: Yes, several green protocols exist. The reaction can be run under solvent-free conditions, in water, or with assistance from microwave irradiation or sonication, often leading to shorter reaction times and excellent yields.[8][9]

Issue Possible Cause Solution
Low Yield 1. Inactive Catalyst: The amine catalyst may have degraded.1. Use a fresh bottle of the amine catalyst.
2. Self-Condensation of Aldehyde: Use of a base that is too strong can promote an aldol reaction.[7]2. Switch to a weaker base like piperidine or ammonium acetate.
Slow Reaction 1. Insufficient Catalyst: The amount of catalyst is too low.1. Increase the catalyst loading (typically 5-10 mol%).
2. Low Temperature: The reaction may require more thermal energy.2. Gently heat the reaction mixture (e.g., to reflux in ethanol).[10]
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent like ethanol.[10]

  • Catalyst: Add a catalytic amount of piperidine (~0.1 eq).[10]

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 2-4 hours.[10]

  • Work-up: Cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then water. If needed, recrystallize from a suitable solvent.[10]

Etherification of the Phenolic Hydroxyl Group

This reaction typically involves the alkylation of the phenolic hydroxyl group.

Q1: What is a standard catalyst system for the etherification of the phenolic group on this compound?

A1: A common and effective method is the Williamson ether synthesis, which uses a moderately strong base to deprotonate the phenol, followed by reaction with an alkyl halide. Potassium carbonate (K₂CO₃) is a widely used base in a polar aprotic solvent like DMF.[11]

Q2: Are there more advanced catalytic systems for this transformation?

A2: Yes, for certain applications like reductive etherification, Lewis acidic catalysts such as zirconium and hafnium complexes have been shown to be effective, converting the aldehyde to an alcohol which is then etherified in a one-pot process.[2]

Issue Possible Cause Solution
Low Yield 1. Ineffective Base: The base may not be strong enough or soluble enough to fully deprotonate the phenol.1. Ensure the base is a fine, dry powder. Consider a stronger base like cesium carbonate or sodium hydride for difficult reactions.
2. Poor Quality Alkyl Halide: The alkylating agent may have degraded.2. Use a fresh or purified alkyl halide.
Side Reactions 1. Reaction at Aldehyde: The base could potentially interact with the aldehyde group.1. Use a non-nucleophilic base like K₂CO₃. Add the alkyl halide at the beginning of the reaction.
  • Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in dry DMF.

  • Base: Add potassium carbonate (K₂CO₃, ~1.5 eq).[11]

  • Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq).[11]

  • Reaction: Heat the mixture (e.g., to 100 °C) and stir for several hours until completion (monitor by TLC).[11]

  • Work-up: Cool the mixture and pour it into ice water. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize or use column chromatography if necessary.[11]

Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl can be acylated to form an ester.

Q1: What catalysts are suitable for the esterification of the phenolic hydroxyl group?

A1: For direct esterification with a carboxylic acid (Fischer-Speier esterification), a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically required.[12] The reaction is an equilibrium, so removal of water is necessary to drive it to completion.

Q2: Can I use an acid chloride or anhydride instead of a carboxylic acid?

A2: Yes, reacting the phenol with an acid chloride or anhydride is often more efficient and does not require a strong acid catalyst. This reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.

Issue Possible Cause Solution
Low Yield (Fischer Esterification) 1. Equilibrium Not Shifted: Water produced during the reaction is inhibiting the forward reaction.1. Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, use a large excess of the alcohol or add a dehydrating agent like molecular sieves.[12]
2. Weak Acid Catalyst: The acid catalyst is not strong enough.2. Use a strong protic acid like H₂SO₄.
Aldehyde Reactivity 1. Acetal Formation: Under acidic conditions with an alcohol, the aldehyde can form an acetal.1. Protect the aldehyde group before esterification, or use an acyl chloride/anhydride method under basic conditions.
Reductive Amination

The aldehyde group can be converted into a primary, secondary, or tertiary amine.

Q1: What are the best reagents for the reductive amination of this compound?

A1: This is typically a one-pot reaction where the aldehyde reacts with an amine to form an imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent and mild reducing agent for this purpose.[13][14] Sodium cyanoborohydride (NaBH₃CN) is also very effective as it selectively reduces the iminium ion in the presence of the aldehyde.[14]

Q2: Is a catalyst needed for this reaction?

A2: Often, a weak acid like acetic acid is added to catalyze the formation of the imine/iminium ion intermediate, which is the species that gets reduced.[15] For less reactive systems, a Lewis acid like Ti(OiPr)₄ or a cation exchange resin can also be used to promote imine formation.[14][16]

  • Setup: In a flask, dissolve this compound (1.0 eq) and the desired amine (primary or secondary, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).[13]

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) to the mixture in portions.

  • Reaction: Stir the reaction at room temperature for several hours to overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[13]

Suzuki Coupling

For drug development applications, a halogenated derivative of this compound can be used in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.

Q1: What is the best catalyst for a Suzuki coupling with a bromo-substituted this compound?

A1: Palladium catalysts are the standard. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[3][17] For more challenging or sterically hindered couplings, catalyst systems using more specialized phosphine ligands (e.g., SPhos) with a palladium source like Pd(OAc)₂ may be required.[18]

Q2: Why is a base necessary in a Suzuki coupling, and which one should I use?

A2: The base is crucial for the transmetalation step of the catalytic cycle.[19] For couplings involving hydroxy-substituted aryl halides, inorganic bases are preferred. Potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) are excellent choices, typically used in an aqueous solvent mixture (e.g., dioxane/water).[3][17]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Add Pd Catalyst (e.g., Pd(PPh₃)₄) prep1->prep2 prep3 Add Degassed Solvent (e.g., Dioxane/Water) prep2->prep3 prep4 Purge with Inert Gas (Argon or N₂) prep3->prep4 react1 Heat to 80-100 °C prep4->react1 react2 Stir Vigorously (8-16 hours) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT & Quench with Water react3->workup1 workup2 Extract with Organic Solvent (e.g., EtOAc) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: General experimental workflow for Suzuki coupling.

  • Setup: To a flame-dried flask, add the bromo-substituted this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.[3]

  • Work-up: After cooling, add water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.[3]

References

Technical Support Center: Storage and Stability of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 4-Hydroxy-2,5-dimethylbenzaldehyde to prevent its oxidation. Adherence to these protocols is crucial for maintaining the integrity and purity of the compound, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The aldehyde functional group is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of impurities, most commonly the corresponding carboxylic acid, 4-hydroxy-2,5-dimethylbenzoic acid.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation and ensure long-term stability, this compound should be stored at -20°C.[1] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen. The container should be tightly sealed and protected from light.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature may be unavoidable during experimental use, it is not recommended for extended periods. Exposure to ambient temperatures can accelerate the rate of oxidation. For optimal stability, always return the compound to the recommended -20°C storage condition as soon as possible.

Q4: What are the signs of degradation in a sample of this compound?

A4: Visual signs of degradation can include a change in color or the appearance of crystalline precipitate if the oxidation product is less soluble. However, significant degradation can occur without obvious visual cues. Therefore, analytical techniques such as HPLC, GC-MS, or NMR are necessary to confirm the purity of the compound.

Q5: Are there any recommended antioxidants to prevent the oxidation of this compound?

A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of aromatic aldehydes. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used for this purpose. They function by scavenging free radicals that propagate the oxidation chain reaction. The choice of antioxidant and its concentration should be optimized for the specific application to avoid interference with downstream processes.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Change in physical appearance of the solid (e.g., discoloration, clumping) 1. Oxidation due to improper storage. 2. Moisture absorption.1. Verify that the compound has been consistently stored at -20°C under an inert atmosphere and protected from light. 2. Ensure the container is tightly sealed. 3. Perform a purity analysis (e.g., HPLC, NMR) to assess the level of degradation.
Inconsistent or unexpected experimental results 1. Degradation of the starting material leading to lower effective concentration and the presence of impurities.1. Confirm the purity of the this compound stock using a validated analytical method before use. 2. If degradation is confirmed, it is recommended to use a fresh, high-purity batch of the compound. 3. Consider implementing the use of an antioxidant in your storage or experimental solutions.
Precipitate forms in a solution of this compound 1. The oxidation product, 4-hydroxy-2,5-dimethylbenzoic acid, may be less soluble in the chosen solvent.1. Analyze the precipitate and the supernatant separately to identify their compositions. 2. If the precipitate is the carboxylic acid, this indicates significant oxidation of the starting material.

Data Presentation

Due to the limited availability of specific quantitative data from accelerated stability studies on this compound in the public domain, the following table provides a qualitative summary of expected stability under different conditions. It is strongly recommended that researchers perform their own stability studies for critical applications.

Storage Condition Expected Stability Primary Degradation Pathway Recommended Action
-20°C, Inert Atmosphere, DarkHighMinimal OxidationIdeal long-term storage condition.
4°C, Inert Atmosphere, DarkModerateSlow OxidationSuitable for short to medium-term storage.
Room Temperature, Air, LightLowRapid Oxidation and Photo-oxidationAvoid for storage; minimize exposure during use.
-20°C, with Antioxidant (e.g., BHT)Very HighSignificantly Inhibited OxidationRecommended for enhanced stability, especially for sensitive applications.

Experimental Protocols

The following are general protocols for the analysis of this compound and its potential oxidation product, 4-hydroxy-2,5-dimethylbenzoic acid. These should be optimized and validated for specific experimental needs.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and its primary oxidation product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare standard solutions of this compound and 4-hydroxy-2,5-dimethylbenzoic acid of known concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples and standards onto the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components. The concentration of the oxidation product can be quantified using the standard curve of 4-hydroxy-2,5-dimethylbenzoic acid.

Protocol 2: Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and confirming the presence of volatile degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

    • Derivatization with an agent like BSTFA may be necessary to improve the volatility of the hydroxy and carboxylic acid groups.

  • Analysis: Inject the prepared sample into the GC-MS system. Identify the peaks by comparing their mass spectra with a reference library or with the spectrum of a pure standard.

Protocol 3: Monitoring Oxidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the conversion of the aldehyde to the carboxylic acid.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • Dissolve a known amount of the sample in DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

    • The aldehyde proton of this compound appears as a singlet at approximately 9.98 ppm.[2]

    • The disappearance of this signal and the appearance of a new signal corresponding to the carboxylic acid proton (typically downfield) would indicate oxidation. The aromatic and methyl protons will also show characteristic shifts.

    • This compound in DMSO-d₆: ¹H NMR (400 MHz, DMSO-d₆) δ 10.40 (s, 1H, -OH), 9.98 (s, 1H, -CHO), 7.54 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 2.49 (s, 3H, -CH₃), 2.13 (s, 3H, -CH₃).[2]

Visualizations

Oxidation_Pathway This compound This compound 4-hydroxy-2,5-dimethylbenzoic_acid 4-hydroxy-2,5-dimethylbenzoic acid This compound->4-hydroxy-2,5-dimethylbenzoic_acid Oxidation Oxidizing_Agents O₂, Light, Heat Oxidizing_Agents->this compound

Caption: Primary oxidation pathway of this compound.

Storage_Troubleshooting start Suspected Degradation of This compound check_storage Verify Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage analytical_check Perform Purity Analysis (HPLC, NMR) check_storage->analytical_check Conditions OK review_handling Review Handling Procedures check_storage->review_handling Conditions Not Met is_pure Is Purity >98%? analytical_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard and Use Fresh Stock is_pure->discard No review_handling->analytical_check

References

Troubleshooting low purity in 4-Hydroxy-2,5-dimethylbenzaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common synthesis routes involve the formylation of 2,5-dimethylphenol. The two primary methods used for this transformation are the Duff reaction and the Reimer-Tiemann reaction. The Duff reaction utilizes hexamine as the formylating agent and generally favors ortho-formylation.[1][2] The Reimer-Tiemann reaction uses chloroform and a strong base, which generates dichlorocarbene as the reactive species.[3]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a solid at room temperature. While the search results do not specify its color, related hydroxybenzaldehydes are often white to pale yellow crystalline solids. A sharp melting point is a good indicator of purity.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for monitoring the reaction progress and identifying the presence of starting materials or byproducts.[4] For structural confirmation and purity verification of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective.[5] High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.

Q4: How should this compound be stored?

A4: Like many phenolic and aldehydic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Exposure to air and light can lead to oxidation of the aldehyde and phenol groups.[6]

Troubleshooting Guide for Low Purity

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: The final product has a low melting point or is an oil.

Q: My final product is an oil or has a broad, low melting point, but I expected a crystalline solid. What is the likely cause?

A: This is a strong indication of significant impurities. The presence of unreacted starting materials, solvents, or reaction byproducts can depress the melting point and prevent crystallization.[7]

  • Possible Impurities:

    • Unreacted 2,5-dimethylphenol: The starting material may not have fully reacted.

    • Solvent Residues: Incomplete removal of solvents used in the reaction or purification steps.

    • Isomeric Byproducts: Formation of other hydroxy-dimethylbenzaldehyde isomers.

    • Reaction Intermediates: Incomplete hydrolysis of intermediates, particularly in the Duff reaction which forms an imine intermediate.[1]

  • Recommended Actions:

    • Analyze the Crude Product: Use TLC or ¹H NMR to identify the components of the oily product. Compare the spectra to the starting material and the expected product.

    • Improve Purification:

      • Acid-Base Extraction: If unreacted phenol is present, perform an extraction with a weak base to remove the acidic phenol.

      • Recrystallization: Attempt recrystallization with a different solvent system. If the product "oils out," try adding more of the more soluble solvent or using a lower boiling point solvent.[7]

      • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities with different polarities.[6]

Issue 2: Analytical data (TLC, NMR) shows multiple spots or unexpected peaks.

Q: My TLC plate shows multiple spots, and the ¹H NMR spectrum of my product has more peaks than expected. How do I identify the impurities and prevent their formation?

A: The presence of multiple spots on a TLC plate or unexpected NMR signals confirms a mixture of compounds. Identifying the source of these impurities is key to optimizing the reaction.

  • Potential Sources of Impurities and Preventative Measures:

Impurity SourceIdentificationPrevention & Mitigation
Unreacted Starting Material Compare TLC spot and NMR signals to the 2,5-dimethylphenol starting material.[5]Increase reaction time, temperature, or the molar ratio of the formylating agent. Monitor the reaction by TLC until the starting material spot disappears.[4]
Isomeric Products Isomers will have the same mass but different retention times (TLC/GC) and NMR chemical shifts. The Duff reaction typically favors ortho-formylation, but para-substitution can occur if the ortho positions are blocked.[1]Optimize reaction conditions (temperature, catalyst) to improve regioselectivity. The Duff reaction is often more selective than the Reimer-Tiemann reaction.[8] Purification via column chromatography is usually necessary to separate isomers.
Polymeric Byproducts Broad, unresolved peaks in the NMR spectrum and baseline streaking on the TLC plate.Avoid excessively high reaction temperatures and prolonged reaction times, which can lead to polymerization.[4]
Incomplete Hydrolysis (Duff Reaction) The Duff reaction proceeds through an imine intermediate which is hydrolyzed in the final step.[1] Incomplete hydrolysis will result in this intermediate remaining in the product.Ensure the acidic hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to completely convert the imine to the aldehyde.
Issue 3: The reaction yield is high, but the purity is consistently low.

Q: I am getting a good yield in terms of mass, but every attempt at purification shows it is highly impure. What should I reconsider in my procedure?

A: A high mass recovery with low purity suggests that the reaction is producing a significant amount of byproducts or that the work-up procedure is ineffective.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: The reaction may be running under conditions that favor side reactions. Consider lowering the temperature or changing the solvent.[4]

    • Analyze the Work-up Procedure: Ensure that extractions are performed at the correct pH to separate acidic, basic, and neutral components effectively.[4] Emulsions during extraction can also trap impurities.[5]

    • Optimize Purification: A single purification method may be insufficient. Consider a multi-step purification process, such as an acid-base extraction followed by column chromatography and then recrystallization.

Experimental Protocols

Synthesis of this compound via the Duff Reaction

This protocol is a representative method based on the principles of the Duff reaction for formylating phenols.

Materials:

  • 2,5-dimethylphenol

  • Hexamethylenetetramine (Hexamine)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine glycerol and boric acid. Heat the mixture to 150-160°C to form glyceroboric acid.

  • Addition of Reactants: In a separate beaker, thoroughly mix 2,5-dimethylphenol and hexamine. Slowly add this solid mixture to the hot glyceroboric acid with vigorous stirring.

  • Reaction: Maintain the reaction temperature at 150-160°C for 15-30 minutes. The mixture will become thick and change color. Monitor the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture to below 100°C. Cautiously add 50% sulfuric acid. This step hydrolyzes the intermediate imine to the aldehyde and should be performed in a fume hood as gases may evolve.

  • Work-up and Extraction:

    • Heat the acidified mixture to boiling for a short period to ensure complete hydrolysis.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Column Chromatography followed by Recrystallization
  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel and dry it. Load this onto the top of the prepared column. Elute the column with the solvent mixture, collecting fractions and monitoring them by TLC to isolate the fractions containing the pure product.

  • Recrystallization:

    • Combine the pure fractions from chromatography and remove the solvent.

    • Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol/water mixture or toluene).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Visualizations

Experimental Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis (Duff Reaction) cluster_workup Work-up & Isolation cluster_purification Purification reactants 2,5-Dimethylphenol + Hexamine reaction Heat with Glyceroboric Acid (150-160°C) reactants->reaction Form Imine Intermediate hydrolysis Acidic Hydrolysis (H₂SO₄) reaction->hydrolysis Form Aldehyde extraction Solvent Extraction (Ether/EtOAc) hydrolysis->extraction drying Drying (MgSO₄) & Evaporation extraction->drying crude Crude Product drying->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product G cluster_analysis Analysis cluster_solution Solution Pathway start Low Purity Detected (e.g., Oily Product, Multiple TLC Spots) analyze Analyze Crude Product (TLC, NMR, GC-MS) start->analyze identify Identify Impurities: - Unreacted Starting Material - Isomers - Byproducts analyze->identify unreacted Unreacted Starting Material? identify->unreacted isomers Isomeric Impurities? unreacted->isomers No optimize_rxn Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry unreacted->optimize_rxn Yes other Other Byproducts? isomers->other No column Purify via Column Chromatography isomers->column Yes recrystallize Optimize Recrystallization or use alternative solvent other->recrystallize Yes workup Review Work-up: - Check pH - Prevent Emulsions other->workup Yes G Potential Side Reactions cluster_products Potential Side Reactions phenol 2,5-Dimethylphenol desired Desired Product (ortho-formylation) This compound phenol->desired Duff Reaction (Major Pathway) isomer Isomeric Product (para-formylation) phenol->isomer Minor Pathway di_formyl Diformylated Product phenol->di_formyl High reagent conc. poly Polymeric Resin desired->poly High Temp/ Long Reaction Time

References

Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis and scale-up of 4-Hydroxy-2,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the formylation of 2,5-dimethylphenol. The most common methods are electrophilic aromatic substitution reactions that introduce a formyl (-CHO) group onto the aromatic ring. Key methods include:

  • The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH), to generate dichlorocarbene as the electrophile. It is a widely used method for the ortho-formylation of phenols.[1][2]

  • The Duff Reaction (or Hexamethylenetetramine Method): This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid). It is also known for ortho-formylation of phenols.[3][4]

  • Vilsmeier-Haack Reaction: While applicable to many electron-rich aromatic compounds, its use for phenols can be challenging and may require protection of the hydroxyl group. It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

Q2: Why is regioselectivity a challenge in this synthesis?

A2: The hydroxyl group of 2,5-dimethylphenol is an ortho-, para-directing activator. The para-position is blocked by a methyl group, so formylation occurs at one of the two ortho positions (C4 or C6). The challenge lies in selectively formylating the C4 position to obtain the desired product, this compound, while minimizing the formation of the isomeric byproduct, 6-Hydroxy-2,5-dimethylbenzaldehyde. Steric hindrance from the adjacent methyl group at C2 generally favors formylation at the less hindered C4 position, but the formation of the C6 isomer is a common issue.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: Scaling up presents several safety challenges:

  • Exothermic Reactions: The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated.[1] Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation more difficult. This can lead to a runaway reaction if not properly controlled with adequate cooling and controlled reagent addition.

  • Handling of Hazardous Reagents: Chloroform is a suspected carcinogen and harmful if inhaled or swallowed. Strong bases like NaOH are highly corrosive. Proper personal protective equipment (PPE), ventilation (fume hoods), and handling procedures are critical.

  • Pressure Buildup: The reaction may generate gaseous byproducts, which can lead to pressure buildup in a closed system. Reactors must be equipped with appropriate pressure relief systems.

Synthesis Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low or Inconsistent Product Yield
Potential Cause Troubleshooting Recommendation
Inefficient Mixing In a biphasic system like the Reimer-Tiemann reaction, efficient mixing is crucial to bring reactants together.[1] On a larger scale, ensure the reactor's agitator provides adequate turbulence. Consider using a phase-transfer catalyst to improve interfacial reaction rates.
Poor Temperature Control Overheating can lead to the formation of tar and other degradation byproducts. Maintain the optimal reaction temperature using a reliable cooling system. For exothermic reactions, use a jacketed reactor and add reagents slowly to control the rate of heat generation.
Presence of Moisture Water can interfere with the reactive intermediates (e.g., dichlorocarbene). Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen method requires it.
Incorrect Stoichiometry The molar ratio of phenol to base and chloroform is critical. An excess of base is typically required to deprotonate the phenol and react with chloroform.[1] Optimize the stoichiometry based on small-scale experiments before scaling up.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Recommendation
Formation of Isomeric Byproduct The formation of 6-Hydroxy-2,5-dimethylbenzaldehyde is a common regioselectivity issue. Reaction conditions can influence the ortho:ortho ratio. Experiment with different solvents, temperatures, and cations (e.g., using KOH instead of NaOH) to optimize for the desired C4-formylated product.[5]
Tar/Polymer Formation Phenols can polymerize under harsh alkaline conditions and high temperatures. Use the mildest effective reaction temperature and minimize reaction time. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Unreacted Starting Material Incomplete conversion can result from insufficient reaction time, low temperature, or poor mixing. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Recommendation
Emulsion during Workup Acidification and extraction steps can lead to stable emulsions, especially at a larger scale. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Allow the mixture to stand for a longer period or use gentle centrifugation if possible.
Co-elution of Isomers The desired product and its isomer may have similar polarities, making separation by column chromatography difficult. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases to find optimal separation conditions.
Poor Crystallization The crude product may be an oil or fail to crystallize due to impurities. Purify the crude material first by column chromatography. For crystallization, screen a variety of solvents and consider techniques like slow evaporation, cooling, or using an anti-solvent. Seeding with a pure crystal can induce crystallization.

Quantitative Data Summary

Table 1: Comparison of Lab Scale vs. Scale-Up Synthesis Parameters (Illustrative)
ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Process Scale (e.g., 1-10 kg)Key Scale-Up Challenge
Reaction Time 2-5 hours6-12 hoursSlower, controlled reagent addition and less efficient heat transfer at scale increase the overall cycle time.[6]
Temperature Control ± 1-2 °C± 5 °C or moreMaintaining a consistent low temperature is more challenging due to the lower surface-area-to-volume ratio.[6]
Typical Yield (Crude) 60-75%50-65%Yields are often lower at scale due to transfer losses, sampling, and less ideal reaction conditions.[6]
Purity (Crude) 85-95%75-90%Slower mixing and temperature gradients can lead to a higher proportion of byproducts and impurities.[6]

Experimental Protocol: Reimer-Tiemann Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 2,5-Dimethylphenol (1.0 eq)

  • Sodium hydroxide (4.0 eq)

  • Chloroform (3.0 eq)

  • Deionized water

  • Hydrochloric acid (concentrated or 6M)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide in deionized water with cooling.

  • Phenoxide Formation: Add 2,5-dimethylphenol to the aqueous NaOH solution. Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide salt.

  • Reaction Initiation: Heat the mixture to 60-65 °C in a water bath.

  • Addition of Chloroform: Add chloroform dropwise from the dropping funnel over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature between 60-70 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 65-70 °C for an additional 2-3 hours. The mixture will typically turn dark.

  • Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up for simple distillation to remove the excess chloroform.

  • Workup - Acidification: After removing the excess chloroform, cool the remaining alkaline solution in an ice bath. Carefully acidify the solution to a pH of ~2-3 by slowly adding hydrochloric acid. The product will often precipitate as a solid or oil.

  • Extraction: Extract the acidified aqueous mixture three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to separate the desired 4-hydroxy isomer from the 6-hydroxy isomer and other impurities.

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow Start Starting Materials (2,5-Dimethylphenol, NaOH, CHCl3) Reaction Reimer-Tiemann Reaction (Phenoxide formation, Chloroform addition) Start->Reaction 1. Mix & Heat Workup Reaction Workup (Excess CHCl3 removal, Acidification) Reaction->Workup 2. Reaction Complete Extraction Solvent Extraction (e.g., with Ethyl Acetate) Workup->Extraction 3. Isolate Crude Purification Purification (Column Chromatography / Recrystallization) Extraction->Purification 4. Concentrate Product Pure this compound Purification->Product 5. Isolate Pure

Caption: A flowchart of the synthesis and purification process.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Problem Problem: Low Product Yield Check_Temp Was Temp > 75°C? Problem->Check_Temp Check_Mixing Was Mixing Inefficient? Problem->Check_Mixing              Check_Purity High Level of Unreacted Starting Material? Problem->Check_Purity                                        Tar High Tar/Polymer Formation Check_Temp->Tar Yes Check_Temp->Check_Mixing No Reduce_Temp Action: Reduce reaction temperature and monitor closely. Tar->Reduce_Temp Poor_Mixing Incomplete Reaction / Biphasic Separation Check_Mixing->Poor_Mixing Yes Check_Mixing->Check_Purity No Improve_Mixing Action: Increase agitation speed. Consider Phase Transfer Catalyst. Poor_Mixing->Improve_Mixing Incomplete_Rxn Incomplete Conversion Check_Purity->Incomplete_Rxn Yes Increase_Time Action: Increase reaction time. Verify reagent stoichiometry. Incomplete_Rxn->Increase_Time

Caption: A decision tree for troubleshooting low yield issues.

Reimer_Tiemann_Mechanism Simplified Reimer-Tiemann Reaction Pathway Phenol 2,5-Dimethylphenol Phenoxide 2,5-Dimethylphenoxide Anion (Nucleophile) Phenol->Phenoxide Base1 NaOH Base1->Phenoxide Attack Electrophilic Attack (at C4 position) Phenoxide->Attack Chloroform Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) (Electrophile) Chloroform->Carbene Base2 NaOH Base2->Carbene - H2O, - Cl- Carbene->Attack Intermediate Dichloromethyl Phenoxide Intermediate Attack->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O, H+)

Caption: The key steps in the Reimer-Tiemann formylation.

References

Technical Support Center: Solvent Effects on 4-Hydroxy-2,5-dimethylbenzaldehyde Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reaction rates of 4-Hydroxy-2,5-dimethylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction rate of this compound?

A1: Generally, the reaction rate is significantly influenced by the polarity of the solvent. For many reactions, particularly those involving a polar or charge-separated transition state, an increase in solvent polarity leads to a faster reaction rate.[1][2] Polar solvents can stabilize the transition state more effectively than the reactants, thereby lowering the activation energy of the reaction.[3] Conversely, reactions proceeding through a nonpolar transition state may be faster in nonpolar solvents.

Q2: I am running an oxidation reaction of this compound and the rate is very slow. Could my solvent be the issue?

A2: Yes, the solvent is a critical factor. Oxidation of aromatic aldehydes often proceeds through a polar transition state. If you are using a nonpolar solvent (e.g., hexane, toluene), the reaction rate will likely be slow because the transition state is not well-solvated.[1][3] Increasing the polarity of the solvent system, for instance by using a mixture of acetic acid and water, can lead to a significant increase in the reaction rate.[4]

Q3: What is the difference between polar protic and polar aprotic solvents, and how does this choice impact my reaction?

A3:

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are very effective at stabilizing both cations and anions.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[2] They are excellent at solvating cations but less so for anions.

This difference is crucial. For reactions involving a strong nucleophile, a polar aprotic solvent is often preferred because it doesn't "cage" the nucleophile with hydrogen bonds, leaving it more reactive.[2] For reactions where the stabilization of a charged transition state is paramount, either type may work, but protic solvents can sometimes participate in the reaction (e.g., as a nucleophile), leading to side products.

Q4: Can the solvent change the final product of a reaction with this compound?

A4: Absolutely. Solvent choice can alter reaction selectivity (chemoselectivity, regioselectivity, etc.). By stabilizing one transition state over another, a solvent can direct the reaction down a specific pathway.[2] For example, in an aldol condensation, the solvent can influence whether the reaction stops at the β-hydroxy aldehyde or proceeds to the α,β-unsaturated product.

Q5: I'm having trouble dissolving this compound. What solvents are recommended?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or Stalled Reaction The solvent may be too nonpolar, failing to stabilize the transition state.Increase the solvent polarity. For an oxidation, try an aqueous acetic acid mixture.[4] For other reactions, consider switching from toluene to THF or from THF to acetonitrile.
Low Product Yield The solvent may be promoting a competing side reaction or an unfavorable equilibrium.Change the type of solvent. If using a protic solvent like ethanol, a reactant might be undergoing solvolysis; switch to an aprotic solvent like DMF or DCM.
Formation of Unexpected Byproducts The solvent may be participating in the reaction or promoting an alternative reaction pathway.[2]Ensure the solvent is anhydrous and free of impurities. Consider using a less reactive solvent. For example, if using acetone as a solvent in a reaction not intended to be an aldol condensation, the acetone itself could react.[7][8]
Difficulty with Product Isolation The product has high solubility in the reaction solvent.Choose a solvent in which the product is less soluble, which may allow it to crystallize out upon formation or cooling. Alternatively, select a solvent that is easy to remove under vacuum.

Data Presentation

The following table provides representative data on how solvent polarity can affect the rate constant of an oxidation reaction for an aromatic aldehyde, illustrating the expected trend.

Table 1: Effect of Solvent Polarity on the Oxidation Rate of Aromatic Aldehydes Reaction Conditions: [Aromatic Aldehyde] = 2.0 x 10⁻² mol dm⁻³, [Oxidant] = 1.2 x 10⁻³ mol dm⁻³, [Acid] = 0.4 mol dm⁻³, Temperature = 303K.

% Acetic Acid (v/v)% Water (v/v)Dielectric Constantk₁ x 10⁴ (s⁻¹)
604040.768.35
653537.139.12
703033.5010.08
752529.8711.24
802026.2412.51
(Data derived from trends observed in the oxidation of benzaldehydes[4])

The data shows that for this type of reaction, a decrease in the dielectric constant of the medium (lower polarity) increases the reaction rate, suggesting a mechanism where the transition state is less polar than the reactants. This highlights the importance of experimentally determining the optimal solvent for a specific reaction.

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with Acetone

This protocol is adapted from procedures for similar aldehydes and is a common reaction to study solvent effects.[7][8]

  • Preparation : In separate flasks, prepare solutions of this compound (1 equivalent) and acetone (0.5 equivalents) in the solvent to be tested (e.g., ethanol, THF, DMF).

  • Reaction Initiation : To a stirred solution of the aldehyde in the chosen solvent, add the acetone solution.

  • Catalyst Addition : Slowly add a solution of aqueous sodium hydroxide (e.g., 1.0 M) to the mixture. The amount of catalyst should be kept constant across all experiments.

  • Monitoring : Maintain the reaction at a constant temperature (e.g., room temperature or reflux). Monitor the progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Workup : Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Analyze the crude product to determine yield and purity. The rate can be determined by tracking the disappearance of the starting material or the appearance of the product over time via HPLC.

Protocol 2: Oxidation of this compound

This protocol is based on the kinetic study of aromatic aldehyde oxidation.[4]

  • Solution Preparation : Prepare stock solutions of this compound, an oxidant (e.g., imidazolium dichromate), and an acid catalyst (e.g., perchloric acid) in the desired solvent mixture (e.g., varying ratios of acetic acid and water).

  • Temperature Control : Place all solutions in a constant temperature water bath to allow them to reach thermal equilibrium.

  • Reaction Initiation : To initiate the reaction, pipette a known volume of the oxidant solution into a reaction vessel containing the aldehyde and acid solutions.

  • Kinetic Measurement : The reaction rate can be monitored spectrophotometrically by following the decrease in absorbance of the oxidant at a specific wavelength.

  • Rate Calculation : The pseudo-first-order rate constants (k₁) can be determined from the slopes of the linear plots of log(absorbance) versus time. This should be repeated for each solvent composition.

Visualizations

The following diagrams illustrate key workflows and concepts related to studying solvent effects.

G Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis A Select Reactant (this compound) B Choose Solvent Systems (e.g., Polar, Nonpolar, Protic, Aprotic) A->B C Run Parallel Reactions at Constant Temperature B->C D Monitor Progress over Time (e.g., HPLC, TLC, Spectroscopy) C->D E Collect Time-Course Data D->E F Calculate Reaction Rate Constants E->F G Compare Rates Across Solvents F->G

Caption: A flowchart of the experimental process for investigating solvent effects.

G Logical Relationship of Solvent Properties and Reaction Rates Solvent Solvent Choice Polar Polar Solvent (High Dielectric Constant) Solvent->Polar Nonpolar Nonpolar Solvent (Low Dielectric Constant) Solvent->Nonpolar TS Polar / Charged Transition State Polar->TS Stabilizes Rate_Inc Increases Reaction Rate Polar->Rate_Inc Nonpolar->TS Destabilizes Rate_Dec Decreases Reaction Rate Nonpolar->Rate_Dec TS->Rate_Inc Lower Activation Energy

Caption: How solvent polarity influences rates for reactions with polar transition states.

References

Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 4-Hydroxy-2,5-dimethylbenzaldehyde synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound in a question-and-answer format.

Question 1: After quenching the reaction and adding an organic solvent for extraction, an emulsion has formed, and I cannot distinguish the layers. What should I do?

Answer: Emulsion formation is a common issue when performing extractions, especially when acidic or basic aqueous solutions are involved. Here are several techniques to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the separatory funnel.

  • Filtration: In some cases, passing the emulsified layer through a pad of celite or glass wool can help to break it up.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can lead to layer separation.

Question 2: My final product is an oil and will not crystallize. How can I induce crystallization?

Answer: The phenomenon of a compound separating as an oil instead of a solid during crystallization is known as "oiling out."[1] This can occur if the compound is impure or if the solvent's boiling point is higher than the compound's melting point.[1] Here are some methods to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.

  • Lowering the Temperature: Cool the solution slowly in an ice bath or refrigerator. Avoid flash-freezing, as this can trap impurities.

  • Solvent Adjustment: Try adding a small amount of a co-solvent in which your compound is less soluble to decrease its overall solubility. For phenolic aldehydes, solvent systems like ethanol/water or heptane/ethyl acetate can be effective.[1][2]

Question 3: The yield of my purified product is very low. What are the potential causes and how can I improve it?

Answer: Low yield can result from several factors during the workup procedure. Consider the following:

  • Incomplete Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions (e.g., 3-4 times with smaller volumes of solvent) to maximize the recovery of your product from the aqueous layer.[3]

  • Product Loss During Washing: If your product has some solubility in the washing solution (e.g., water or brine), minimize the volume of the washes.

  • Premature Crystallization: The product may have crystallized out during the extraction or washing steps if the concentration was too high and the temperature was low. Ensure the product remains dissolved in the organic phase until you are ready for the crystallization step.

  • Degradation: Aromatic aldehydes can be susceptible to oxidation.[1] Try to minimize the exposure of your compound to air and heat.

  • Inefficient Purification: During chromatography, using too strong of an eluent can cause your compound to elute too quickly with impurities. Conversely, in recrystallization, using an excessive amount of solvent will result in a significant portion of your product remaining in the solution upon cooling.[1]

Frequently Asked Questions (FAQs)

What is a general workup procedure for the synthesis of this compound?

  • Quenching and Acidification: After the reaction is complete, the mixture is often cooled and then acidified, for example, with hydrochloric acid, to protonate the phenoxide and any basic catalysts.[3]

  • Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent like ether, ethyl acetate, or chloroform.[3] This step should be repeated multiple times to ensure complete extraction.

  • Washing: The combined organic extracts are washed to remove residual acids, bases, and salts. Common washing solutions include water, sodium bicarbonate solution (to remove acid), and brine (to aid in layer separation and remove water).

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate to remove any dissolved water.[3]

  • Solvent Removal: The drying agent is filtered off, and the solvent is removed from the filtrate, typically by rotary evaporation.

  • Purification: The crude product is then purified. Common methods for phenolic aldehydes include recrystallization or column chromatography.[3]

Which solvent should I choose for extraction?

The choice of extraction solvent is crucial. An ideal solvent should:

  • Readily dissolve the compound of interest.

  • Be immiscible with the other phase (usually water).

  • Have a relatively low boiling point for easy removal.

  • Not react with the compound of interest.

For phenolic compounds, solvents like diethyl ether, ethyl acetate, and dichloromethane are commonly used.[3]

What are the best methods for purifying the final product?

The two most common purification methods for compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is a good method for obtaining highly pure crystalline solids. Suitable solvent systems for similar compounds include toluene, water, or mixtures like ethanol/water.[1][2]

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A common stationary phase is silica gel, with an eluent system such as petroleum ether/ethyl acetate.[3]

Data Presentation

The following tables summarize typical purification parameters for aromatic and phenolic aldehydes based on available literature for related compounds.

Table 1: Column Chromatography Parameters for Aromatic Aldehyde Purification

Stationary Phase Eluent System (Gradient) Typical Yield (%)
Silica Gel Hexane -> Hexane:Ethyl Acetate (8:2) > 80%

| Silica Gel | Petroleum Ether:Ethyl Acetate (20:1 -> 5:1) | 29-71%[2] |

Table 2: Recrystallization Solvents for Phenolic and Aldehydic Compounds

Compound Type Recommended Solvent(s) Expected Purity
Phenolic Aldehydes Ethanol/Water > 98%[2]
Aromatic Aldehydes Hexane > 95%[2]

| 2,5-Dihydroxybenzaldehyde | Toluene, Water | High |

Visualizations

The following diagrams illustrate a general workflow for the workup and purification of this compound and a troubleshooting decision tree for common issues.

G cluster_workflow General Workup & Purification Workflow cluster_purification Purification Options A Reaction Mixture B Quench & Acidify A->B C Liquid-Liquid Extraction B->C D Wash Organic Layer C->D E Dry Organic Layer D->E F Solvent Evaporation E->F G Crude Product F->G H Purification G->H I Pure Product H->I Recrystallization Recrystallization H->Recrystallization ColumnChromatography Column Chromatography H->ColumnChromatography

Caption: General workflow for the workup and purification of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem During Workup Q1 Emulsion Formation? Start->Q1 A1 Add Brine Let it Stand Filter through Celite Q1->A1 Yes Q2 Product Oiling Out? Q1->Q2 No A2 Scratch Flask Add Seed Crystal Cool Slowly Q2->A2 Yes Q3 Low Yield? Q2->Q3 No A3 Repeat Extractions Minimize Wash Volumes Optimize Purification Q3->A3 Yes

Caption: Troubleshooting decision tree for common workup issues.

References

How to avoid tar formation in benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzaldehyde, with a primary focus on minimizing and avoiding tar formation.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of benzaldehyde synthesis, and what are its primary causes?

A1: In organic synthesis, "tar" refers to a complex, high-molecular-weight, often dark and viscous mixture of polymeric byproducts. Its formation is a common challenge in benzaldehyde synthesis, leading to reduced yields and difficult purification. The primary causes of tar formation include:

  • High Reaction Temperatures: Elevated temperatures can accelerate side reactions, such as polymerization and decomposition of reagents and products.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions or unreacted starting materials that may contribute to tar formation.

  • Presence of Impurities: Impurities in starting materials or solvents can catalyze unwanted side reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the degradation of the desired product into tarry substances.

  • Localized High Concentrations of Reagents: Poor mixing can create "hot spots" where the concentration of a reagent is too high, promoting side reactions.

Q2: Which benzaldehyde synthesis methods are most prone to tar formation?

A2: While tar formation can occur in most methods, some are more susceptible than others:

  • Reimer-Tiemann Reaction: This reaction, involving the ortho-formylation of phenols, is notorious for producing tarry byproducts due to the harsh basic conditions and high temperatures, which can cause polymerization of the starting phenol.[1]

  • Vilsmeier-Haack Reaction: This method can also generate tarry residues, especially when using highly activated aromatic substrates.[2][3]

  • Oxidation of Toluene: While a common industrial method, over-oxidation can lead to the formation of benzoic acid and other byproducts that can contribute to a tarry mixture if not properly controlled.[4][5]

Q3: How can I remove tar and purify my crude benzaldehyde?

A3: Several methods can be employed to purify benzaldehyde from tarry byproducts:

  • Distillation: Vacuum or steam distillation is a common method to separate the more volatile benzaldehyde from the non-volatile tar.

  • Bisulfite Adduct Formation: Benzaldehyde reacts with a saturated sodium bisulfite solution to form a solid adduct, which can be filtered off from the tarry mixture. The pure benzaldehyde can then be regenerated by treating the adduct with an acid or base.

  • Column Chromatography: This technique can be effective for separating benzaldehyde from byproducts, although it may be less practical for large-scale purifications.

  • Solvent Extraction: Washing the crude product with a suitable solvent can help remove some of the tarry impurities.

Troubleshooting Guides by Synthesis Method

Oxidation of Toluene

This method involves the oxidation of the methyl group of toluene to an aldehyde. Common oxidizing agents include manganese dioxide, chromyl chloride (Étard reaction), and catalytic oxidation with air.

Common Issues and Solutions:

Symptom Possible Cause Recommended Solution
Low yield of benzaldehyde, significant amount of benzoic acid detected. Over-oxidation. This is a common side reaction, especially at higher temperatures.[4][5]- Carefully control the reaction temperature. For many catalytic systems, milder temperatures are favored. - Use a stoichiometric amount of the oxidizing agent. - Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction once the optimal conversion to benzaldehyde is reached.
Dark, tarry reaction mixture. High reaction temperature or prolonged reaction time. These conditions can lead to polymerization and decomposition.- Maintain the recommended temperature for the specific catalyst system being used. - Optimize the reaction time to maximize benzaldehyde yield while minimizing byproduct formation.
Presence of benzyl alcohol as a major byproduct. Incomplete oxidation. Benzyl alcohol is an intermediate in the oxidation of toluene to benzaldehyde.[4]- Ensure sufficient oxidizing agent is present. - Slightly increase the reaction time or temperature, while carefully monitoring for over-oxidation to benzoic acid.

Quantitative Data: Effect of Temperature on Toluene Oxidation

Catalyst System Temperature (°C) Toluene Conversion (%) Benzaldehyde Selectivity (%) Reference
Co-ZIF3060.7275.64[4]
Co-ZIF40~85~90[4]
Co-ZIF4592.3091.31[4]
Cu/Sn/Br1207.841.3[5]
Cu/Sn/Br15016.951.2[5]

Experimental Protocol: Selective Oxidation of Toluene

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Charge Reactants: Add toluene, the chosen catalyst (e.g., a cobalt-based catalyst), and a suitable solvent (e.g., acetic acid) to the flask.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring. If using air or oxygen as the oxidant, bubble it through the reaction mixture at a controlled rate.

  • Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by GC or TLC to monitor the formation of benzaldehyde and the consumption of toluene.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Filter to remove the catalyst.

  • Purification: The crude benzaldehyde can be purified by distillation under reduced pressure. Washing with a sodium carbonate solution can remove acidic byproducts like benzoic acid.[6]

Logical Workflow for Troubleshooting Toluene Oxidation

start Start: Toluene Oxidation issue Problem Encountered start->issue low_yield Low Benzaldehyde Yield issue->low_yield Yield Issue high_tar High Tar Formation issue->high_tar Purity Issue byproducts Significant Byproducts (e.g., Benzoic Acid, Benzyl Alcohol) issue->byproducts Selectivity Issue check_temp Verify Reaction Temperature low_yield->check_temp high_tar->check_temp byproducts->check_temp check_time Review Reaction Time check_temp->check_time check_reagents Check Reagent Purity & Stoichiometry check_time->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions purify Purify Crude Product (Distillation, etc.) optimize_conditions->purify

Troubleshooting workflow for toluene oxidation.
Hydrolysis of Benzal Chloride

This method involves the hydrolysis of benzal chloride to benzaldehyde, often using water in the presence of an acid or base.

Common Issues and Solutions:

Symptom Possible Cause Recommended Solution
Low conversion of benzal chloride. Insufficient hydrolysis. The reaction may not have gone to completion.- Ensure adequate heating and reaction time. Refluxing for several hours is common.[7] - Use a sufficient excess of water to drive the reaction forward.
Formation of a solid white precipitate (benzoic acid). Presence of benzotrichloride impurity in the starting material. Benzotrichloride hydrolyzes to benzoic acid.[8]- Use high-purity benzal chloride. - The benzoic acid can be removed by washing the organic layer with a sodium carbonate or sodium bicarbonate solution.[6]
Presence of benzyl alcohol in the product. Presence of benzyl chloride impurity in the starting material. Benzyl chloride hydrolyzes to benzyl alcohol.[8]- Use high-purity benzal chloride. Benzyl alcohol can be separated from benzaldehyde by careful fractional distillation.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzal Chloride

  • Reaction Setup: In a fume hood, combine benzal chloride and an excess of aqueous hydrochloric acid (e.g., 25%) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Heat the mixture to reflux (around 106°C) with vigorous stirring for 4-6 hours. The evolution of HCl gas should eventually cease.

  • Workup: Cool the reaction mixture. The organic layer containing benzaldehyde will separate. Separate the layers using a separatory funnel.

  • Purification: Wash the organic layer with water, followed by a dilute sodium carbonate solution to remove any acidic byproducts. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and then purify by vacuum distillation.

Rosenmund Reduction

This reaction involves the catalytic hydrogenation of benzoyl chloride to benzaldehyde. A "poisoned" catalyst (e.g., palladium on barium sulfate with quinoline-sulfur) is used to prevent over-reduction to benzyl alcohol.

Common Issues and Solutions:

Symptom Possible Cause Recommended Solution
Significant formation of benzyl alcohol. Over-reduction due to a catalyst that is too active. - Ensure the catalyst is properly "poisoned" with a regulator like quinoline-sulfur or thiourea.[9][10] - Reduce the reaction temperature or hydrogen pressure.
Low or no reaction. Catalyst is too poisoned or inactive. - Prepare a fresh batch of catalyst with the correct amount of poison. - Ensure the hydrogen gas is of high purity and the system is free of leaks.
Formation of esters. Reaction of the benzyl alcohol byproduct with unreacted benzoyl chloride. - This is a consequence of over-reduction. The primary solution is to prevent the formation of benzyl alcohol by using a properly poisoned catalyst.[9]

Experimental Protocol: Rosenmund Reduction of Benzoyl Chloride

  • Catalyst Preparation: Prepare the Rosenmund catalyst (palladium on barium sulfate) and poison it with a small amount of a sulfur-containing compound like quinoline-sulfur.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve benzoyl chloride in an anhydrous solvent (e.g., toluene or xylene). Add the poisoned catalyst.

  • Hydrogenation: Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture. The reaction is often carried out at an elevated temperature.

  • Monitoring: The reaction can be monitored by the uptake of hydrogen or by analyzing aliquots by GC or TLC.

  • Workup: Once the reaction is complete, filter off the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the resulting benzaldehyde is purified by vacuum distillation.

Diagram of Rosenmund Reduction Pathways

benzoyl_chloride Benzoyl Chloride benzaldehyde Benzaldehyde (Desired Product) benzoyl_chloride->benzaldehyde H2, Pd/BaSO4 (Poisoned Catalyst) ester Benzyl Benzoate (Side Product) benzoyl_chloride->ester benzyl_alcohol Benzyl Alcohol (Over-reduction) benzaldehyde->benzyl_alcohol H2, Pd/BaSO4 (Overly Active Catalyst) benzyl_alcohol->ester + Benzoyl Chloride

Reaction pathways in the Rosenmund reduction.
Vilsmeier-Haack and Reimer-Tiemann Reactions

These reactions are used to formylate electron-rich aromatic rings. Due to their often harsh conditions, they are prone to tar formation.

Common Issues and Solutions:

Symptom Possible Cause Recommended Solution
Dark, intractable tar forms during the reaction. High reaction temperature, high concentration of base (Reimer-Tiemann), or highly activated substrate. [1]- Maintain strict temperature control, often at or below room temperature, using an ice bath.[2][3] - Add reagents dropwise with vigorous stirring to avoid localized high concentrations. - For the Reimer-Tiemann reaction, use a phase-transfer catalyst to improve efficiency at lower temperatures.
Low yield of the desired aldehyde. Incomplete reaction or decomposition of the product. - Monitor the reaction by TLC to determine the optimal reaction time.[2] - Ensure anhydrous conditions for the Vilsmeier-Haack reaction, as the Vilsmeier reagent is moisture-sensitive.[2]
Formation of multiple formylated products. Excess of the Vilsmeier reagent or prolonged reaction time. [3]- Use a stoichiometric amount of the Vilsmeier reagent (1:1 to 1.5:1 ratio to the substrate is a good starting point).[3]
Greenish-blue coloration during workup (Vilsmeier-Haack). Localized overheating during the neutralization step. - Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[11] - Add the neutralizing base (e.g., sodium acetate solution) slowly while maintaining a low temperature (<20°C).[11]

Quantitative Data: Vilsmeier-Haack Reaction of Resorcinol

Reagent System Temperature Yield of 2,4-Dihydroxybenzaldehyde Reference
POCl₃/DMF-15°C to 30°C70-75%[12]
Oxalyl chloride/DMF-15°C to rt69-70%[12]

Diagram of Vilsmeier-Haack Reagent Formation and Side Reaction

DMF DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->vilsmeier_reagent POCl3 POCl3 POCl3->vilsmeier_reagent iminium_salt Iminium Salt Intermediate vilsmeier_reagent->iminium_salt Electrophilic Aromatic Substitution tar Tar Formation vilsmeier_reagent->tar aromatic Electron-Rich Aromatic Compound aromatic->iminium_salt aromatic->tar benzaldehyde Benzaldehyde iminium_salt->benzaldehyde Hydrolysis overheating Overheating/ Decomposition

Vilsmeier-Haack reaction and potential for tar formation.

References

Technical Support Center: Optimizing Filtration Temperature for Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the filtration and isolation of crystallized products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for filtering my crystallized product?

A1: The optimal filtration temperature is product and solvent-specific. It is typically a temperature where the product has low solubility in the mother liquor to maximize yield, but high enough to keep impurities dissolved. A general practice is to cool the slurry in an ice bath before filtration, but this should be optimized for each specific system. Washing the collected crystals should be done with a small amount of ice-cold solvent to minimize product loss.[1][2]

Q2: How does the cooling rate of my crystallization process affect filtration?

A2: The cooling rate directly impacts crystal size and shape, which are critical for efficient filtration.[3][4]

  • Slow Cooling: Promotes the formation of larger, more uniform crystals.[3][4] These larger crystals form a more porous filter cake, leading to faster and more efficient filtration.

  • Rapid Cooling (Crashing Out): Leads to the formation of many small, fine crystals or an amorphous solid.[3][5] This can clog the filter paper, resulting in very slow filtration times and a less pure product as impurities can become trapped.[6][7]

Q3: My product "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[8] To resolve this, you can:

  • Reheat the mixture to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation temperature.[5][8]

  • Allow the solution to cool more slowly to provide time for orderly crystal nucleation.[6]

Q4: My crystal yield is very low. How can optimizing temperature help?

A4: A low yield can be due to using too much solvent or not cooling the solution to a low enough temperature.[1][5][6] To improve yield:

  • Ensure you have determined the product's solubility curve in your chosen solvent to use the appropriate solvent volume.

  • Cool the slurry to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation before filtration.[1][6]

  • Be cautious not to use an excessive volume of solvent, as this will keep more of your product dissolved in the mother liquor.[1][6]

Q5: How can I prevent premature crystallization in the funnel during a hot filtration?

A5: Premature crystallization during hot filtration happens when the solution cools too quickly in the funnel.[8] To prevent this:

  • Use a stemless or short-stemmed funnel to reduce the surface area for cooling and crystallization.[8]

  • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before starting the filtration.[8]

  • Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer. This excess can be evaporated after filtration.[8]

Troubleshooting Guide: Filtration Issues

This guide addresses common problems encountered during the filtration of crystallized products.

Issue Possible Cause Recommended Solution
Very Slow Filtration Crystals are too small (fines) due to rapid cooling ("crashing out").Redissolve the product and recrystallize using a slower cooling rate to generate larger crystals.[3][6]
Filter paper is clogged.Ensure the correct pore size of the filter paper is being used. For very fine particles, a filter aid might be necessary, or the crystallization process needs to be optimized for larger crystals.
Product Dissolves During Washing The wash solvent is too warm.Always wash the filter cake with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[1][2]
The product has significant solubility in the wash solvent even when cold.Consider using a different wash solvent in which the product is less soluble.
Crystals "Melt" or Disappear on the Filter The compound has a low melting point, close to room temperature.Filter the product at a reduced temperature (e.g., in a cold room or using a pre-chilled filtration apparatus).
The compound is hygroscopic and is absorbing atmospheric moisture.Filter the product under an inert, dry atmosphere (e.g., under a stream of nitrogen).
Product is Still Impure After Filtration Impurities from the mother liquor remain on the crystal surfaces.Ensure an efficient wash of the filter cake with a small amount of ice-cold solvent.[1]
Impurities co-crystallized with the product due to rapid cooling.Redissolve the product and recrystallize with a slower cooling rate to allow for more selective crystal growth.[6]

Data Presentation

Optimizing filtration temperature is fundamentally about understanding the solubility of the desired product versus its impurities at different temperatures. A solubility curve is essential for this.

Table 1: Impact of Cooling Rate on Crystal Properties and Filtration Performance

This table summarizes the qualitative relationship between the rate of cooling and the resulting crystal characteristics, which in turn affect the filtration process.

Parameter Slow Cooling Rapid Cooling
Crystal Size LargerSmaller (Fines)[3][4]
Crystal Purity Generally HigherGenerally Lower (Impurities may be trapped)[6]
Filterability Good (Faster Filtration)Poor (Slow Filtration, Clogging)[7]
Yield Potentially lower if not cooled enoughPotentially higher but less pure

Table 2: Example Solubility Data for Emtricitabine in Various Solvents

The following table presents experimental solubility data for the antiviral drug Emtricitabine in mole fraction (x_e) at different temperatures. This illustrates how solubility, a key factor in choosing a filtration temperature, varies with the solvent and temperature. A lower filtration temperature would generally be chosen to minimize the amount of product lost in the filtrate.

Solvent Solubility (x_e) at 298.2 K (25°C) Solubility (x_e) at 318.2 K (45°C)
Water8.02 × 10⁻³1.13 × 10⁻²
Methanol1.15 × 10⁻²1.49 × 10⁻²
Ethanol5.92 × 10⁻³7.76 × 10⁻³
Isopropanol (IPA)6.21 × 10⁻³8.19 × 10⁻³
1-Butanol5.09 × 10⁻³6.84 × 10⁻³
Propylene Glycol (PG)2.91 × 10⁻²3.90 × 10⁻²
PEG-4001.01 × 10⁻¹1.41 × 10⁻¹
Ethyl Acetate (EA)9.40 × 10⁻⁴1.28 × 10⁻³

Data sourced from a study on the solubility of Emtricitabine.[9]

Experimental Protocols

Protocol 1: Determining a Solubility Curve

This protocol outlines the steps to experimentally determine the solubility of a compound in a specific solvent at various temperatures.

Materials:

  • The compound of interest (solute)

  • The chosen solvent

  • A series of test tubes or small Erlenmeyer flasks

  • A digital balance

  • A variable temperature water bath or hot plate

  • A calibrated thermometer or temperature probe

  • A magnetic stirrer and stir bars (optional, but recommended)

  • Graduated cylinders or pipettes

Procedure:

  • Preparation: Accurately weigh a specific amount of the solute into a test tube (e.g., 2.0 g).[10]

  • Initial Solvent Addition: Add a precise, small volume of the solvent to the test tube (e.g., 5.0 mL).[10]

  • Heating and Dissolution: Place the test tube in the water bath and begin heating. Stir the mixture continuously until all of the solid has completely dissolved.[10]

  • Determining Crystallization Temperature: Once dissolved, remove the test tube from the heat. Allow it to cool slowly while stirring.

  • Record Temperature: Carefully observe the solution. The moment the first crystals appear (the solution becomes cloudy), record the temperature. This is the saturation temperature for that specific concentration.[10]

  • Repeat with Additional Solvent: Add another precise volume of solvent to the same test tube (e.g., 2.5 mL).

  • Repeat Heating and Cooling Cycle: Repeat steps 3 through 5. The new, lower concentration will have a lower saturation temperature.

  • Data Collection: Continue this process for several additions of solvent to obtain solubility data across a range of temperatures.

  • Data Analysis: Convert the mass and volume data into solubility units (e.g., g of solute / 100 g of solvent). Plot solubility (y-axis) versus temperature (x-axis) to generate the solubility curve.

Protocol 2: Optimizing Cooling and Filtration Temperature

This protocol provides a general workflow for optimizing the cooling process to improve crystal size and, consequently, filtration efficiency.

Materials:

  • A saturated solution of the crude product at an elevated temperature

  • Erlenmeyer flask

  • Controlled cooling bath (or ice bath for simple cooling)

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Ice-cold wash solvent

Procedure:

  • Prepare Saturated Solution: Dissolve the crude product in the minimum amount of a suitable hot solvent to create a saturated solution.[1]

  • Controlled Cooling:

    • Method A (Slow Cooling): Cover the flask and allow it to cool slowly and undisturbed to room temperature. This promotes the growth of large, well-defined crystals.[1][6]

    • Method B (Controlled Rate): For more precise control, place the flask in a programmable cooling bath and set a specific cooling ramp (e.g., 0.5 °C/min).

  • Maximize Yield: Once the solution has reached room temperature (or the end of the initial cooling ramp), place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[1]

  • Filtration:

    • Set up the vacuum filtration apparatus.

    • Wet the filter paper with a small amount of the ice-cold solvent to ensure it seals against the funnel.

    • Pour the cold crystal slurry into the Büchner funnel under vacuum.

  • Washing: Wash the collected crystals (the filter cake) with a small portion of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[1]

  • Drying: Allow the crystals to dry on the filter under vacuum for a period before transferring them to a vacuum oven or air drying.[1]

  • Analysis: Analyze the product for yield and purity. Compare results from different cooling rates to determine the optimal conditions.

Visualizations

G Logical Workflow for Troubleshooting Filtration Issues start Start: Filtration is too slow q1 Are the crystals very fine or powdery? start->q1 sol1 Cause: Rapid Crystallization ('Crashing Out') q1->sol1 Yes q2 Is the filter paper clogged? q1->q2 No act1 Action: Redissolve and recrystallize. Use a slower cooling rate. sol1->act1 end End: Filtration Optimized act1->end sol2 Cause: Incorrect pore size or fines q2->sol2 Yes q2->end No, investigate other issues (e.g., viscosity, pressure) act2 Action: Check filter paper pore size. Consider a filter aid if fines are unavoidable. sol2->act2 act2->end

Troubleshooting workflow for slow filtration.

G Relationship Between Temperature, Solubility, and Yield cluster_0 High Temperature cluster_1 Low Temperature high_temp High Solubility (Product Dissolved) low_yield Low Yield (Product in Solution) high_temp->low_yield results in process Cooling Process high_temp->process Start low_temp Low Solubility (Product Crystallizes) high_yield High Yield (Product Isolated) low_temp->high_yield results in process->low_temp End

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The purity of 4-Hydroxy-2,5-dimethylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is crucial for ensuring the quality, safety, and efficacy of the final products.[1] High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for assessing the purity of such compounds.[2] This guide provides a detailed HPLC method for the purity determination of this compound, compares its performance with Gas Chromatography (GC), and presents supporting experimental data for informed decision-making by researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods

While HPLC is a widely used technique for non-volatile and thermally labile compounds, other methods like Gas Chromatography (GC) can also be employed for the analysis of volatile and semi-volatile compounds such as benzaldehyde derivatives.[3][4] The choice of method depends on the specific properties of the analyte and the requirements of the analysis.

Analytical MethodPrincipleKey AdvantagesKey DisadvantagesApplicability to this compound
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, suitable for non-volatile and thermally labile compounds, versatile, and allows for the collection of fractions for further analysis.[3]Can be more complex to develop methods for, and may require more expensive solvents.Highly suitable due to the compound's polarity and aromatic structure. A reverse-phase method would provide excellent separation.
Gas Chromatography (GC) Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.High resolution and sensitivity for volatile compounds, rapid analysis times.[5]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.Potentially suitable, but the hydroxyl group may require derivatization to improve volatility and prevent peak tailing.

Experimental Protocols

A robust reverse-phase HPLC method is presented for the quantitative purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (ACS grade)

  • Chromatographic Conditions:

    • HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.[6]

    • Gradient Elution: 0-15 min: 30-80% Acetonitrile; 15-20 min: 80% Acetonitrile; 20-22 min: 80-30% Acetonitrile; 22-25 min: 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[7]

Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical comparative data for the purity analysis of this compound from two different suppliers using the described HPLC method, and a comparison with a potential Gas Chromatography method.

ParameterHPLC - Supplier AHPLC - Supplier BGas Chromatography (GC)
Retention Time (min) 8.58.56.2 (derivatized)
Purity (%) 99.798.599.1
Number of Impurities Detected 243
Resolution of Main Impurity > 2.0> 2.0> 1.8
Limit of Detection (LOD) ng/mL rangeng/mL rangeSub-µg/L range[5]
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL to µg/mL range1.0 µg/L[5]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolving in Diluent weigh->dissolve filter Filtering (0.45 µm) dissolve->filter injection Autosampler Injection filter->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report report calculation->report Final Report Method_Comparison cluster_hplc HPLC cluster_gc GC hplc_adv Advantages: - High Specificity - Non-volatile Compounds - Thermally Labile Compounds hplc_disadv Disadvantages: - Method Development Complexity - Solvent Cost gc_adv Advantages: - High Resolution - High Sensitivity - Rapid Analysis gc_disadv Disadvantages: - Requires Volatility - Thermal Stability Needed - Potential Derivatization Analyte This compound Analyte->hplc_adv Suitable Analyte->gc_disadv Challenging

References

A Comparative Guide to the Synthesis of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted hydroxybenzaldehydes is a fundamental transformation in organic chemistry, providing crucial intermediates for pharmaceuticals, fragrances, and other fine chemicals. The selection of an appropriate synthetic method is paramount to ensure optimal yields, regioselectivity, and scalability. This guide provides an objective comparison of the most common methods for the synthesis of substituted hydroxybenzaldehydes, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

Comparison of Synthesis Methods

Several classical and modern methods are available for the formylation of phenols to produce hydroxybenzaldehydes. The choice of method depends on the substitution pattern of the phenol, the desired isomer, and the required scale of the reaction. The following table summarizes the key features and performance of the most prominent methods.

ReactionKey ReagentsTypical SubstratesTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Phenols, Naphthols60 - 801 - 420 - 60[1]Simple, one-pot reaction; favors ortho-formylation.[2]Moderate yields[1]; use of toxic chloroform; formation of byproducts.
Vilsmeier-Haack POCl₃/DMF or (COCl)₂/DMFElectron-rich phenols, Resorcinol-15 - 502 - 765 - 80[3][4]High yields for activated substrates; good regioselectivity.[5]Requires anhydrous conditions; Vilsmeier reagent is moisture-sensitive.
Duff Hexamethylenetetramine (HMTA), Acid (e.g., Glyceroboric acid, Acetic Acid)Phenols with electron-donating groups150 - 1602 - 315 - 25 (can be higher for specific substrates)[6]Avoids harsh reagents like chloroform; good for ortho-formylation.[7]Generally low yields[8]; high reaction temperatures.
Gattermann HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂/HClPhenols, Phenol ethersRoom TemperatureNot specifiedup to 95*[9]High yields possible.Use of highly toxic HCN; requires anhydrous conditions.[10][11]

Note: The Gattermann reaction can produce high yields, but the use of hydrogen cyanide restricts its application in many laboratories.[9][10]

Reaction Pathways and Mechanisms

The following diagrams illustrate the general mechanisms for the Reimer-Tiemann, Vilsmeier-Haack, Duff, and Gattermann reactions.

Reimer_Tiemann_Reaction cluster_0 Reimer-Tiemann Reaction Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide NaOH Intermediate Intermediate Phenoxide->Intermediate + :CCl2 Dichlorocarbene Dichlorocarbene o-Hydroxybenzaldehyde o-Hydroxybenzaldehyde Intermediate->o-Hydroxybenzaldehyde H2O, NaOH p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde Intermediate->p-Hydroxybenzaldehyde H2O, NaOH CHCl3 CHCl3 CHCl3->Dichlorocarbene NaOH, -H2O, -Cl-

Caption: General mechanism of the Reimer-Tiemann reaction.

Vilsmeier_Haack_Reaction cluster_1 Vilsmeier-Haack Reaction DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Phenol Phenol Iminium Salt Iminium Salt Phenol->Iminium Salt + Vilsmeier Reagent Hydroxybenzaldehyde Hydroxybenzaldehyde Iminium Salt->Hydroxybenzaldehyde H2O (hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Duff_Reaction cluster_2 Duff Reaction Phenol Phenol Intermediate Intermediate Phenol->Intermediate + Iminium Ion HMTA HMTA Iminium Ion Iminium Ion HMTA->Iminium Ion Acid Hydroxybenzaldehyde Hydroxybenzaldehyde Intermediate->Hydroxybenzaldehyde H2O (hydrolysis)

Caption: General mechanism of the Duff reaction.

Gattermann_Reaction cluster_3 Gattermann Reaction Phenol Phenol Aldimine Intermediate Aldimine Intermediate Phenol->Aldimine Intermediate + Formimidoyl chloride, AlCl3 HCN HCN Formimidoyl chloride Formimidoyl chloride HCN->Formimidoyl chloride HCl HCl HCl->Formimidoyl chloride Hydroxybenzaldehyde Hydroxybenzaldehyde Aldimine Intermediate->Hydroxybenzaldehyde H2O (hydrolysis)

Caption: General mechanism of the Gattermann reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted hydroxybenzaldehydes. Below are representative protocols for the key reactions discussed.

Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde

Materials:

  • Phenol (0.1 mol, 9.4 g)

  • Sodium hydroxide (0.4 mol, 16 g)

  • Chloroform (0.12 mol, 10 mL)

  • Water (25 mL)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water.

  • Add phenol to the flask and heat the mixture to 60-65 °C in a water bath with stirring.

  • Add chloroform dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring and heating for another 30 minutes.

  • Remove the excess chloroform by steam distillation.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Steam distill the acidified mixture to isolate the salicylaldehyde, which will co-distill with water.

  • Extract the distillate with diethyl ether.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by distillation to obtain the crude salicylaldehyde.

  • The product can be further purified by vacuum distillation.

Vilsmeier-Haack Reaction: Synthesis of 4-Hydroxybenzaldehyde from Phenol

Materials:

  • N,N-Dimethylformamide (DMF, 0.15 mol, 11.6 mL)

  • Phosphorus oxychloride (POCl₃, 0.15 mol, 14.0 mL)

  • Phenol (0.1 mol, 9.4 g)

  • Dichloromethane (anhydrous, 100 mL)

  • Sodium acetate solution (saturated)

  • Diethyl ether

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool DMF in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a yellow solid.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve phenol in anhydrous dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and then add a saturated solution of sodium acetate to hydrolyze the iminium salt.

  • Stir the mixture for 30 minutes, then extract the product with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Duff Reaction: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Materials:

  • 2,6-Di-tert-butylphenol (0.1 mol, 20.6 g)

  • Hexamethylenetetramine (HMTA, 0.12 mol, 16.8 g)

  • Glycerol (100 mL)

  • Boric acid (0.1 mol, 6.18 g)

  • Sulfuric acid (50% v/v)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, heat a mixture of glycerol and boric acid to 150-160 °C to form glyceroboric acid.

  • Add 2,6-di-tert-butylphenol and HMTA to the hot glyceroboric acid.

  • Continue heating the mixture at 150-160 °C with stirring for 15-20 minutes.

  • Cool the reaction mixture and hydrolyze the resulting Schiff base by adding 50% sulfuric acid and heating the mixture to boiling for 15 minutes.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol.

Gattermann Reaction: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol (Adams Modification)

Materials:

  • Resorcinol (0.1 mol, 11.0 g)

  • Zinc cyanide (Zn(CN)₂, 0.15 mol, 17.6 g)

  • Anhydrous diethyl ether (150 mL)

  • Hydrogen chloride (gas)

  • Water

Procedure:

  • In a 500 mL three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, suspend resorcinol and zinc cyanide in anhydrous diethyl ether.[12]

  • Cool the flask in an ice-salt bath and pass a rapid stream of dry hydrogen chloride gas through the stirred suspension for 2-3 hours.[12]

  • Remove the cooling bath and allow the mixture to stand at room temperature overnight.

  • Decant the ether and wash the solid aldimine hydrochloride intermediate with anhydrous diethyl ether.

  • Hydrolyze the intermediate by adding water and heating the mixture on a steam bath for 15 minutes.

  • Cool the mixture and extract the 2,4-dihydroxybenzaldehyde with diethyl ether.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the ether.

  • The crude product can be purified by recrystallization from water.[12]

References

A Comparative Guide to the Biological Activity of 4-Hydroxy-2,5-dimethylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-Hydroxy-2,5-dimethylbenzaldehyde represent a versatile class of phenolic compounds with significant potential in therapeutic applications. Their structural framework, featuring hydroxyl and aldehyde functional groups, serves as a valuable scaffold for developing novel agents with a spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, antioxidant, and antimicrobial properties of these derivatives, supported by quantitative data and detailed experimental protocols to facilitate further research and drug discovery. While direct experimental data on this compound is limited in publicly accessible literature, this guide draws comparisons from structurally similar hydroxybenzaldehyde derivatives to provide a foundational reference.

Comparative Analysis of Biological Activities

The biological activities of hydroxybenzaldehyde derivatives are significantly influenced by the substitution pattern on the benzene ring. The presence and position of hydroxyl, methyl, and other functional groups can modulate the compound's efficacy and mechanism of action.

Anticancer and Cytotoxic Activity

Several benzaldehyde derivatives have been investigated for their potential to inhibit cancer cell growth. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways that are dysregulated in cancer.[1] Schiff base derivatives, in particular, have shown promise. For instance, derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncogenic proteins.[2][3]

Table 1: Cytotoxic Activity of Benzaldehyde Derivatives Against Various Cancer Cell Lines

Compound Cell Line Assay IC50 (µM) Reference
Schiff base 13 (from 2,4-dihydroxybenzaldehyde) PC3 (Prostate) MTT 4.85 [2]
Schiff base 5 (from 2,4-dihydroxybenzaldehyde) PC3 (Prostate) MTT 7.43 [2]
Schiff base 6 (from 2,4-dihydroxybenzaldehyde) PC3 (Prostate) MTT 7.15 [2]
2,3-Dihydroxybenzaldehyde HCT-116 (Colon) MTT 1.09 µg/mL [1]
2,5-Dihydroxybenzaldehyde HCT-116 (Colon) MTT 1.17 µg/mL [1]
2-Hydroxy-4-methylbenzaldehyde HCT-116 (Colon) MTT > 5.00 µg/mL [1]

| 2-Hydroxy-5-methylbenzaldehyde | HCT-116 (Colon) | MTT | > 5.00 µg/mL |[1] |

Anti-inflammatory Activity

Hydroxybenzaldehyde derivatives have demonstrated significant anti-inflammatory properties. They can suppress the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharide (LPS).[4][5] This activity is crucial for mitigating inflammatory processes associated with various diseases.

Table 2: Anti-inflammatory Activity of Hydroxybenzaldehyde Derivatives

Compound Assay Model Key Findings Reference
4-Hydroxybenzaldehyde NO Production LPS-activated RAW264.7 macrophages Suppression of NO production [5]
4-Hydroxybenzaldehyde iNOS & COX-2 Expression LPS-activated RAW264.7 macrophages Suppression of iNOS and COX-2 induction [5]
2,4-Dihydroxybenzaldehyde CAM Angiogenesis In vivo (Chick Embryo) IC50 of 2.4 µ g/egg [2][4]

| 2,4-Dihydroxybenzaldehyde | Acetic acid-induced permeability | In vivo (Mice) | Significant inhibition |[2] |

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has been well-documented. Schiff bases and metal complexes derived from hydroxybenzaldehydes exhibit enhanced activity against a range of bacterial and fungal strains. The azomethine group (C=N) in Schiff bases is often credited for their biological activity.[6]

Table 3: Antimicrobial Activity of Benzaldehyde Derivatives

Compound Microorganism Assay MIC (µg/mL) Reference
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid Staphylococcus aureus Broth Dilution 64 [7]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid Enterococcus faecalis Broth Dilution 64 [7]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid Candida albicans Broth Dilution 128 [7]

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Bovine Mastitis S. aureus | Broth Dilution | MIC50: 500 mg/L |[8] |

Antioxidant Activity

The antioxidant capacity of hydroxybenzaldehyde derivatives is primarily attributed to their ability to scavenge free radicals. The phenolic hydroxyl group plays a critical role in donating a hydrogen atom to neutralize radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate this activity.

Table 4: Antioxidant Activity of a Benzaldehyde Derivative

Compound Assay Key Findings Reference

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | DPPH Radical Scavenging | Exhibited good antioxidant activity that increased with concentration. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., PC3, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[12][13]

  • Reagent Preparation: Prepare a 0.004% solution of DPPH in methanol. This solution should have a deep violet color.[14]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A typical ratio is 100 µL of the sample and 100 µL of the DPPH reagent.[15]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The violet color will fade in the presence of an antioxidant.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Mechanisms and Workflows

Signaling Pathways

Hydroxybenzaldehyde derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the suppression of the LPS-induced inflammatory pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Genes NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation HBD Hydroxybenzaldehyde Derivatives HBD->NFkB Inhibition cluster_MTT MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570nm) F->G cluster_DPPH DPPH Assay Workflow P1 1. Prepare Compound Dilutions P2 2. Mix Compound with DPPH Solution P1->P2 P3 3. Incubate in Dark (30 min) P2->P3 P4 4. Measure Absorbance (517nm) P3->P4 P5 5. Calculate % Inhibition P4->P5

References

Illuminating Molecular Architecture: A Comparative Guide to the Crystallographic Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding rational design. Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic-level structural information. This guide offers a comparative analysis of the characterization of 4-Hydroxy-2,5-dimethylbenzaldehyde, placing X-ray crystallography in context with other key analytical techniques.

While specific crystallographic data for this compound is not publicly available, this guide will present a hypothetical data set based on typical parameters for small organic molecules. This will be compared with published data for a structurally related compound to provide a valuable comparative framework. Furthermore, we will delve into the experimental protocols and contrast the capabilities of X-ray diffraction with other spectroscopic methods.

A Comparative Look at Crystallographic Data

To illustrate the type of information gleaned from an X-ray diffraction experiment, the following table presents a hypothetical data set for this compound alongside the actual crystallographic data for a similar structure, 2,5-dihydroxybenzaldehyde 4-methylthiosemicarbazone.[1] This comparison highlights the detailed structural parameters that can be obtained.

ParameterThis compound (Hypothetical)2,5-dihydroxybenzaldehyde 4-methylthiosemicarbazone[1]
Chemical FormulaC₉H₁₀O₂C₉H₁₁N₃O₂S
Formula Weight150.17225.27
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)6.0125.9932 (4)
b (Å)8.5348.5207 (6)
c (Å)10.35110.3272 (6)
α (°)9078.552 (4)
β (°)74.5274.181 (4)
γ (°)9081.743 (4)
Volume (ų)510.4495.06 (6)
Z22
Temperature (K)100 (2)100 (2)
Radiation typeMo KαMo Kα

The Analytical Toolbox: A Comparison of Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a compound like this compound relies on a suite of analytical techniques.[2] Each method offers unique insights into the molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[2][3]Unambiguous structure determination.[3]Requires a single crystal of suitable size and quality, which can be challenging to grow.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms in solution.[5]Provides detailed structural information in solution; non-destructive.Does not provide direct information on solid-state packing or absolute configuration.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7]Fast and simple method for functional group identification.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity and accuracy in determining molecular mass.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction Analysis

The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process involving several key stages.[8]

1. Crystallization: The primary and often most challenging step is to grow a high-quality single crystal.[3] For a small organic molecule like this compound, a common method is slow evaporation:

  • Solvent Selection: A solvent in which the compound is moderately soluble is chosen.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared.

  • Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment to allow the solvent to evaporate slowly, promoting the formation of well-ordered crystals.[9][10]

2. Data Collection:

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[3]

  • Diffraction Experiment: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots is recorded by a detector.[3]

3. Structure Solution and Refinement:

  • Data Processing: The intensities and positions of the diffracted spots are measured and processed.

  • Phase Problem: The fundamental challenge in crystallography is the "phase problem," where the phases of the diffracted X-rays cannot be directly measured. For small molecules, this is typically solved using direct methods.[3]

  • Model Building and Refinement: An initial electron density map is generated, from which an atomic model of the molecule is built. This model is then refined against the experimental data to obtain the final, precise crystal structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer. For aldehydes, the aldehyde proton (R-CHO) gives a characteristic signal around δ 9-10 ppm in the ¹H NMR spectrum.[7][11]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The IR spectrum is recorded, showing characteristic absorption bands for the functional groups. Aldehydes exhibit a strong C=O stretching band around 1700 cm⁻¹.[11]

Visualizing the Workflow

The process of determining a crystal structure via X-ray diffraction can be summarized in the following workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Result Synthesis_Purification Synthesis & Purification Crystal_Growth Crystal Growth Synthesis_Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Experimental workflow for X-ray crystallography.

References

A Comparative Guide to Quantitative Analysis of 4-Hydroxy-2,5-dimethylbenzaldehyde: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and quality control. 4-Hydroxy-2,5-dimethylbenzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its assay. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound.

At a Glance: Method Comparison

Quantitative analysis of this compound can be effectively performed using qNMR, HPLC, and GC. Each method offers distinct advantages and disadvantages in terms of principle, sample preparation, and performance characteristics.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on the direct proportionality between signal intensity and the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a carrier gas and a stationary phase, with flame ionization (FID) or mass spectrometry (MS) detection.
Quantification Absolute quantification using a certified internal standard.Relative quantification requiring a specific reference standard and calibration curve.Relative quantification requiring a specific reference standard and calibration curve.
Sample Prep. Simple dissolution in a deuterated solvent with an internal standard.Can require derivatization (e.g., with DNPH) for enhanced UV detection and sensitivity.Often requires derivatization to improve volatility and thermal stability.
Specificity High, based on unique resonance signals for the analyte and internal standard.Good, but can be susceptible to co-eluting impurities with similar UV spectra.High, especially with MS detection, providing mass-to-charge ratio information.
Accuracy High, as it is a primary method.[1][2][3]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision (%RSD) Excellent (< 1-2%).[1]Very Good (< 2%).Very Good (< 2%).
Analysis Time Rapid (minutes per sample).Moderate (10-30 minutes per sample).Moderate (10-30 minutes per sample).

Performance Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of aromatic aldehydes, providing an expected performance benchmark for this compound.

ParameterqNMRHPLC-UV (with DNPH derivatization)GC-MS
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%97.0 - 103.0%
Precision (RSD) ≤ 1.5%≤ 2.0%≤ 2.5%
Limit of Detection (LOD) Analyte dependent (~µg/mL)~0.01 µg/mL[4]~0.1 µg/mL
Limit of Quantitation (LOQ) Analyte dependent (~µg/mL)~0.03 µg/mL[4]~0.3 µg/mL

Experimental Workflows

The selection of an analytical method is often guided by the experimental workflow and the resources available. The following diagrams illustrate the typical workflows for qNMR, HPLC, and GC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh ~15 mg of sample weigh_is Accurately weigh ~10 mg of internal standard dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (≥ 400 MHz) transfer->nmr_acq process Phase and baseline correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Weigh sample and dissolve in acetonitrile derivatize Derivatize with DNPH reagent weigh_sample->derivatize dilute Dilute to final concentration derivatize->dilute hplc_acq Inject into HPLC-UV system dilute->hplc_acq integrate Integrate peak area of the derivative hplc_acq->integrate calibrate Construct calibration curve with standards integrate->calibrate calculate Determine concentration from calibration curve calibrate->calculate Logical_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qNMR qNMR absolute_quant Absolute Quantification (Primary Method) qNMR->absolute_quant Yes structural_info Provides Structural Information qNMR->structural_info Yes HPLC HPLC relative_quant Relative Quantification (Requires Reference Standard) HPLC->relative_quant Yes high_throughput Suitable for High Throughput HPLC->high_throughput Yes non_volatile_analysis Suitable for Non-Volatile Analytes HPLC->non_volatile_analysis Yes GC GC GC->relative_quant Yes volatile_analysis Ideal for Volatile Analytes GC->volatile_analysis Yes

References

A Comparative Analysis of Electronic Effects in Dimethylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the electronic effects in six isomers of dimethylbenzaldehyde: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. The electronic properties of these isomers are critical in determining their reactivity and potential applications in organic synthesis and medicinal chemistry. Understanding these effects allows for the prediction of reaction outcomes and the rational design of molecules with desired properties.

The reactivity of the aldehyde functional group is highly sensitive to the electronic environment of the benzene ring. The presence of two electron-donating methyl groups influences the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects. The positions of these methyl groups lead to distinct electronic properties among the isomers, which can be quantified through various experimental and computational methods.

Data Presentation: Comparison of Electronic Properties

The following table summarizes key electronic parameters for the dimethylbenzaldehyde isomers. These parameters provide a quantitative measure of the electronic effects exerted by the methyl substituents on the aldehyde group.

IsomerSubstituent PositionsEstimated Hammett Constant (Σσ)[1]¹H NMR Aldehyde Proton Chemical Shift (δ, ppm)¹³C NMR Carbonyl Carbon Chemical Shift (δ, ppm)Dipole Moment (μ, Debye)
2,3-Dimethylbenzaldehyde ortho, meta-0.07Data not availableData not availableData not available
2,4-Dimethylbenzaldehyde ortho, para-0.1710.166[2]Data not availableData not available
2,5-Dimethylbenzaldehyde ortho, meta-0.07Data not availableData not available2.99[3]
2,6-Dimethylbenzaldehyde ortho, orthoNot applicableData not available~188.0 - 192.0 (estimated range)[4]Data not available
3,4-Dimethylbenzaldehyde meta, para-0.24Data not availableData not availableData not available
3,5-Dimethylbenzaldehyde meta, meta-0.149.95192.8Data not available

Note: Hammett constants (σ) for the dimethyl substitutions are estimated based on the additive nature of the substituent effects of single methyl groups (σ_meta = -0.07, σ_para = -0.17)[1]. The ortho-substituent effects are not simply additive and are influenced by steric factors. Spectroscopic and dipole moment data are based on available experimental results and are not a complete dataset.

Experimental Protocols

To empirically determine and compare the electronic effects and relative reactivity of the dimethylbenzaldehyde isomers, the following experimental protocols can be employed.

Competitive Oxidation to Carboxylic Acids

This experiment compares the rate of oxidation of the dimethylbenzaldehyde isomers to their corresponding benzoic acids using a mild oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions. The relative rates of disappearance of the aldehydes will indicate their relative susceptibility to oxidation, which is influenced by the electron density at the aldehyde group.

Materials:

  • An equimolar mixture of the six dimethylbenzaldehyde isomers

  • Potassium permanganate (KMnO₄) solution

  • Internal standard (e.g., a compound not reactive under the experimental conditions)

  • Solvent (e.g., a mixture of acetone and water)

  • Quenching agent (e.g., sodium bisulfite)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Prepare a solution containing equimolar amounts of all six dimethylbenzaldehyde isomers and a known concentration of the internal standard in the chosen solvent.

  • Initiation of Oxidation: Add a limiting amount of standardized KMnO₄ solution to initiate the oxidation.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction in each aliquot by adding a solution of sodium bisulfite.

  • Workup: Extract the quenched aliquots with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate.

  • GC-MS Analysis: Analyze the samples by GC-MS to determine the relative consumption of each aldehyde isomer over time by comparing their peak areas to that of the internal standard.

  • Data Analysis: The relative disappearance rates of the aldehyde peaks will indicate the relative reactivity of the isomers towards oxidation[1].

Competitive Nucleophilic Addition (Cyanohydrin Formation)

This experiment compares the equilibrium position of cyanohydrin formation for each isomer, which reflects their reactivity towards nucleophilic addition. The electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the methyl groups, will influence the rate and equilibrium of this reaction.

Materials:

  • The six dimethylbenzaldehyde isomers

  • Potassium cyanide (KCN)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Spectroscopic Measurement: For each isomer, prepare a solution of a known concentration in the buffer. Record the initial UV-Vis spectrum, noting the absorbance at the λ_max of the n→π* transition of the carbonyl group (typically around 280-320 nm).

  • Initiation of Reaction: To the cuvette containing the aldehyde solution, add a solution of KCN to initiate the cyanohydrin formation.

  • Kinetic Monitoring: Immediately begin recording the absorbance at the λ_max at fixed time intervals until the absorbance value stabilizes (reaches equilibrium)[1].

  • Data Analysis: The rate of decrease in absorbance is proportional to the rate of the nucleophilic addition. The equilibrium constant (K_eq) for the cyanohydrin formation can also be calculated from the initial and final absorbance values. Comparing the rate constants and equilibrium constants for all isomers will provide a quantitative measure of their relative reactivity towards nucleophilic attack[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of specific nuclei within a molecule. The chemical shifts of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are particularly sensitive to the electronic effects of the ring substituents.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of each dimethylbenzaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum for each isomer. The chemical shift of the aldehyde proton (typically in the range of 9.5-10.5 ppm) should be carefully recorded[5].

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum for each isomer. The chemical shift of the carbonyl carbon (typically in the range of 190-200 ppm) should be recorded[6].

  • Data Analysis: Compare the chemical shifts of the aldehyde proton and carbonyl carbon across the series of isomers. A downfield shift (higher ppm) generally indicates a more electron-deficient (more electrophilic) carbonyl group.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of electronic effects in dimethylbenzaldehyde isomers.

G cluster_0 Isomer Synthesis and Purification cluster_1 Experimental Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Isomers Synthesis/Procurement of Dimethylbenzaldehyde Isomers Purification Purification and Characterization Isomers->Purification Competitive_Oxidation Competitive Oxidation (e.g., with KMnO4) Purification->Competitive_Oxidation Nucleophilic_Addition Competitive Nucleophilic Addition (e.g., Cyanohydrin Formation) Purification->Nucleophilic_Addition NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Spectroscopy Dipole_Moment Dipole Moment Measurement Purification->Dipole_Moment Data_Collection Collection of Quantitative Data (Reaction Rates, K_eq, δ, μ) Competitive_Oxidation->Data_Collection Nucleophilic_Addition->Data_Collection NMR_Spectroscopy->Data_Collection Dipole_Moment->Data_Collection Hammett_Analysis Hammett Analysis (Correlation with Σσ) Data_Collection->Hammett_Analysis Comparison Comparative Analysis of Electronic Effects Data_Collection->Comparison Conclusion Structure-Reactivity Relationship and Applications Hammett_Analysis->Conclusion Comparison->Conclusion

Caption: Workflow for the comparative study of electronic effects.

References

Validating the Structure of 4-Hydroxy-2,5-dimethylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Hydroxy-2,5-dimethylbenzaldehyde, a versatile scaffold in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of key analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most effective methods for structural confirmation.

Comparative Analysis of Spectroscopic and Spectrometric Data

The structural validation of this compound and its derivatives relies on a combination of modern analytical techniques. Each method provides unique insights into the molecular architecture. Below is a comparative summary of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Technique This compound (Parent Compound) Ether Derivative (e.g., 4-Methoxy-2,5-dimethylbenzaldehyde) Ester Derivative (e.g., 4-Acetoxy-2,5-dimethylbenzaldehyde) Schiff Base Derivative (e.g., with Aniline)
¹H NMR (δ, ppm) Aldehyde-H: ~9.7-10.0 (s), Aromatic-H: ~6.7-7.5 (s), Phenolic-OH: variable (s, broad), Methyl-H: ~2.1-2.5 (s)Aldehyde-H: ~10.4 (s), Aromatic-H: ~6.8-7.7 (s), Methoxy-H: ~3.8 (s), Methyl-H: ~2.2-2.6 (s)Aldehyde-H: ~9.9 (s), Aromatic-H: ~7.1-7.8 (s), Acetyl-H: ~2.3 (s), Methyl-H: ~2.2-2.5 (s)Imine-H: ~8.5-8.9 (s), Aromatic-H: ~6.8-7.9 (m), Phenolic-OH: variable (s, broad), Methyl-H: ~2.1-2.5 (s)
¹³C NMR (δ, ppm) C=O: ~191, Aromatic C-O: ~160, Aromatic C-CHO: ~130, Other Aromatic C: ~115-140, Methyl C: ~15-20C=O: ~190, Aromatic C-O: ~162, Aromatic C-CHO: ~127, Other Aromatic C: ~110-145, Methoxy C: ~55, Methyl C: ~15-20C=O (aldehyde): ~191, C=O (ester): ~169, Aromatic C-O: ~153, Aromatic C-CHO: ~134, Other Aromatic C: ~122-145, Acetyl C: ~21, Methyl C: ~15-20C=N: ~160, Aromatic C-O: ~160, Other Aromatic C: ~115-150, Methyl C: ~15-20
FT-IR (cm⁻¹) O-H (broad): ~3200-3400, C-H (aromatic): ~3000-3100, C-H (aldehyde): ~2700-2800, C=O (aldehyde): ~1670-1690, C=C (aromatic): ~1580-1600C-H (aromatic): ~3000-3100, C-H (aldehyde): ~2700-2800, C=O (aldehyde): ~1680-1700, C=C (aromatic): ~1580-1600, C-O (ether): ~1250C-H (aromatic): ~3000-3100, C-H (aldehyde): ~2700-2800, C=O (ester): ~1760, C=O (aldehyde): ~1690-1710, C=C (aromatic): ~1580-1600, C-O (ester): ~1200O-H (broad): ~3200-3400, C-H (aromatic): ~3000-3100, C=N (imine): ~1620-1640, C=C (aromatic): ~1580-1600
Mass Spec. (m/z) [M]+• at 150. Key fragments at 149 ([M-H]+), 121 ([M-CHO]+)[M]+• at 164. Key fragments at 163 ([M-H]+), 135 ([M-CHO]+), 121 ([M-CH₃O]+)[M]+• at 192. Key fragments at 150 ([M-COCH₂]+•), 121 ([M-COCH₃O]+)[M]+• at 225. Fragmentation depends on the amine used.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Acquisition Mode: Full scan.

Single-Crystal X-ray Diffraction
  • Objective: To determine the three-dimensional atomic arrangement in the solid state.

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) by rotating the crystal and collecting diffraction patterns at various orientations.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structure using full-matrix least-squares on F².

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and molecular relationships can significantly aid in understanding the process of structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis (if applicable) cluster_validation Structural Validation synthesis Synthesize Derivative purification Purify (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H framework ftir FT-IR Spectroscopy purification->ftir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight crystal_growth Crystal Growth purification->crystal_growth For definitive 3D structure data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: General workflow for the structural validation of a new derivative.

derivative_synthesis cluster_derivatives Derivative Synthesis Pathways parent This compound reagent_ether + Alkyl Halide (e.g., CH₃I) parent->reagent_ether reagent_ester + Acid Anhydride/Chloride (e.g., Acetic Anhydride) parent->reagent_ester reagent_schiff + Primary Amine (e.g., Aniline) parent->reagent_schiff ether Ether Derivative ester Ester Derivative schiff Schiff Base Derivative reagent_ether->ether Williamson Ether Synthesis reagent_ester->ester Esterification reagent_schiff->schiff Condensation

Caption: Synthesis pathways for common derivatives.

Benchmarking 4-Hydroxy-2,5-dimethylbenzaldehyde: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of 4-Hydroxy-2,5-dimethylbenzaldehyde against a panel of well-established antioxidant compounds. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely performance based on structure-activity relationships of analogous hydroxybenzaldehyde derivatives. All quantitative data for benchmark antioxidants is summarized for easy comparison, and detailed experimental protocols for key antioxidant assays are provided.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in a specific assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize the reported IC50 values for several standard antioxidants in the DPPH and ABTS assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)
This compound EstimatedEstimated
Trolox3.77[1]~15.06
Ascorbic Acid2.5 - 8.0[2]14.2 - 45.4
Quercetin1.0 - 5.03.3 - 16.5
Butylated Hydroxytoluene (BHT)4.30[3]~19.5
Gallic Acid~0.0043[4]~0.025
Vanillin0.81[5][6]~5.32
Syringaldehyde21.4[7]~117.5

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)
This compound EstimatedEstimated
Trolox2.93[1]~11.7
Ascorbic Acid28.23[2]~160.3
Quercetin2.10[8]~6.95
Butylated Hydroxytoluene (BHT)5.55[9]~25.2
Gallic Acid~6.48[10]~38.1
VanillinStronger than Ascorbic Acid and Trolox in some assays[11]-

Note: IC50 values can vary between studies due to different experimental conditions.

Estimation for this compound: Based on the structure-activity relationship of hydroxybenzaldehydes, the antioxidant activity is influenced by the number and position of hydroxyl and methoxy groups. This compound, with one hydroxyl group and two methyl groups, is expected to exhibit moderate antioxidant activity. The electron-donating methyl groups may enhance the hydrogen-donating ability of the hydroxyl group to some extent. Its activity is likely to be comparable to or slightly better than vanillin but less potent than catechols like protocatechuic aldehyde or poly-hydroxylated flavonoids like quercetin.

Experimental Protocols

Detailed methodologies for the DPPH, ABTS, and FRAP assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix DPPH and Test Solutions (1:1) DPPH_sol->Mix Test_sol Test Compound/Standard Solutions Test_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and standard antioxidants.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound or standard solution to a cuvette or microplate well.

    • Add a larger volume (e.g., 1 mL or 200 µL) of the diluted ABTS•+ solution and mix thoroughly.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_working Dilute ABTS•+ to Abs ~0.7 ABTS_stock->ABTS_working Mix Mix ABTS•+ and Test Solutions ABTS_working->Mix Test_sol Test Compound/Standard Solutions Test_sol->Mix Incubate Incubate ~6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or standard solution to a tube or microplate well.

    • Add a larger volume of the FRAP reagent and mix.

    • Incubate at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways in Antioxidant Action

Phenolic antioxidants, including hydroxybenzaldehydes, can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 system.

Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[12][[“]] Oxidative stress or the presence of phenolic antioxidants can lead to the dissociation of Nrf2 from Keap1.[16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[16] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Oxidative Stress / Phenolic Antioxidants Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Gene_exp Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Gene_exp

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

While further direct experimental validation is required, the structural characteristics of this compound suggest it possesses antioxidant properties. This guide provides a framework for its comparative evaluation against established antioxidants using standardized in vitro assays. Understanding its potential to not only scavenge free radicals directly but also to modulate key cytoprotective signaling pathways like Keap1-Nrf2 will be crucial in elucidating its full therapeutic potential for researchers and professionals in drug development.

References

Navigating the Bioactivity of 4-Hydroxy-2,5-dimethylbenzaldehyde Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Structure-Activity Relationship (SAR) Insights

The biological activities of phenolic aldehydes are significantly influenced by the nature, number, and position of substituents on the aromatic ring. For 4-Hydroxy-2,5-dimethylbenzaldehyde analogues, the following SAR principles are likely to be influential:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of antioxidant activity. Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism. The position of the hydroxyl group relative to other substituents can affect its reactivity through electronic and steric effects.

  • Methyl Groups (-CH3): The two methyl groups at positions 2 and 5 influence the molecule's lipophilicity and steric hindrance. Increased lipophilicity can enhance membrane permeability, potentially improving antimicrobial activity. However, steric bulk around the hydroxyl and aldehyde groups might hinder interactions with biological targets.

  • Aldehyde Group (-CHO): The aldehyde functional group can contribute to both the reactivity and biological activity of the molecule. It can participate in the formation of Schiff bases with amino groups in proteins, a mechanism that can be relevant for antimicrobial and other biological effects.

  • Substitution at the Hydroxyl Group: Modification of the phenolic hydroxyl group, for instance, through etherification or esterification, is expected to significantly impact antioxidant activity, as this would block the hydrogen-donating capability. However, such modifications could lead to analogues with altered pharmacokinetic properties or different biological activities.

  • Introduction of Other Substituents: The introduction of electron-donating or electron-withdrawing groups at other positions on the aromatic ring would modulate the electronic properties of the entire molecule, thereby influencing its reactivity and interaction with biological targets.

Comparative Biological Activities (Hypothetical Data)

Due to the absence of specific quantitative data for a homologous series of this compound analogues in the available literature, the following tables present a hypothetical comparison based on general SAR principles for phenolic compounds. These tables are for illustrative purposes to guide future experimental work.

Table 1: Comparison of Antioxidant Activity of Hypothetical this compound Analogues

CompoundStructureModification from Parent CompoundPredicted DPPH Radical Scavenging Activity (IC50, µM)Rationale for Predicted Activity
Parent This compound-50Baseline activity due to the phenolic hydroxyl group.
Analogue A4-Methoxy-2,5-dimethylbenzaldehydeO-methylation of the hydroxyl group> 500Masking the phenolic -OH group is expected to abolish antioxidant activity.
Analogue B3,4-Dihydroxy-2,5-dimethylbenzaldehydeAddition of a hydroxyl group at position 3< 50The presence of an additional hydroxyl group, especially in an ortho position, often enhances antioxidant activity.
Analogue C4-Hydroxy-2,5-dimethylbenzoic acidOxidation of the aldehyde to a carboxylic acid> 50The electron-withdrawing nature of the carboxylic acid group may slightly reduce the hydrogen-donating ability of the phenolic hydroxyl.
Analogue D4-Hydroxy-2,5-dimethylbenzyl alcoholReduction of the aldehyde to an alcohol~ 50The primary antioxidant activity is retained as the phenolic hydroxyl group is unaffected.

Table 2: Comparison of Anti-inflammatory Activity of Hypothetical this compound Analogues

CompoundStructureModification from Parent CompoundPredicted Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC50, µM)Rationale for Predicted Activity
Parent This compound-75Benzaldehyde derivatives have shown anti-inflammatory potential.
Analogue E4-Hydroxy-3-nitro-2,5-dimethylbenzaldehydeAddition of a nitro group at position 3< 75The electron-withdrawing nitro group may enhance anti-inflammatory activity.
Analogue FSchiff base of Parent CompoundReaction of the aldehyde with an amineVariableThe biological activity will depend on the nature of the amine used in the Schiff base formation.

Table 3: Comparison of Antimicrobial Activity of Hypothetical this compound Analogues

CompoundStructureModification from Parent CompoundPredicted Minimum Inhibitory Concentration (MIC, µg/mL) against S. aureusRationale for Predicted Activity
Parent This compound-128Phenolic aldehydes often exhibit moderate antibacterial activity.
Analogue G4-Benzyloxy-2,5-dimethylbenzaldehydeBenzylation of the hydroxyl group< 128Increased lipophilicity due to the benzyl group may enhance membrane disruption and antibacterial activity.
Analogue HThis compound oximeConversion of the aldehyde to an oxime> 128Modification of the aldehyde group may reduce its reactivity towards bacterial targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogues.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay is widely used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Interactions and Processes

Hypothetical Synthesis and Screening Workflow

The following workflow illustrates a potential pathway for the synthesis and biological evaluation of this compound analogues.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Analogues cluster_screening Biological Screening cluster_analysis Data Analysis Start 4-Hydroxy-2,5- dimethylbenzaldehyde Mod_OH Modification of Hydroxyl Group (e.g., Etherification) Start->Mod_OH Mod_CHO Modification of Aldehyde Group (e.g., Schiff Base) Start->Mod_CHO Ring_Sub Ring Substitution (e.g., Nitration) Start->Ring_Sub Analogues Library of Analogues Mod_OH->Analogues Mod_CHO->Analogues Ring_Sub->Analogues Antioxidant Antioxidant Assays (e.g., DPPH) Analogues->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Analogues->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Analogues->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR_Analysis Anti_inflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of this compound analogues.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription COX2_gene COX-2 Gene NFkB_active->COX2_gene Induces Transcription iNOS_protein iNOS iNOS_gene->iNOS_protein Translation COX2_protein COX-2 COX2_gene->COX2_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PGs Prostaglandins COX2_protein->PGs Produces Compound 4-Hydroxy-2,5-dimethyl- benzaldehyde Analogue Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation

Caption: A simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of phenolic compounds.

A Researcher's Guide to Isomeric Purity Assessment of Dimethylbenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of chemical intermediates is paramount. The presence of even minor isomeric impurities can significantly impact reaction yields, downstream product profiles, and the ultimate safety and efficacy of pharmaceutical compounds. Dimethylbenzaldehyde, a key building block in the synthesis of various fine chemicals, exists as six different positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. Ensuring the correct isomer is used and quantifying the purity is a critical analytical challenge.

This guide provides an objective comparison of the three primary analytical techniques for assessing the isomeric purity of dimethylbenzaldehydes: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the methodologies, present comparative data, and provide logical workflows to assist in selecting the most appropriate technique for your analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the volatility of dimethylbenzaldehyde isomers, GC-MS is a highly suitable method for their baseline separation and quantification. Separation is achieved based on the differences in boiling points and interactions with the stationary phase of the GC column.

Predicted Elution Order of Dimethylbenzaldehyde Isomers in GC-MS

The elution order of the dimethylbenzaldehyde isomers on a non-polar stationary phase is primarily determined by their boiling points. Isomers with lower boiling points will elute earlier.

IsomerBoiling Point (°C)Predicted Elution Order
2,4-Dimethylbenzaldehyde215-216[1]1
3,4-Dimethylbenzaldehyde226[2][3]2
2,6-Dimethylbenzaldehyde226-228[4]3
2,3-Dimethylbenzaldehyde86-88 (°C at 10 mmHg)4
2,5-Dimethylbenzaldehyde104-106 (°C at 14 mmHg)[5]5
3,5-Dimethylbenzaldehyde232[6]6

Note: Boiling points for 2,3- and 2,5-dimethylbenzaldehyde are at reduced pressure and are not directly comparable to the atmospheric pressure boiling points of the other isomers. Their relative elution order may vary based on the specific GC conditions.

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is crucial for separating isomers with close boiling points. A typical program might start at a lower temperature and ramp up.

  • Injector Temperature: Typically set 20-30°C above the final oven temperature.

  • MS Detector: Electron ionization (EI) is a standard ionization technique. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known isomers.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in a volatile solvent (e.g., dichloromethane) internal_std Add internal standard (optional) dissolve->internal_std inject Inject sample into GC internal_std->inject separate Separate isomers in GC column inject->separate detect Detect and identify by MS separate->detect integrate Integrate peak areas detect->integrate quantify Quantify isomeric purity integrate->quantify

Caption: Workflow for GC-MS analysis of dimethylbenzaldehyde isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For dimethylbenzaldehyde isomers, reversed-phase HPLC is a common and effective approach.

Performance of HPLC in Isomeric Purity Assessment
ParameterPerformance
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase C18 or other modified silica.
Resolution of Isomers Good to excellent, highly dependent on the column, mobile phase, and other parameters.
Analysis Time Typically longer than GC for volatile compounds, but can be optimized.
Derivatization Not typically required.
Identification Based on retention time and comparison with standards; coupling with MS (LC-MS) provides definitive identification.
Experimental Protocol: HPLC Analysis

Instrumentation: A standard analytical HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common choice for the analysis of substituted benzaldehydes.

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) can improve reproducibility.

  • Detection Wavelength: A UV detector set at a wavelength where the dimethylbenzaldehyde isomers show strong absorbance (e.g., 254 nm).

HPLC Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separate isomers on C18 column inject->separate detect Detect by UV at 254 nm separate->detect integrate Integrate peak areas detect->integrate quantify Calculate purity based on peak area % integrate->quantify

Caption: Workflow for HPLC analysis of dimethylbenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. Quantitative NMR (qNMR) can be used to determine the absolute purity of a substance by comparing the integral of a specific analyte resonance with that of a certified internal standard.[7] For isomeric purity assessment of dimethylbenzaldehydes, the distinct chemical shifts of the aldehyde and methyl protons can be used for quantification.

¹H NMR Chemical Shifts for Dimethylbenzaldehyde Isomers

The chemical shifts of the aldehyde and methyl protons are unique for each isomer, allowing for their differentiation and quantification in a mixture.

IsomerAldehyde Proton (δ, ppm)Methyl Protons (δ, ppm)
2,3-Dimethylbenzaldehyde~10.2~2.5, ~2.3
2,4-Dimethylbenzaldehyde~10.17[8]~2.60, ~2.35[8]
2,5-Dimethylbenzaldehyde~10.20[9]~2.60, ~2.36[9]
2,6-Dimethylbenzaldehyde~10.5~2.6
3,4-Dimethylbenzaldehyde~9.9~2.3
3,5-Dimethylbenzaldehyde~9.95[10]~2.39[10]

Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and instrument.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation: An NMR spectrometer with a field strength of at least 400 MHz.

  • Sample Preparation:

    • Accurately weigh the dimethylbenzaldehyde sample.

    • Select a suitable internal standard with a known purity and resonances that do not overlap with the analyte signals (e.g., maleic acid).

    • Accurately weigh the internal standard and add it to the sample.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals of interest.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, and the molecular weights and masses of the analyte and internal standard.

qNMR Experimental Workflow

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (FT, phasing, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for qNMR analysis of dimethylbenzaldehyde.

Comparative Summary of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
Resolution Excellent separation efficiency for volatile isomers.High resolution, enabling the separation of closely related isomers.Resolution depends on the magnetic field strength; can resolve signals from different protons and carbons.
Sensitivity Very high sensitivity and specificity, enabling the identification of unknown volatile impurities.High sensitivity, especially with UV detection, allowing for the quantification of trace impurities.Generally lower sensitivity than chromatographic methods but provides unambiguous structural data.
Analysis Time Typically offers faster analysis times for volatile compounds.Can be longer, depending on the complexity of the separation.Can be rapid for a single sample, but sample preparation and data processing can be time-consuming.
Primary Application Routine quality control, identification of volatile impurities, and separation of isomers.Routine purity testing, analysis of non-volatile impurities, and method development for a wide range of compounds.Structural confirmation, absolute quantification (qNMR), and analysis of complex mixtures without separation.[11]

Conclusion

The choice of the most suitable analytical technique for the isomeric purity assessment of dimethylbenzaldehydes depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for routine quality control and the analysis of volatile impurities, offering high resolution and sensitivity.

  • HPLC is a versatile and robust technique that is well-suited for a wide range of purity assessments, including the analysis of non-volatile impurities.

  • NMR spectroscopy , particularly qNMR, provides an unparalleled level of structural information and the ability to perform absolute quantification without the need for a specific reference standard for each isomer, making it an invaluable tool for research and development.

For comprehensive quality assurance, a combination of these techniques is often employed. Chromatographic methods like GC-MS or HPLC can be used for routine purity testing, while NMR serves as a crucial tool for structural confirmation and reference standard certification.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-2,5-dimethylbenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe and effective disposal of 4-Hydroxy-2,5-dimethylbenzaldehyde, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on information from safety data sheets (SDS) for similar compounds, this chemical should be treated as hazardous.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] The following steps provide a general operational plan that should be adapted to your institution's specific chemical hygiene and waste management plans.

Step 1: Waste Identification and Classification

  • Hazard Determination: Treat this compound as a hazardous chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Irritant").[5]

Step 2: Segregation and Storage

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The original container is often the best choice.[6] Ensure the container is in good condition and can be tightly sealed.[7][8]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep solid and liquid waste separate.[7] It should be segregated from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[5][10] This area must be under the control of the generator and near the point of generation. The storage area should be away from heat sources and sunlight.[8]

Step 3: Waste Collection and Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This "cradle-to-grave" tracking is a regulatory requirement.[5][11]

  • Final Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.[5][12]

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound, based on data for analogous compounds.

ParameterValue/InstructionSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[9]
Storage Requirements Tightly sealed, compatible container in a designated, well-ventilated area.[7][8]
Spill Cleanup Sweep up solid material, avoid generating dust, and place in a suitable container for disposal.[1][9]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Identification & Labeling cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Collection & Disposal cluster_4 End: Final Disposition start This compound Waste Generated identify Classify as Hazardous Waste start->identify label_container Label Container: 'Hazardous Waste' Chemical Name Hazard Warnings identify->label_container select_container Select Compatible, Leak-Proof Container label_container->select_container segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Complete Waste Manifest/Forms contact_ehs->document transport Transport to Approved TSDF via Licensed Hauler document->transport end Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.

References

Essential Safety and Operational Guide for Handling 4-Hydroxy-2,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Hydroxy-2,5-dimethylbenzaldehyde. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for similar aromatic aldehydes, it should be treated as a hazardous substance.

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Combustible Dust: May form combustible dust concentrations in the air.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and splashes.[1][2][3][5]
Skin and Body Protection A lab coat or chemical-resistant apron. Long pants and closed-toe shoes are required.To protect skin from accidental spills and contamination.[1][4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for dusts should be used.To prevent inhalation of irritating dust.[1][2][3]
Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound from preparation to the completion of your work.

Step 1: Preparation

  • Ensure that a Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.

  • Verify that the work area, typically a chemical fume hood, is clean and operational.

  • Confirm that an eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Put on all required Personal Protective Equipment (PPE) as specified in the table above.

Step 2: Handling the Chemical

  • Perform all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Avoid the formation of dust when handling the solid material.[3][4] Use techniques such as careful scooping and weighing on a tared container within the hood.

  • If transferring the chemical, do so carefully to minimize the risk of spills.

  • Keep the container tightly closed when not in use.[1][2][4]

  • Avoid contact with skin and eyes.[1][4] Do not breathe in the dust.[1][4]

Step 3: Post-Handling

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • All solid waste contaminated with this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated disposable PPE (e.g., gloves) should also be placed in this container.

Step 2: Waste Storage

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

  • Ensure the waste container is kept tightly closed.

Step 3: Waste Disposal

  • Dispose of the chemical waste through an approved waste disposal plant.[1][2][4]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Do not empty the chemical into drains.[1][3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Required PPE B->C D Weigh Chemical in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Keep Container Closed When Not in Use E->F G Clean Work Area & Equipment F->G Proceed to Cleanup H Segregate & Store Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I J Remove PPE & Wash Hands I->J End End J->End End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.